molecular formula C6H7BrN2 B1282702 3-Bromo-5-methylpyridin-4-amine CAS No. 97944-43-9

3-Bromo-5-methylpyridin-4-amine

Cat. No.: B1282702
CAS No.: 97944-43-9
M. Wt: 187.04 g/mol
InChI Key: GUAFGBUKLIFASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyridin-4-amine (CAS 97944-43-9) is a versatile pyridine derivative with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . This compound serves as a valuable synthetic building block in organic chemistry and drug discovery due to its distinct structural features . The molecule incorporates both an aromatic amine and a bromine substituent on the pyridine ring, which allows for further functionalization through various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling, enabling the construction of complex molecular architectures . Its specific structure makes it a key intermediate in the preparation of biologically active molecules for pharmaceuticals and agrochemicals . Researchers utilize this compound in medicinal chemistry as a core scaffold for developing new therapeutic agents . The presence of the electron-donating methyl group influences the electron density of the ring, which can affect the compound's reactivity and stability during synthetic applications . This compound is a solid at room temperature and is typically supplied with a high purity level, often 95% or greater . It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane . This product is intended for research and development purposes exclusively. It is not designed for human therapeutic use, diagnostic use, or any veterinary applications. Please refer to the relevant safety data sheet (SDS) prior to handling. Hazard statements apply, including H314 (Causes severe skin burns and eye damage) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFGBUKLIFASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540243
Record name 3-Bromo-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97944-43-9
Record name 3-Bromo-5-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Bromo-5-methylpyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a privileged structure in medicinal chemistry, and the strategic placement of amino, bromo, and methyl groups provides three distinct points for chemical modification.[1] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable building block, intended for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its effective use in synthesis. The compound is typically an off-white to white solid.[2] Key physicochemical data are summarized in the table below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 97944-43-9[2][3]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2][4]
Melting Point 115.0 °C[2]
Boiling Point 290 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
XLogP3 1.2[2][4]
Appearance White to off-white solid[2]

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a suitable pyridine precursor. A common and effective laboratory-scale method starts from 4-amino-3-picoline (3-methylpyridin-4-amine).

Expert Insight: The choice of brominating agent and reaction conditions is critical to control regioselectivity. The amino group at the 4-position is strongly activating, directing electrophilic substitution to the ortho positions (C3 and C5). Given the presence of the methyl group at C3, bromination is directed to the C5 position. However, to achieve selective mono-bromination at the C3 position as desired, a different strategy is often required, such as a Sandmeyer-type reaction from an amino precursor or direct bromination under carefully controlled conditions.

A documented synthesis involves treating 4-amino-3-picoline with hydrobromic acid and hydrogen peroxide.[2] This method provides a direct route to the desired product.

Detailed Protocol: Synthesis via Oxidative Bromination[3]

This protocol is adapted from a reported procedure for a related synthesis.

  • Reaction Setup: To a solution of 4-amino-3-picoline (10 g, 0.092 mol) in HBr (50 mL), heat the mixture to 70°C.

  • Bromination: Add 15% hydrogen peroxide (16 mL) dropwise over a 1-hour period. The H₂O₂ oxidizes HBr to generate electrophilic bromine in situ.

  • Reaction Monitoring: Stir the reaction mixture for an additional hour at 70°C. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Pour the reaction mixture into ice (100 g). Carefully adjust the pH of the solution to ~9 with 50% NaOH.

  • Isolation: The product will precipitate as a white solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.[2]

  • Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation A Charge Reactor: 4-amino-3-picoline HBr B Heat to 70°C A->B C Dropwise addition of H₂O₂ (1 hour) B->C D Stir at 70°C (1 hour) C->D E Quench on Ice D->E F Adjust pH to ~9 (50% NaOH) E->F G Filter Precipitate F->G H Wash & Dry G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct reactive sites: the C4-amino group, the C3-bromo substituent, and the pyridine ring itself. This trifecta of functionality allows for sequential and diverse chemical modifications.

G cluster_main Reactivity Sites cluster_reactions Key Transformations Molecule This compound Suzuki Suzuki Coupling (C-C Bond) Molecule->Suzuki C-Br Buchwald Buchwald-Hartwig (C-N Bond) Molecule->Buchwald C-Br Sonogashira Sonogashira Coupling (C-C Bond) Molecule->Sonogashira C-Br Acylation Acylation / Sulfonylation (Amide/Sulfonamide) Molecule->Acylation -NH₂ Alkylation N-Alkylation Molecule->Alkylation -NH₂

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.[6][7]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromide with an aryl or vinyl boronic acid/ester. It is a robust method for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.[6][2][8] A typical catalyst system is Pd(PPh₃)₄ with an aqueous base like Na₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane.[2][7]

  • Buchwald-Hartwig Amination: This transformation forms C-N bonds by coupling the bromide with primary or secondary amines. It is a powerful tool for constructing substituted anilines and related N-aryl structures, expanding the chemical space around the pyridine core.[6]

Reactions of the Amino Group

The nucleophilic amino group at the C4 position can be readily functionalized:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This is often used to modulate physicochemical properties or to introduce new pharmacophoric elements. Protecting the amine via acylation can also be a strategic step before performing subsequent cross-coupling reactions.[7]

  • Alkylation: The amino group can undergo alkylation, although selectivity can be a challenge.

Applications in Drug Discovery

The 4-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[1] The strategic functionalization of this compound allows for the synthesis of potent and selective inhibitors for various kinases implicated in diseases like cancer and inflammatory disorders.[1][9]

For example, derivatives of structurally similar aminobromopyridines are used to synthesize inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][9] The Suzuki coupling reaction is frequently employed to introduce substituted aryl groups that occupy the ATP-binding pocket, leading to potent inhibition.[1][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: This compound is classified as causing severe skin burns and eye damage.[2] It may also be harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

References

3-Bromo-5-methylpyridin-4-amine CAS number 97944-43-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine (CAS: 97944-43-9): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97944-43-9), a pivotal heterocyclic building block in modern synthetic chemistry. With its distinct arrangement of an amino group, a bromine atom, and a methyl group on a pyridine core, this compound offers a unique combination of reactive sites, making it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. This document delves into its physicochemical properties, provides detailed and validated synthetic protocols, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its application as a privileged scaffold in drug discovery, particularly for kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a substituted pyridine, a class of compounds renowned for its prevalence in biologically active molecules.[1][2] The strategic placement of its functional groups dictates its reactivity and utility.[3]

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 97944-43-9[4][5]
Molecular Formula C₆H₇BrN₂[3][4]
Molecular Weight 187.04 g/mol [4][5]
Synonyms 4-Amino-3-bromo-5-methylpyridine, 4-Amino-5-bromo-3-methylpyridine[3][4]
Melting Point 115.0 °C[4]
Boiling Point 290 °C at 760 mmHg[4]
Density 1.6 ± 0.1 g/cm³[4]
Polar Surface Area (PSA) 38.9 Ų[4]
LogP (XLogP3) 1.2[4]
InChI Key GUAFGBUKLIFASX-UHFFFAOYSA-N[3]
SMILES NC1=C(Br)C=NC=C1C[3]
Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is critical. The Globally Harmonized System (GHS) classifications from different suppliers show some variation, highlighting the importance of consulting the specific Safety Data Sheet (SDS) provided with the purchased material.

Hazard ClassGHS Classification & Precautionary StatementsReference
Corrosion/Irritation Danger: H314 - Causes severe skin burns and eye damage.[4]
Warning: H315 - Causes skin irritation; H320 - Causes eye irritation.[5]
Acute Toxicity Warning: H302 - Harmful if swallowed.[5]
Target Organ Toxicity Warning: H335 - May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear impervious clothing, protective gloves, and safety goggles with side-shields or a face shield.[5]

  • Hygiene: Avoid inhalation of dust, fumes, or spray.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of electrophilic aromatic substitution on an activated pyridine ring. The choice of reagents and reaction conditions is dictated by the electronic nature of the starting material.

Synthetic Pathway Overview

The most direct reported synthesis starts from the commercially available 4-amino-3-picoline (3-methylpyridin-4-amine).[4] The electron-donating amino group strongly activates the pyridine ring towards electrophilic attack, preferentially at the positions ortho to it (C3 and C5). Since the C5 position is already substituted with a methyl group, the bromination occurs regioselectively at the C3 position.

Synthesis_Workflow A 4-Amino-3-picoline (Starting Material) B HBr, H₂O₂ 70°C A->B + C Electrophilic Bromination (Reaction Intermediate) B->C In situ Br⁺ generation D Ice Quench, pH Adjustment (NaOH) C->D Work-up E This compound (Final Product) D->E Precipitation & Isolation Suzuki_Cycle cluster_0 Catalytic Cycle cluster_inputs Inputs A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Br-Pd(II)L₂-Py (Oxidative Adduct) B->C D Transmetalation C->D E R-Pd(II)L₂-Py D->E F Reductive Elimination E->F F->A Product R-Py Start 3-Br-5-Me-Py-4-NH₂ (Py-Br) Start->B Boronic R-B(OR)₂ Boronic->D Base Base (e.g., NaHCO₃) Base->D Drug_Discovery_Funnel A This compound (Versatile Building Block) B Suzuki, Buchwald-Hartwig, & other reactions A->B Derivatization C Diverse Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Compound D->E F Lead Optimization E->F G Kinase Inhibitor Candidate (e.g., p38 Inhibitor) F->G

References

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. Within this important class of heterocyles, 3-Bromo-5-methylpyridin-4-amine emerges as a particularly valuable and versatile building block. This technical guide offers an in-depth exploration of its molecular structure, synthesis, reactivity, and applications, providing the detailed insights necessary for its effective utilization in drug discovery and development programs.

The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring endows this molecule with a trifecta of chemical functionalities. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The amino group, a key pharmacophoric feature, can participate in crucial hydrogen bonding interactions with biological targets or serve as a point for further derivatization. Finally, the methyl group provides a subtle yet significant modulator of the molecule's steric and electronic properties, influencing its reactivity and the biological activity of its derivatives. This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.

Molecular Structure and Characterization

The precise characterization of this compound is fundamental to its application in synthesis. A thorough understanding of its spectroscopic signature ensures its unambiguous identification and provides insights into its electronic and structural properties.

PropertyValue
CAS Number 97944-43-9[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Melting Point 115.0 °C[1]
Boiling Point 290°C at 760 mmHg[1]
Density 1.6±0.1 g/cm³[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound.

Spectroscopic Signature

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino groups. The two aromatic protons on the pyridine ring will appear as singlets due to the substitution pattern. The methyl protons will also appear as a singlet, typically in the range of 2.2-2.5 ppm. The amino protons will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine atom (C3) will be shifted downfield, while the carbons adjacent to the nitrogen and amino groups will also show characteristic shifts. The methyl carbon will appear at the most upfield region of the spectrum, typically around 15-25 ppm.

FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key vibrational bands to expect include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom and potentially the methyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis from 4-Amino-3-picoline

A common and efficient method for the synthesis of this compound starts from the commercially available 4-amino-3-picoline (also known as 3-methylpyridin-4-amine).

dot graph Synthesis_from_4_Amino_3_picoline { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-3-picoline (1.0 eq) in hydrobromic acid (HBr), heat the mixture to approximately 70°C.

  • Bromination: Add a 15% solution of hydrogen peroxide (H₂O₂) dropwise over a period of one hour. The in situ generation of bromine from the oxidation of HBr by H₂O₂ provides the electrophile for the bromination reaction.

  • Work-up: After the addition is complete, continue stirring for an additional hour. Pour the reaction mixture over ice to quench the reaction.

  • Purification: Adjust the pH of the solution to approximately 9 with a 50% sodium hydroxide (NaOH) solution. The resulting white precipitate is collected by filtration to afford this compound. A reported yield for this reaction is 78%.[1]

Mechanism of Electrophilic Bromination: The bromination of the 4-aminopyridine ring is an example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile (Br⁺) to the ortho and para positions. In the case of 4-amino-3-picoline, the positions ortho to the amino group are C3 and C5. The methyl group at the 3-position provides some steric hindrance, favoring substitution at the C5 position. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3][4]

Alternative Synthetic Route: From a Nitropyridine Precursor

An alternative approach involves the reduction of a nitropyridine precursor, followed by a Sandmeyer-type reaction.

Experimental Protocol:

  • Nitration: 3-methylpyridine can be nitrated to form 3-methyl-4-nitropyridine.

  • Reduction: The nitro group is then reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl), to yield 4-amino-3-picoline.

  • Bromination: The resulting 4-amino-3-picoline can then be brominated as described in the previous section.

Key Applications in Drug Discovery

The synthetic utility of this compound is most prominently demonstrated in its use as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This is a robust and widely used method for synthesizing biaryl and heteroaryl compounds.[5][6][7][8][9]

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing substituted anilines and other N-aryl compounds.[6][10][11][12][13][14]

dot graph Buchwald_Hartwig_Amination { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Buchwald-Hartwig amination of this compound.

Structure-Activity Relationship (SAR) in Kinase Inhibitors

The derivatives of this compound have been extensively explored as kinase inhibitors. The aminopyridine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket. The substituent introduced at the 3-position via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The methyl group at the 5-position can also play a role in the SAR. It can provide favorable van der Waals interactions with the protein or influence the conformation of the molecule, which in turn affects its binding affinity. By systematically varying the groups introduced at the 3-position and exploring modifications of the amino and methyl groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to develop potent and selective kinase inhibitors.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. These calculations can provide valuable insights into its molecular orbitals, electrostatic potential, and vibrational frequencies.

Methodology: DFT calculations are typically performed using a software package like Gaussian, employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15]

Key Insights from DFT:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

  • Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes severe skin burns and eye damage.[1]

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Environmental Fate: Brominated aromatic compounds can be persistent in the environment. While specific data for this compound is limited, it is important to prevent its release into the environment.[16][17]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a reactive bromine atom, a pharmacophorically important amino group, and a modulating methyl group on a privileged pyridine scaffold makes it an invaluable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitor research.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. The strategic functionalization of the pyridine ring is therefore a critical endeavor, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of substituted pyridines, 3-Bromo-5-methylpyridin-4-amine stands out as a particularly valuable intermediate. Its trifunctional nature—an activating amino group, a directing methyl group, and a synthetically versatile bromine atom—provides a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient pathway for its synthesis, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Synthesis Pathway: Direct Oxidative Bromination

The most direct and efficient reported synthesis of this compound involves the selective bromination of 3-methylpyridin-4-amine (also known as 4-amino-3-picoline). This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

The overall transformation is an electrophilic aromatic substitution, where a bromine atom is introduced onto the pyridine ring. The position of bromination is selectively directed to the 3-position due to the electronic effects of the existing amino and methyl substituents.

Synthesis_Pathway start 3-Methylpyridin-4-amine (4-Amino-3-picoline) product This compound start->product Oxidative Bromination 70°C reagents HBr H₂O₂ (15%) reagents->start

Caption: Oxidative Bromination of 3-Methylpyridin-4-amine.

Mechanistic Insights: The Chemistry of Selective Bromination

The efficacy of this synthesis hinges on the controlled generation of an electrophilic bromine species and the inherent directing effects of the substituents on the pyridine ring.

  • Activation of the Pyridine Ring: The amino group at the 4-position is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The methyl group at the 5-position also provides a slight activating effect through induction.

  • Generation of the Brominating Agent: In this protocol, hydrobromic acid (HBr) serves as the source of bromide ions. Hydrogen peroxide (H₂O₂) acts as an in-situ oxidizing agent, converting bromide (Br⁻) to an electrophilic bromine species, likely Br₂ or a protonated equivalent, which then attacks the electron-rich pyridine ring.

  • Regioselectivity: The directing influence of the substituents is crucial for the high selectivity of this reaction. The powerful ortho-, para-directing amino group strongly activates the 3- and 5-positions. The methyl group provides weaker activation. The bromination occurs at the 3-position, which is ortho to the activating amino group.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and is designed to be a self-validating system for producing high-purity this compound.[1]

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Methylpyridin-4-amine108.1410.0 g92.5Starting material
Hydrobromic Acid (HBr)80.9150 mL-48% aqueous solution is standard
Hydrogen Peroxide (H₂O₂)34.0116 mL-15% aqueous solution
Sodium Hydroxide (NaOH)40.00As needed-50% aqueous solution for pH adjustment
Deionized Water18.02As needed-For workup
Ice-~100 g-For cooling

3.2. Equipment

  • Three-neck round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Beakers

  • Büchner funnel and filter flask

  • pH meter or pH paper

3.3. Step-by-Step Procedure

  • Reaction Setup: To a three-neck round-bottom flask, add 3-methylpyridin-4-amine (10.0 g, 92.5 mmol) and hydrobromic acid (50 mL).[1]

  • Heating: Heat the resulting solution to 70°C with vigorous stirring.[1]

  • Addition of Oxidant: Slowly add 15% hydrogen peroxide (16 mL) dropwise to the heated solution over a period of one hour using a dropping funnel. Maintain the temperature at 70°C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional hour.[1]

  • Quenching and Initial Precipitation: Carefully pour the warm reaction mixture into a beaker containing 100 g of ice. This will rapidly cool the solution.[1]

  • First pH Adjustment: Adjust the pH of the solution to approximately 5 by slowly adding a 50% aqueous solution of sodium hydroxide. A red precipitate may form; this should be removed by filtration.[1]

  • Product Precipitation: Raise the pH of the filtrate to approximately 9 using the 50% NaOH solution. A white precipitate, the desired product, will form.[1]

  • Isolation and Drying: Collect the white precipitate by filtration using a Büchner funnel. Wash the solid with cold deionized water and dry it under a vacuum to afford pure this compound. A reported yield for this procedure is 13.5 g (78%).[1]

Product Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

ParameterValueSource
Chemical Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance White solid / Crystalline solid[1][2]
Melting Point 115.0 °C[1]
Reported Yield 78%[1]
CAS Number 97944-43-9[1][3][4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that adherence to safety protocols is non-negotiable.

  • Hydrobromic Acid (HBr): Is highly corrosive and can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Hydrogen Peroxide (H₂O₂): Is a strong oxidizing agent. Avoid contact with combustible materials. Concentrated solutions can cause skin burns.

  • Sodium Hydroxide (NaOH): Is a corrosive base. The 50% solution is particularly hazardous and can cause severe burns. Handle with extreme care. The neutralization process is exothermic and should be performed slowly with cooling.

Conclusion

The direct oxidative bromination of 3-methylpyridin-4-amine represents a highly efficient and reliable pathway for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield. The resulting product is a versatile intermediate, poised for further elaboration in drug discovery and agrochemical research programs. The detailed protocol and mechanistic understanding provided in this guide are intended to empower researchers to confidently and safely produce this valuable chemical building block.

References

Spectroscopic Data for 3-Bromo-5-methylpyridin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 3-Bromo-5-methylpyridin-4-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmacologically active molecules. The strategic placement of bromo, methyl, and amino functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate. Understanding the exact arrangement of these groups is paramount, and for this, a multi-faceted spectroscopic approach is indispensable.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~ 8.0 - 8.2Singlet-
H6~ 7.8 - 8.0Singlet-
NH₂~ 4.5 - 5.5Broad Singlet-
CH₃~ 2.2 - 2.4Singlet-
Interpretation and Rationale

The pyridine ring protons, H2 and H6, are in ortho and para positions relative to the nitrogen atom, respectively, which deshields them, leading to downfield chemical shifts. The amino group at C4 is a strong electron-donating group, which would typically shield the ortho and para protons. However, the bromine at C3 and the overall aromaticity of the ring result in the predicted downfield shifts. The two aromatic protons, H2 and H6, are not adjacent and therefore are expected to appear as singlets. The protons of the amino group are exchangeable and often appear as a broad singlet. The methyl group protons are attached to an aromatic ring and are expected to resonate in the typical benzylic proton region.

Experimental Protocol for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire fourier Apply Fourier transform to the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the residual solvent peak or TMS baseline->reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2~ 145 - 150
C3~ 110 - 115
C4~ 150 - 155
C5~ 125 - 130
C6~ 140 - 145
CH₃~ 15 - 20
Interpretation and Rationale

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon atoms C2, C4, and C6, which are directly influenced by the electronegative nitrogen and the amino group, are expected to be downfield. The carbon atom attached to the bromine (C3) will be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to an unsubstituted carbon. The methyl carbon will appear at a characteristic high-field (upfield) region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data
Ionm/z (relative intensity)
[M]⁺186 (100%)
[M+2]⁺188 (98%)
Interpretation and Rationale

The molecular weight of this compound is approximately 187.04 g/mol . In mass spectrometry, we observe the mass-to-charge ratio (m/z) of the ionized molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of almost equal intensity separated by 2 m/z units. PubChem predicts a monoisotopic mass of 185.97926 Da for C₆H₇⁷⁹BrN₂.[1]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source at a constant flow rate prepare->infuse ionize Apply a high voltage to generate charged droplets and subsequently gas-phase ions infuse->ionize analyze Analyze the ions in the mass analyzer (e.g., quadrupole or TOF) ionize->analyze identify Identify the molecular ion peak and its isotopic pattern analyze->identify fragment Analyze fragmentation patterns (if MS/MS is performed) identify->fragment

Caption: Workflow for acquiring an ESI-Mass Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400 - 3200Medium, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N, C=C stretch (aromatic ring)1600 - 1450Strong
N-H bend (amine)1650 - 1580Medium
C-N stretch1350 - 1250Medium
C-Br stretch600 - 500Strong
Interpretation and Rationale

The IR spectrum will be characterized by the vibrational modes of the various functional groups. The N-H stretching of the primary amine will appear as a broad band in the high-frequency region. The aromatic and aliphatic C-H stretches will be present just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds in the pyridine ring will give rise to strong absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching and N-H bending vibrations will also be present. A key feature will be the C-Br stretch, which is expected at a lower wavenumber. The observed IR spectrum of the related compound 2-amino-5-bromo-4-methylpyridine shows characteristic peaks that support these predictions.[2]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. These predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals to confirm the identity and purity of this important synthetic intermediate. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as an expert roadmap for that validation process.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methylpyridin-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and a thorough interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated experimental practices.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and understanding the precise arrangement of its substituents is critical for elucidating structure-activity relationships (SAR). ¹H NMR spectroscopy is an unparalleled tool for confirming the substitution pattern of such aromatic heterocycles. The electronic environment of each proton on the pyridine ring is exquisitely sensitive to the nature and position of the substituents, resulting in a unique spectral fingerprint. This guide will deconstruct the expected ¹H NMR spectrum of this molecule, providing a predictive framework that can be applied to related structures.

The core of this analysis lies in understanding the interplay of the substituents: the electron-donating amine (-NH₂) group, the electron-withdrawing bromo (-Br) group, and the weakly electron-donating methyl (-CH₃) group. Their combined effects on the chemical shifts and coupling constants of the remaining ring protons will be systematically evaluated.

Theoretical Prediction of the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the pyridine ring. The pyridine ring itself has characteristic chemical shifts for its α, β, and γ protons.[1][2][3] The introduction of the bromo, methyl, and amine groups will perturb these chemical shifts in a predictable manner.

Substituent Effects on the Pyridine Ring:

  • Amine Group (-NH₂): As a strong electron-donating group, the amine at the 4-position will significantly shield the ortho (positions 3 and 5) and para (position 2 and 6, relative to the nitrogen) protons, causing an upfield shift (to lower ppm values).

  • Bromo Group (-Br): The bromo group at the 3-position is electron-withdrawing and will deshield the adjacent protons, leading to a downfield shift (to higher ppm values).

  • Methyl Group (-CH₃): The methyl group at the 5-position is weakly electron-donating and will cause a slight shielding effect on the nearby protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Based on these principles, we can predict the signals for the two aromatic protons and the methyl and amine protons.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2~8.0 - 8.5SingletN/AThis proton is ortho to the ring nitrogen and is expected to be the most downfield. It has no adjacent protons to couple with.
H-6~7.8 - 8.2SingletN/AThis proton is also ortho to the ring nitrogen. It has no adjacent protons to couple with. The precise chemical shift relative to H-2 will depend on the balance of the substituent effects.
-NH₂~4.5 - 5.5Broad SingletN/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange.
-CH₃~2.2 - 2.5SingletN/AThe methyl protons will appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Massing the Sample: Accurately weigh 5-25 mg of this compound.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6][7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To ensure magnetic field homogeneity, avoid any solid particles in the solution.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4]

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Recommended Value Purpose
Pulse Programzg30 or zgStandard 1D proton experiment.[11]
Number of Scans (NS)8 - 16Signal averaging to improve signal-to-noise ratio.[12][13]
Acquisition Time (AQ)3 - 4 secondsDuration of data collection for each scan.[12][13][14]
Relaxation Delay (D1)1 - 2 secondsTime between scans to allow for nuclear relaxation.
Spectral Width (SW)12 - 16 ppmThe range of chemical shifts to be observed.
Pulse Width (P1)30° - 45°The flip angle of the radiofrequency pulse.[12][15]

Visualization of Molecular Structure and Predicted Spectrum

To aid in the interpretation, the molecular structure and a conceptual workflow for spectral prediction are presented below.

Caption: Molecular structure of this compound.

G ¹H NMR Prediction Workflow A Identify Protons B Analyze Substituent Effects (-NH2, -Br, -CH3) A->B D Determine Spin-Spin Coupling A->D C Predict Chemical Shifts (ppm) B->C F Assign Signals C->F E Predict Multiplicities D->E E->F

Caption: Workflow for predicting the ¹H NMR spectrum.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct signals:

  • Two singlets in the aromatic region (downfield): These correspond to the two protons on the pyridine ring (H-2 and H-6). Their distinct chemical shifts will be a direct consequence of the combined electronic effects of the substituents. The absence of splitting (singlets) is a key indicator of their positions, as they lack adjacent proton neighbors.

  • One broad singlet in the mid-field region: This signal is attributed to the amine (-NH₂) protons. Its broadness and variable chemical shift are characteristic features.

  • One singlet in the upfield region: This signal arises from the three equivalent protons of the methyl (-CH₃) group. Its integration value of 3H and singlet multiplicity will make it easily identifiable.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining a theoretical prediction based on fundamental principles of substituent effects with a detailed, practical experimental protocol, researchers can confidently identify and characterize this molecule. The predicted spectrum, characterized by two aromatic singlets, a broad amine signal, and a methyl singlet, serves as a clear analytical benchmark for professionals in chemical synthesis and drug development.

References

Mass spectrometry of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methylpyridin-4-amine

Introduction

In the realm of pharmaceutical and agrochemical development, this compound serves as a pivotal intermediate for synthesizing a multitude of biologically active molecules.[1] Its specific substitution pattern on the pyridine ring offers a versatile scaffold for constructing complex chemical entities, particularly through palladium-catalyzed cross-coupling reactions.[1][2] Accurate characterization of this and derivative compounds is non-negotiable, and mass spectrometry (MS) stands as the cornerstone analytical technique for confirming molecular identity, elucidating structure, and ensuring purity.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind methodological choices, ensuring a deep, practical understanding of the analytical process. We will delve into ionization dynamics, predictable fragmentation pathways, and robust experimental protocols, grounded in the principles of scientific integrity.

Section 1: Physicochemical Properties and Safety

A foundational understanding of the analyte's properties is critical before any analysis. These characteristics dictate choices in sample preparation, handling, and the selection of appropriate MS techniques.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97944-43-9[3]
Molecular Formula C₆H₇BrN₂[3][4]
Average Molecular Weight 187.04 g/mol [3]
Monoisotopic Mass (⁷⁹Br) 185.97926 DaCalculated
Monoisotopic Mass (⁸¹Br) 187.97721 DaCalculated
Melting Point 115.0 °C[3]
Appearance White to off-white solid

Safety and Handling: As a laboratory chemical, this compound requires careful handling. According to safety data sheets, it can cause severe skin and eye irritation or damage.[3][5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

Section 2: Foundational Principles of Ionization

The transformation of the neutral this compound molecule into a gas-phase ion is the first critical step in MS analysis. The choice of ionization technique is paramount, as it determines the nature of the resulting ions (molecular or fragment ions) and, consequently, the information that can be obtained.

  • Soft Ionization (ESI & APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they impart minimal excess energy to the molecule, typically yielding an intact protonated molecule, [M+H]⁺.[9][10]

    • Expert Insight (Causality): ESI is the preferred method for this compound when coupled with liquid chromatography (LC). The presence of the basic amino group and the pyridine nitrogen makes this compound readily susceptible to protonation in the acidic mobile phases commonly used in reversed-phase LC, leading to a strong [M+H]⁺ signal in positive ion mode.

  • Hard Ionization (EI): Electron Impact (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[11][12] This process not only forms a radical cation molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.[12][13]

    • Expert Insight (Causality): EI is exceptionally valuable for unambiguous structural confirmation. The resulting fragmentation pattern acts as a chemical "fingerprint," providing detailed structural information that is highly reproducible and can be compared against spectral libraries. Given the compound's thermal stability below its melting point, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or via a direct insertion probe.

Section 3: Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible workflow is essential for generating high-quality data. The following diagram and protocols outline a comprehensive approach to the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P Weigh Compound & Dissolve in Suitable Solvent (e.g., Methanol, Acetonitrile) LCMS LC-MS (ESI) P->LCMS GCMS GC-MS (EI) P->GCMS MS Mass Analyzer (e.g., Q-TOF, Orbitrap) LCMS->MS GCMS->MS DET Detector MS->DET PROC Data Acquisition & Processing Software DET->PROC INT Spectral Interpretation (MW Confirmation, Fragmentation Analysis) PROC->INT

Caption: General experimental workflow for MS analysis.

Experimental Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)

This protocol is ideal for routine purity checks and reaction monitoring, providing clear molecular weight confirmation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution for injection by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS (tandem mass spectrometry) data. For MS/MS, select the isotopic peaks of the [M+H]⁺ ion for collision-induced dissociation (CID).

Experimental Protocol 2: GC-MS Analysis using Electron Impact (EI)

This protocol is the gold standard for structural elucidation and confirmation of identity via fragmentation patterns.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent like ethyl acetate or methanol.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: EI.

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Section 4: Interpretation of Mass Spectra

The most distinguishing feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.

ESI Mass Spectrum: The Protonated Molecule

In ESI, the compound will be observed as its protonated form, [M+H]⁺. The spectrum will be dominated by an isotopic doublet corresponding to [C₆H₈⁷⁹BrN₂]⁺ and [C₆H₈⁸¹BrN₂]⁺.

Table 2: Predicted m/z for the Protonated Molecular Ion [M+H]⁺

Ion FormulaIsotopeCalculated Monoisotopic Mass (Da)Expected m/z
[C₆H₈BrN₂]⁺⁷⁹Br186.9871186.99
[C₆H₈BrN₂]⁺⁸¹Br188.9850188.99
EI Mass Spectrum: The Molecular Ion

Under EI conditions, the molecular ion (M⁺•) is formed. This radical cation will also exhibit the characteristic 1:1 isotopic doublet. While the molecular ion may be observed, it can be unstable and undergo rapid fragmentation.

Table 3: Predicted m/z for the Molecular Ion M⁺•

Ion FormulaIsotopeCalculated Monoisotopic Mass (Da)Expected m/z
[C₆H₇BrN₂]⁺•⁷⁹Br185.9793185.98
[C₆H₇BrN₂]⁺•⁸¹Br187.9772187.98

Section 5: Elucidation of Fragmentation Pathways (Tandem MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the compound's structure by analyzing its fragmentation patterns. By isolating the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses and fragment ions.

Proposed Fragmentation of the M⁺• Ion (EI)

The fragmentation in EI is driven by the formation of stable ions and radicals. Common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom and cleavage of the pyridine ring.[14][15][16]

G M [C₆H₇BrN₂]⁺• m/z 186/188 F1 [C₆H₇N₂]⁺ m/z 107 M->F1 - Br• F2 [C₅H₄BrN]⁺• m/z 157/159 M->F2 - HCN F4 [C₄H₄]⁺• m/z 52 F1->F4 - HCN, -HCN F3 [C₅H₃N]⁺• m/z 77 F2->F3 - Br•

Caption: Proposed EI fragmentation of this compound.

Key Fragmentation Pathways (EI):

  • Loss of a Bromine Radical (•Br): This is often a dominant fragmentation pathway for alkyl and aryl bromides.[14][16] The cleavage of the C-Br bond from the M⁺• ion (m/z 186/188) results in a fragment ion at m/z 107, corresponding to [C₆H₇N₂]⁺. The absence of the bromine isotopic pattern for this fragment confirms the loss.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring is common, often initiated by the loss of HCN (27 Da).[14] This would lead to a fragment ion [C₅H₆BrN]⁺• at m/z 159/161.

  • Sequential Losses: Further fragmentation of primary ions can occur. For instance, the m/z 107 fragment can lose another molecule of HCN to yield smaller, stable fragments.

Table 4: Summary of Major Expected Fragment Ions in EI Mode

Expected m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossNotes
186/188[C₆H₇BrN₂]⁺•-Molecular Ion (M⁺•)
171/173[C₅H₄BrN₂]⁺•CH₃Loss of methyl radical
159/161[C₅H₆BrN]⁺•HCNLoss from pyridine ring
107[C₆H₇N₂]⁺•BrLoss of bromine radical
78[C₅H₄N]⁺•Br, HCNLoss of Br from m/z 159/161

Conclusion

The mass spectrometric analysis of this compound is a robust process that leverages a combination of soft and hard ionization techniques to provide comprehensive characterization. ESI-MS is expertly suited for rapid molecular weight confirmation in high-throughput settings like reaction monitoring, while the detailed fingerprint provided by EI-MS is indispensable for definitive structural elucidation. A thorough understanding of the compound's characteristic bromine isotopic signature and its predictable fragmentation pathways—notably the loss of the bromine radical and cleavage of the pyridine ring—empowers researchers to interpret spectral data with confidence. The protocols and insights provided in this guide form a self-validating framework for the successful analysis of this important chemical building block.

References

A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-Bromo-5-methylpyridin-4-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy.[1][2] 3-Bromo-5-methylpyridin-4-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds frequently encountered in medicinal chemistry.[3][4] Understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for downstream processes including synthesis, purification, formulation, and preclinical evaluation. This guide provides a robust framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will delve into its physicochemical properties, outline a strategic approach to solvent selection, provide a detailed, self-validating protocol for solubility determination, and offer methods for data interpretation, all grounded in established scientific principles.

The Imperative of Solubility in Modern Drug Discovery

In the journey from a new chemical entity (NCE) to a viable drug candidate, solubility is a primary gatekeeper. Poor solubility can severely limit a drug's absorption in the body, leading to inconsistent therapeutic outcomes and diminished effectiveness.[5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major challenge for formulation scientists.[1][6] While aqueous solubility is paramount for bioavailability, organic solvent solubility is equally critical during the development phase for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient synthesis.

  • Crystallization & Purification: Selecting appropriate anti-solvents and recrystallization media is key to achieving high purity.

  • Formulation: Preparing stock solutions for assays and developing advanced formulations like lipid-based or amorphous solid dispersions.

  • Analytical Chemistry: Preparing standards and samples for methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Therefore, a systematic evaluation of a compound's solubility profile across a range of organic solvents is an indispensable step in its characterization.[2]

Physicochemical Profile of this compound

To understand how this compound interacts with solvents, we must first analyze its structure. Its behavior is a composite of the properties endowed by its constituent functional groups.

PropertyValueSource
CAS Number 97944-43-9[7]
Molecular Formula C₆H₇BrN₂[7]
Molecular Weight 187.04 g/mol [7]
Melting Point 115.0 °C[7]
Boiling Point 290.0 °C (at 760 mmHg)[7]
Density ~1.6 g/cm³[7]
XLogP3 1.2[7]

Structural Analysis for Solubility Prediction:

  • Pyridine Ring: The core is a polar, aromatic heterocycle. The nitrogen atom is a Lewis base and a strong hydrogen bond acceptor, making it amenable to interactions with protic and other polar solvents.[8]

  • Amino Group (-NH₂): Positioned at C4, this group is a potent hydrogen bond donor and acceptor. It significantly increases the compound's polarity and potential for interaction with protic solvents like alcohols.

  • Bromo Group (-Br): The bromine atom at C3 adds lipophilicity and molecular weight. It can participate in weaker halogen bonding but primarily increases the compound's affinity for less polar environments.

  • Methyl Group (-CH₃): The methyl group at C5 is a small, nonpolar, lipophilic substituent that slightly decreases polarity.

  • Predicted Behavior: The presence of both strong hydrogen-bonding groups (-NH₂) and the pyridine nitrogen suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). The calculated LogP value of 1.2 indicates a relatively balanced lipophilic/hydrophilic character, suggesting that while solubility in nonpolar solvents like heptane will be low, it may show moderate solubility in solvents of intermediate polarity such as dichloromethane (DCM) and ethyl acetate (EtOAc).[7]

A Strategic Framework for Solvent Selection

A haphazard approach to solvent screening is inefficient. A logical, tiered strategy based on the physicochemical analysis ensures a comprehensive and resource-effective evaluation. The following diagram illustrates a recommended decision-making process for selecting candidate solvents.

G cluster_0 Physicochemical Analysis of this compound cluster_1 Key Structural Features Driving Solubility cluster_2 Primary Solvent Classes (High Predicted Solubility) cluster_3 Secondary Solvent Classes (Moderate to Low Predicted Solubility) cluster_4 Specific Solvent Recommendations Compound C₆H₇BrN₂ (XLogP = 1.2) Features Pyridine N & Amine -NH₂ Bromo & Methyl Groups Compound->Features PolarProtic Polar Protic (H-Bonding) Features:f0->PolarProtic PolarAprotic Polar Aprotic (Dipole Interactions) Features:f0->PolarAprotic IntermediatePolarity Intermediate Polarity Features:f1->IntermediatePolarity NonPolar Non-Polar (Van der Waals) Features:f1->NonPolar Protic_Examples Methanol Ethanol Isopropanol PolarProtic->Protic_Examples Aprotic_Examples DMSO DMF Acetonitrile THF PolarAprotic->Aprotic_Examples Intermediate_Examples Ethyl Acetate Dichloromethane IntermediatePolarity->Intermediate_Examples NonPolar_Examples Toluene Heptane NonPolar->NonPolar_Examples

Caption: Logical workflow for selecting organic solvents for solubility testing.

Gold-Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method remains the industry's gold standard.[9][10] It measures the true thermodynamic solubility, representing the saturation point of the solvent at a given temperature. The following protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Experimental Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Reagents:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2-mL glass vials with screw caps

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2-mL glass vial. "Excess" is critical; a good starting point is ~10-20 mg. Record the exact weight.

    • Causality: Adding a clear excess ensures that the resulting solution will be saturated, with undissolved solid remaining. This is the fundamental requirement for measuring equilibrium solubility.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. Cap tightly.

  • Equilibration: Place the vials on a temperature-controlled orbital shaker set to 25 °C. Shake at a moderate speed for at least 24 hours.

    • Causality: A 24-48 hour period is typically sufficient for most compounds to reach thermodynamic equilibrium. Insufficient shaking time is a common source of error, leading to an underestimation of solubility. Visual inspection should confirm the presence of remaining solid.

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.

    • Causality: This step is crucial for separating the saturated liquid phase (supernatant) from the undissolved solid. Inadequate separation will lead to artificially high and variable results.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration removes any remaining microscopic solid particles that were not pelleted during centrifugation, preventing them from dissolving during subsequent dilution steps and skewing the final concentration measurement.

  • Dilution: Perform a precise, serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

The following diagram visualizes this experimental workflow.

G cluster_workflow Shake-Flask Solubility Determination Workflow A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (24h Shake @ 25°C) B->C D 4. Separate Solid (Centrifuge) C->D E 5. Filter Supernatant (0.22 µm Filter) D->E F 6. Precise Dilution E->F G 7. Analyze via HPLC-UV F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Step-by-step workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

Organizing experimental results into a clear, tabular format is essential for comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol5.1[Experimental Data][Calculated Data]Clear solution
Ethanol4.3[Experimental Data][Calculated Data]Clear solution
Polar Aprotic DMSO7.2[Experimental Data][Calculated Data]High solubility
Acetonitrile5.8[Experimental Data][Calculated Data]Moderate solubility
Intermediate Ethyl Acetate4.4[Experimental Data][Calculated Data]Limited solubility
Dichloromethane3.1[Experimental Data][Calculated Data]Limited solubility
Non-Polar Toluene2.4[Experimental Data][Calculated Data]Poor solubility
n-Heptane0.1[Experimental Data][Calculated Data]Insoluble

Interpreting the Results: The data should correlate with the initial physicochemical analysis. High solubility in methanol and DMSO would be explained by strong hydrogen bonding interactions. Conversely, poor solubility in heptane confirms the compound's polar nature. The relative solubility across the panel provides a quantitative "map" of the compound's interaction preferences, which is invaluable for guiding future process development and formulation efforts.

Conclusion

A thorough understanding of the organic solvent solubility of this compound is not optional—it is a foundational pillar of its successful development. By combining a theoretical analysis of its molecular structure with rigorous, well-controlled experimental methods like the shake-flask protocol, researchers can generate the high-quality, reliable data needed to make informed decisions. This guide provides the strategic framework and practical steps to confidently characterize the solubility profile of this compound, mitigating risks and accelerating its path through the development pipeline.

References

Foreword: A Proactive Approach to Thermal Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of 3-Bromo-5-methylpyridin-4-amine

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous characterization. Among the most critical parameters is thermal stability. For researchers and process chemists, understanding a compound's behavior under thermal stress is not merely a regulatory checkbox; it is a fundamental pillar of safety, process optimization, and quality control. An unexpected exothermic decomposition can have catastrophic consequences, while even subtle degradation can compromise yields and introduce impurities.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound (CAS: 97944-43-9), a substituted aminopyridine intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to move beyond a simple recitation of data points. Instead, this document will elucidate the rationale behind the analytical techniques, guide the interpretation of their outputs, and synthesize this information into a practical risk assessment. We will explore the "why" behind the "how," equipping you with the expertise to not only generate data but to transform it into actionable knowledge for safer and more robust chemical processes.

Compound Profile: this compound

Before delving into its thermal properties, it is essential to understand the physicochemical characteristics of the subject compound. These properties provide the foundational context for its expected behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97944-43-9
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Melting Point 115.0 °C[1]
Boiling Point 290 °C at 760 mmHg[1]
Flash Point 129.2 °C[1]
Density ~1.6 g/cm³[1]
Appearance Solid[2]

The structure, featuring a pyridine ring with amino, bromo, and methyl substituents, suggests a complex thermal behavior. The presence of the amino group and the bromine atom, in particular, necessitates a thorough investigation of potential decomposition pathways and energetic events.

Theoretical Underpinnings of Thermal Decomposition

The thermal decomposition of a molecule like this compound is unlikely to be a simple, single-step event. The structure suggests several potential initiation points for degradation.

  • Weakest Bond Scission: The C-Br bond is often a primary site for initial cleavage in halogenated aromatic compounds, potentially leading to the formation of pyridyl radicals.

  • Radical Pathways: Studies on the thermal decomposition of pyridine itself indicate that reaction is initiated by the formation of pyridyl radicals.[3] These highly reactive species can then propagate complex reaction chains, potentially leading to the formation of solid deposits or "soot."[3]

  • Role of Substituents: The amino and methyl groups can influence the decomposition mechanism. The amino group could be involved in intermolecular reactions or be oxidized, while the methyl group can undergo hydrogen abstraction.

  • Potential Gaseous Byproducts: Based on the elemental composition, decomposition can be expected to release hazardous gases such as hydrogen bromide (HBr), nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

Understanding these potential pathways is not an academic exercise. It allows us to anticipate the nature of the hazards (e.g., gas evolution, pressure buildup) and to select the most appropriate analytical techniques for their detection and quantification.

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is indispensable for a comprehensive thermal stability assessment. Each technique provides a unique piece of the puzzle, and their combined data create a robust safety profile. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is our first-line tool. It answers the fundamental question: "At what temperature does the material begin to lose mass?" By precisely measuring mass change as a function of temperature, TGA identifies the onset of decomposition and quantifies the mass loss at different stages. This is critical for determining maximum processing temperatures and for correlating mass loss with specific chemical events.

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. An open pan is used to ensure any evolved gases can escape freely.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition, which might not be representative of many process conditions.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A linear heating rate is crucial for kinetic analysis and ensures comparability between experiments.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒ) and the temperatures corresponding to maximum rates of mass loss from the derivative curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis Prep Place 5-10 mg of sample in pan Setup Set Atmosphere: N₂ @ 50 mL/min Prep->Setup Load Sample Program Heating Program: 10 °C/min to 500 °C Setup->Program Start Run Plot Plot Mass vs. Temp Program->Plot Generate Data Analyze Determine Onset (Tₒ) & Mass Loss % Plot->Analyze Interpret Curve

Caption: TGA workflow from sample preparation to data analysis.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA tracks mass, DSC measures heat flow. It tells us whether a thermal event is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition). Quantifying the energy released during decomposition is paramount for process safety. A highly exothermic event signifies a significant potential for a thermal runaway.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Weigh 2-5 mg of the sample into a high-pressure stainless steel crucible. The use of a high-pressure crucible is a critical safety measure to contain any pressure generated during decomposition.

  • Atmosphere: The analysis is typically performed under a static inert atmosphere.

  • Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the melting endotherm and any decomposition exotherms. Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔHₔ).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis Prep Weigh 2-5 mg into high-pressure crucible Program Heating Program: 10 °C/min to 400 °C Prep->Program Load & Start Plot Plot Heat Flow vs. Temp Program->Plot Generate Data Analyze Identify Melting (Tₘ) & Decomposition (Tₒ) Plot->Analyze Integrate Calculate Heat of Decomposition (ΔHₔ) Analyze->Integrate Isolate Exotherm

Caption: DSC workflow for determining thermal transitions.

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for simulating a worst-case thermal runaway scenario. Unlike TGA and DSC, which impose a constant heating rate, an ARC instrument detects the onset of self-heating and then creates a perfectly adiabatic environment (zero heat loss).[5][6] This allows the reaction's own heat to drive the temperature up, providing invaluable data on the time, temperature, and pressure characteristics of a runaway reaction. This data is essential for designing emergency relief systems and defining safe operating limits.

  • Sample Preparation: Load approximately 2-5 g of the sample into a robust titanium or Hastelloy sample bomb. The bomb is fitted with a pressure transducer and a thermocouple.

  • Instrument Setup: Place the bomb inside the ARC calorimeter. Evacuate and backfill with nitrogen if desired.

  • Operating Mode: Use the "Heat-Wait-Search" mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating rate above a set sensitivity threshold (typically 0.02 °C/min).[7][8]

  • Exotherm Detection: Once an exotherm is detected, the instrument switches to adiabatic mode, and the heaters surrounding the bomb match the sample temperature to prevent heat loss.

  • Data Acquisition: Record temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis: Plot temperature and pressure versus time. Determine the onset temperature of self-heating, the adiabatic temperature rise (ΔTₐₔ), and the time to maximum rate (TMR).

ARC_Logic Start Start Run Heat Heat by ΔT (e.g., 5 °C) Start->Heat Wait Wait for Equilibrium Heat->Wait Search Search for Self-Heating Wait->Search Exotherm Rate > 0.02 °C/min? Search->Exotherm Exotherm->Heat No Adiabatic Switch to Adiabatic Mode Exotherm->Adiabatic Yes Record Record T, P vs. Time Adiabatic->Record End Reaction Complete Record->End

Caption: Logical flow of an ARC "Heat-Wait-Search" experiment.

Synthesizing the Data: A Holistic View of Thermal Stability

The true power of this multi-technique approach lies in the synthesis of the data. No single result tells the whole story.

Table 2: Summary of Thermal Analysis Data for this compound (Illustrative Data)

ParameterMethodValueInterpretation
Melting Point (Tₘ) DSC~115 °CConfirms physical property; substance is solid at room temp.
TGA Onset (Tₒ) TGA~220 °COnset of significant mass loss under dynamic heating.
DSC Onset (Tₒ) DSC~215 °COnset of exothermic decomposition.
Heat of Decomposition (ΔHₔ) DSC-250 J/gModerately energetic decomposition.
ARC Onset (Tₒ) ARC~185 °COnset of self-heating under adiabatic conditions (most sensitive).
Adiabatic Temp. Rise (ΔTₐₔ) ARC190 °CSignificant temperature increase possible in a runaway scenario.
Max Pressure Rise Rate ARC50 bar/minIndicates significant gas generation during decomposition.

Authoritative Grounding: The lower onset temperature observed in ARC compared to TGA/DSC is a classic and critical finding. ARC's near-adiabatic conditions and larger sample mass allow for the detection of slow self-heating at temperatures where dynamic tests show no activity.[7][8] This ARC onset temperature should be considered the most conservative and critical value for defining maximum safe operating temperatures.

Practical Recommendations for Safe Handling and Storage

Based on the comprehensive thermal profile, the following guidelines are essential for mitigating risks associated with this compound.

  • Process Temperature Limits: All processing steps should be maintained well below the ARC onset temperature of 185 °C. A safety margin of 50-100 °C is often recommended, meaning process temperatures should ideally not exceed ~85-135 °C.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place, away from heat sources.[9] While stable at ambient temperatures, prolonged storage at elevated temperatures should be avoided.

  • Material Incompatibilities: Avoid contact with strong oxidizing agents, as these can significantly lower the decomposition temperature and increase the rate of energy release.[10]

  • Scale-Up Considerations: The potential for significant pressure generation means that any scale-up operations must be conducted in appropriately rated vessels equipped with properly sized pressure relief systems. The ARC data is a direct input for these engineering calculations.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.[11] Given the GHS classification of similar compounds, which indicates potential for skin burns and eye damage, robust protective measures are warranted.[1]

Conclusion

The thermal stability of this compound is a multifaceted characteristic that demands a rigorous, multi-technique evaluation. This guide has demonstrated that by systematically employing TGA, DSC, and ARC, one can build a comprehensive understanding of the material's behavior under thermal stress. The data reveal a compound that is stable well above ambient temperatures but possesses a moderately energetic decomposition pathway with significant gas evolution. The key to its safe use lies in respecting the conservative onset temperature identified by Accelerating Rate Calorimetry and implementing appropriate engineering and administrative controls. By integrating this fundamental knowledge into process development and handling procedures, researchers and scientists can confidently and safely leverage this important chemical intermediate in the advancement of new medicines.

References

An In-Depth Technical Guide to the Purity Analysis of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

<

Foreword: The Criticality of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. The subject of this guide, 3-Bromo-5-methylpyridin-4-amine, is a substituted pyridine derivative, a class of heterocyclic compounds frequently encountered in medicinal chemistry. The precise structural arrangement and the presence of reactive sites—the amine and bromo substituents—make it a versatile building block. However, these same features also predispose it to the formation of isomeric and process-related impurities. This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound, emphasizing the "why" behind the "how" to empower researchers, scientists, and drug development professionals with a robust analytical strategy.

Foundational Principles: A Multi-Modal Analytical Approach

The selection of analytical techniques is driven by the inherent chemical nature of this compound: a polar, aromatic amine with the potential for hydrogen bonding and susceptibility to degradation under certain conditions.[1][2]

Logical Workflow for Purity Determination

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Primary Quantitative Analysis cluster_1 Structural Confirmation & Impurity Identification cluster_2 Orthogonal & Confirmatory Tests HPLC_Purity High-Performance Liquid Chromatography (HPLC) (Purity & Assay) MS Mass Spectrometry (MS) (LC-MS for Impurity ID) HPLC_Purity->MS Identify Peaks GC_Residual Gas Chromatography (GC) (Residual Solvents) Final_Report Comprehensive Purity Report GC_Residual->Final_Report NMR Nuclear Magnetic Resonance (NMR Spectroscopy) (¹H, ¹³C) Reference_Standard Reference Standard Characterization NMR->Reference_Standard Structural Elucidation Forced_Degradation Forced Degradation Studies MS->Forced_Degradation Characterize Degradants Forced_Degradation->HPLC_Purity Method Validation (Specificity) Reference_Standard->HPLC_Purity Quantitative Standard NMR Analysis Workflow Figure 2: NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) 1D_H_NMR Acquire ¹H NMR Spectrum Sample_Prep->1D_H_NMR 1D_C_NMR Acquire ¹³C NMR Spectrum Sample_Prep->1D_C_NMR Data_Analysis Analyze Chemical Shifts, Integration, and Coupling Patterns 1D_H_NMR->Data_Analysis 1D_C_NMR->Data_Analysis 2D_NMR Acquire 2D NMR (COSY, HSQC) (If necessary for complex structures) 2D_NMR->Data_Analysis Data_Analysis->2D_NMR Ambiguity? Structure_Confirmation Confirm Structure of Main Component and Identify Potential Impurities Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-5-methylpyridin-4-amine has emerged as a pivotal structural motif in the landscape of medicinal chemistry. Its unique substitution pattern on the pyridine core imparts a desirable combination of reactivity and physicochemical properties, rendering it an invaluable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, delving into its historical context within the broader class of substituted aminopyridines, detailing its synthesis, characterizing its key properties, and exploring its significant applications, particularly in the development of targeted therapies such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for diverse functionalization make it a cornerstone in the design of molecules that interact with biological targets. The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's potency, selectivity, pharmacokinetic profile, and metabolic stability.

Among the myriad of substituted pyridines, aminopyridines have garnered significant attention as key pharmacophores. The amino group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a protein. The introduction of a bromine atom, as seen in this compound, offers a versatile handle for further chemical elaboration through various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening.[2]

Discovery and History: The Evolution of Functionalized Aminopyridines

While a definitive seminal publication detailing the first synthesis of this compound (CAS No: 97944-43-9) is not readily apparent in the accessible scientific literature, its emergence can be understood within the broader historical context of research into functionalized aminopyridines. The development of synthetic methodologies to introduce substituents at specific positions on the pyridine ring has been a long-standing focus of organic chemistry.

The synthesis of various substituted 4-aminopyridines has been a subject of investigation for decades, driven by their potential biological activities.[3][4][5][6] Early methods for the preparation of aminopyridines often involved multi-step sequences, and the regioselective introduction of substituents remained a significant challenge.

The likely pathway to the synthesis of this compound would have evolved from established methods for the halogenation of activated pyridine rings. The presence of an amino group strongly activates the pyridine ring towards electrophilic substitution, while also directing the position of incoming electrophiles. The synthesis of related brominated aminopyridines has been documented in various patents and publications, often as intermediates in the preparation of more complex molecules.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most plausible and widely referenced synthetic route to this compound commences with the readily available starting material, 4-amino-3-picoline (also known as 3-methylpyridin-4-amine). The synthesis proceeds via an electrophilic bromination of the activated pyridine ring.

Synthetic Pathway

The overall transformation can be depicted as follows:

Synthesis of this compound cluster_conditions Reaction Conditions start 4-Amino-3-picoline product This compound start->product Bromination reagents HBr, H₂O₂

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[7]

  • Reaction Setup: In a well-ventilated fume hood, a solution of 4-amino-3-picoline (1.0 equivalent) in hydrobromic acid (HBr) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel. The mixture is heated to approximately 70°C.

  • Addition of Oxidant: A solution of hydrogen peroxide (H₂O₂) is added dropwise to the heated reaction mixture over a period of one hour. The H₂O₂ serves as an in-situ oxidizing agent for the bromide ions from HBr to generate electrophilic bromine (Br₂).

  • Reaction Monitoring: The reaction mixture is stirred for an additional hour at 70°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice. The pH of the solution is carefully adjusted to approximately 9 using a base such as sodium hydroxide (NaOH). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product with high purity.

Mechanistic Rationale

The amino group at the 4-position of the pyridine ring is a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The bromination occurs at the 3-position, which is ortho to the activating amino group. The methyl group at the 3-position in the starting material directs the incoming electrophile to the available ortho and para positions relative to the amino group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 97944-43-9
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance White to off-white solid
Melting Point 115.0 °C[7]
Boiling Point 290.0 °C at 760 mmHg

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra are not provided in the search results, typical analytical techniques would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups such as the N-H and C-N bonds.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[1]

Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The bromine atom at the 3-position provides a convenient point of attachment for various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[2] This allows for the systematic exploration of the chemical space around the aminopyridine core to optimize potency and selectivity for a specific kinase target.

Application_in_Kinase_Inhibitors cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (with Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd Catalyst library Diverse Library of Kinase Inhibitor Candidates suzuki->library buchwald->library

Caption: Derivatization of this compound for kinase inhibitor synthesis.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid:[2]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added.

  • Heating and Monitoring: The reaction mixture is heated to 90-100°C and stirred for several hours. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in the advancement of medicinal chemistry. While the specific historical details of its initial discovery may be embedded within the broader narrative of synthetic methodology development, its contemporary value is indisputable. The synthetic accessibility of this compound, coupled with the strategic positioning of its functional groups, provides a robust platform for the generation of novel molecular entities with therapeutic potential. As the quest for more selective and potent drugs continues, the role of versatile building blocks like this compound will undoubtedly remain central to the innovation and success of drug discovery programs worldwide.

References

The Strategic Utility of 3-Bromo-5-methylpyridin-4-amine in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the substituted aminopyridine core has emerged as a privileged motif, consistently featuring in a multitude of clinically successful drugs. Within this esteemed class of compounds, 3-Bromo-5-methylpyridin-4-amine presents itself as a particularly versatile and valuable intermediate for medicinal chemists. Its unique trifunctionalized nature, boasting a reactive bromine atom, a nucleophilic amino group, and a lipophilic methyl group, offers a triangular platform for intricate molecular engineering. This guide aims to provide an in-depth technical overview of the potential research applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and other therapeutically relevant molecules. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and explore its potential in targeting critical signaling pathways implicated in a range of human diseases.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

PropertyValueReference
CAS Number 97944-43-9[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance White to off-white solid
Melting Point 115.0 °C[1]
Boiling Point 290°C at 760 mmHg[1]
Density 1.6±0.1 g/cm³[1]
XLogP3 1.2[1]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of an aminopyridine derivative is characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the methyl group and the aromatic ring are expected in the 2850-3150 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and amino substituents.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyridine ring and a signal for the methyl group carbon. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pyridine ring.[4]

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common and efficient route involves the bromination of 4-amino-3-picoline (3-methylpyridin-4-amine).[1]

Protocol: Bromination of 4-amino-3-picoline

Causality: This protocol utilizes a brominating agent generated in situ from hydrobromic acid and hydrogen peroxide. The reaction is regioselective due to the directing effects of the amino and methyl groups on the pyridine ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the position ortho to the amino group is targeted for bromination.

Step-by-Step Methodology:

  • To a solution of 4-amino-3-picoline (10 g, 0.092 mol) in hydrobromic acid (50 mL) is heated to 70°C.[1]

  • 15% Hydrogen peroxide (16 mL) is added dropwise over a period of 1 hour.[1]

  • The reaction mixture is stirred for an additional hour and then poured into ice (100 g).[1]

  • The pH of the solution is adjusted to approximately 5 with 50% sodium hydroxide, and the resulting red precipitate is filtered.[1]

  • The pH of the filtrate is then raised to approximately 9 with 50% sodium hydroxide.[1]

  • The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.[1]

cluster_synthesis Synthesis of this compound start 4-amino-3-picoline reagents HBr, H₂O₂ 70°C start->reagents intermediate Reaction Mixture reagents->intermediate workup1 Ice Quench, Adjust pH to ~5 intermediate->workup1 workup2 Adjust pH to ~9 workup1->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Core Research Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site of the kinase. This compound serves as an excellent starting point for the synthesis of a diverse library of kinase inhibitors due to the strategic placement of its functional groups. The bromine atom provides a handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.

Targeting Key Kinase Pathways

Derivatives of this compound have the potential to target a range of kinases implicated in diseases such as cancer and inflammatory disorders. Two prominent examples include:

  • p38 MAP Kinase: This kinase is a key regulator of the inflammatory response, and its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are drivers of certain types of non-small cell lung cancer (NSCLC).[6][7][8][9]

cluster_pathway Targeting Kinase Signaling Pathways ext_stim External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase (e.g., ALK) ext_stim->receptor p38 p38 MAP Kinase ext_stim->p38 downstream Downstream Signaling (e.g., Transcription Factors) receptor->downstream p38->downstream response Cellular Response (Proliferation, Inflammation) downstream->response inhibitor This compound Derivative (Inhibitor) inhibitor->receptor inhibitor->p38

Caption: Inhibition of key kinase signaling pathways.

Key Synthetic Transformations and Experimental Protocols

The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The two most significant transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Molecular Complexity

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the bromopyridine and a wide variety of organoboron reagents. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

Causality: This protocol employs a palladium catalyst, typically with phosphine ligands, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial for the transmetalation step, and a mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 mmol).[10]

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[10]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10]

  • Heat the reaction mixture with stirring (typically at 80-100°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

cluster_suzuki Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid reagents Pd Catalyst, Base, Solvent start->reagents reaction Heating under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the position of the bromine atom. This is particularly useful for modulating the physicochemical properties of a drug candidate, such as its solubility and basicity, and for creating new hydrogen bond donors or acceptors for target interaction.

Causality: This reaction also relies on a palladium catalyst with specialized phosphine ligands that are electron-rich and sterically hindered to promote the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • Add this compound and the desired primary or secondary amine.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with vigorous stirring (typically at 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic trifunctionalization provides a robust platform for the synthesis of diverse and complex molecular architectures, particularly in the realm of kinase inhibitors. The ability to readily participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic and efficient exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. As the demand for novel and effective therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

Methodological & Application

Synthesis of 3-Bromo-5-methylpyridin-4-amine from 3-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Multi-Step

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This comprehensive application note details a robust, multi-step synthetic pathway for the preparation of 3-Bromo-5-methylpyridin-4-amine, a valuable heterocyclic building block in drug discovery and development. The synthesis commences with the readily available starting material, 3-amino-5-methylpyridine. The protocol is structured in three distinct stages: (1) A Sandmeyer-type reaction to convert the 3-amino group into a bromo group, yielding the key intermediate 3-bromo-5-methylpyridine. (2) N-oxidation of the pyridine ring followed by regioselective nitration at the C4 position. (3) A final reduction step to simultaneously convert the nitro group to the target amine and remove the N-oxide, affording the final product. This guide is intended for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step protocol but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Specifically, this compound serves as a critical intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics. The bromine handle allows for further functionalization via cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations. The transformation of 3-amino-5-methylpyridine to the target compound is non-trivial, involving a rearrangement of functionality on the pyridine core. The multi-step pathway described herein is designed based on established principles of pyridine chemistry to achieve this transformation efficiently and with high fidelity.

Overall Synthetic Pathway

The synthesis is logically divided into three major parts, transforming the starting material through two key intermediates to arrive at the final product.

G SM 3-amino-5-methylpyridine (Starting Material) Int1 3-bromo-5-methylpyridine (Intermediate 1) SM->Int1 Part 1: Sandmeyer Reaction Int2 3-bromo-4-nitro-5-methylpyridine N-oxide (Intermediate 2) Int1->Int2 Part 2: N-Oxidation & Nitration FP This compound (Final Product) Int2->FP Part 3: Reduction G cluster_reagents Reagents cluster_process Process 3-amino-5-methylpyridine 3-amino-5-methylpyridine A 1. Form salt with acid 3-amino-5-methylpyridine->A Acid (e.g., HBr) Acid (e.g., HBr) Liquid Bromine Liquid Bromine Sodium Nitrite (aq.) Sodium Nitrite (aq.) B 2. Cool to -10 to 0 °C A->B C 3. Add Bromine B->C D 4. Add NaNO2 solution C->D E 5. Alkaline Work-up & Extraction D->E Product 3-bromo-5-methylpyridine E->Product G cluster_reagents Reagents cluster_process Process Intermediate 2 Intermediate 2 A 1. Heat mixture to 80 °C Intermediate 2->A Iron Powder Iron Powder Acetic Acid Acetic Acid B 2. Stir for 16h A->B C 3. Filter through Celite B->C D 4. Neutralize & Extract C->D Product This compound D->Product

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the arylamine motif is a ubiquitous feature in a vast array of biologically active molecules.[2] The specific substrate, 3-bromo-5-methylpyridin-4-amine, presents a unique synthetic challenge due to the inherent electronic properties of the pyridine ring and the presence of a coordinating amino group, which can complicate the catalytic cycle.[2]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination of this compound. We will delve into the critical parameters of the reaction, offering a detailed experimental protocol and strategies for optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of complex aminopyridine derivatives.

Key Challenges and Strategic Considerations

The successful amination of this compound hinges on overcoming several inherent challenges posed by the substrate's structure:

  • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a sterically hindered and electron-rich ligand is crucial to mitigate this undesired interaction and promote the desired catalytic turnover.[3]

  • Amino Group Interference: The presence of the 4-amino group can also lead to competitive coordination to the palladium catalyst. Furthermore, under certain conditions, self-coupling or oligomerization of the starting material could occur. Careful selection of the base and reaction temperature is necessary to favor the desired intermolecular amination.

  • Steric Hindrance: The methyl group at the 5-position introduces a degree of steric hindrance around the reaction center, which can influence the rate of oxidative addition and reductive elimination.[4] The use of bulky phosphine ligands is often beneficial in such cases.[3]

Optimizing the Reaction: A Component-by-Component Analysis

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent determines the efficiency, selectivity, and overall yield of the transformation.

Table 1: Key Reaction Components and Their Roles
ComponentRecommended OptionsRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts (e.g., XPhos-Pd-G3)Pre-formed palladium(0) sources like Pd₂(dba)₃ are common, while Pd(II) sources such as Pd(OAc)₂ require in-situ reduction.[5] Palladacycle precatalysts offer enhanced stability and activity.[6]
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosN-Heterocyclic Carbenes (NHCs): IPr, SIPrThe ligand is arguably the most critical component. Bulky, electron-rich ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[3][4] NHC ligands are also highly effective, particularly for challenging substrates.[6]
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDSWeaker inorganic bases: K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine nucleophile.[5] For base-sensitive substrates, weaker bases like K₃PO₄ can be employed, though this may require higher temperatures.[7][8]
Solvent Anhydrous, aprotic solvents: Toluene, Dioxane, THFThe choice of solvent can influence catalyst solubility and reactivity. Toluene and dioxane are commonly used and generally provide good results.[7]
Amine Coupling Partner Primary and secondary aliphatic or aromatic aminesThe nature of the amine will influence the reaction conditions. Primary amines are generally more reactive than secondary amines.[8]

Experimental Protocol: A Generalized Procedure

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials and Reagents:
  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equivalents)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure:
  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Amine Addition: Add the amine coupling partner (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-methylpyridin-3,4-diamine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Pd Precatalyst, Ligand, Base, and This compound prep_inert Establish Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_solvent Add Anhydrous Solvent prep_inert->add_solvent add_amine Add Amine Coupling Partner add_solvent->add_amine heat_stir Heat and Stir (80-110 °C) add_amine->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product N-Substituted- 5-methylpyridin- 3,4-diamine purify->final_product Isolated Product

Figure 1: A representative experimental workflow for the Buchwald-Hartwig amination.

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst.

catalytic_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex + R2NH, - HBr (Base) amido_complex->pd0 Reductive Elimination product product amido_complex->product Product (Ar-NR2)

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Further Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst inhibition- Use a different palladium precatalyst or ligand.- Switch to a stronger base (e.g., LHMDS).- Increase the reaction temperature.- Increase catalyst and ligand loading.
Formation of Side Products (e.g., Hydrodehalogenation) - β-hydride elimination from the amido complex- Use a more sterically hindered ligand.- Lower the reaction temperature.
Poor Reproducibility - Presence of oxygen or moisture- Ensure rigorous inert atmosphere techniques.- Use freshly distilled and degassed solvents.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a diverse range of N-substituted 5-methylpyridin-3,4-diamines. While the substrate presents unique challenges due to its coordinating nature, a systematic approach to the selection of catalyst, ligand, base, and solvent can lead to successful and high-yielding transformations. The protocols and insights provided in this guide serve as a valuable resource for researchers in their efforts to synthesize novel and complex aminopyridine derivatives for applications in drug discovery and materials science.

References

The Alchemist's Guide to a Privileged Scaffold: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 3-Bromo-5-methylpyridin-4-amine in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—core structures that serve as versatile launchpads for the development of a multitude of therapeutic agents. The 4-aminopyridine motif is one such scaffold, integral to the architecture of numerous biologically active molecules. The strategic introduction of a bromine atom and a methyl group, as seen in this compound, transforms this simple heterocycle into a powerful and versatile building block for drug discovery programs.

The bromine atom at the 3-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of carbon-carbon and carbon-nitrogen bonds. This capacity for diversification is paramount in the iterative process of lead optimization, allowing for the fine-tuning of a compound's pharmacological profile. The 4-amino group, a common hydrogen bond donor and acceptor, frequently plays a critical role in molecular recognition at the target protein's active site. Meanwhile, the 5-methyl group can provide beneficial steric and electronic contributions, influencing binding affinity and metabolic stability. This unique combination of functionalities makes this compound a high-value intermediate in the synthesis of kinase inhibitors for oncology, agents for neurodegenerative diseases, and novel therapeutics for infectious diseases.

This comprehensive technical guide provides detailed application notes and robust protocols for the most pivotal palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section is designed to provide not just a recipe, but a deep understanding of the underlying principles, empowering researchers to confidently and effectively employ this versatile scaffold in their quest for the next generation of medicines.

I. Foundational Synthesis of the Starting Material

A reliable and scalable synthesis of this compound is the crucial first step. While several routes exist, a common and effective method involves a multi-step sequence starting from readily available precursors. A plausible pathway involves the nitration of 3-methylpyridine, followed by reduction of the nitro group to an amine, and subsequent bromination.

A representative synthetic approach is outlined below:

G A 3-Methylpyridine B 3-Methyl-4-nitropyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C 3-Methylpyridin-4-amine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D This compound C->D Bromination (e.g., NBS or Br₂)

Caption: A plausible synthetic pathway to this compound.

II. The Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[1] It enables the formation of a C(sp²)-C(sp²) bond between the bromopyridine and a variety of organoboron reagents, yielding 3-aryl-5-methylpyridin-4-amines, a scaffold prevalent in kinase inhibitors.

Mechanistic Rationale & Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Coupling Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

For substrates like this compound, the presence of the amino group can be a double-edged sword. While it is an activating group, its basicity and the lone pair on the nitrogen can lead to coordination with the palladium center, potentially inhibiting the catalyst.[3] Therefore, the choice of ligand and base is critical to success.

  • Catalyst and Ligand: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The triphenylphosphine ligands are sufficiently labile to allow the reaction to proceed, yet they stabilize the palladium species. For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can enhance the rates of oxidative addition and reductive elimination.[4]

  • Base: An aqueous inorganic base is essential for the transmetalation step, where it activates the boronic acid by forming a boronate complex.[5] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices as they are strong enough to facilitate the reaction without promoting significant side reactions.

  • Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water or Toluene/water are common systems that effectively solubilize both the organic and inorganic reagents.[6]

Comparative Protocols for Suzuki-Miyaura Coupling
ParameterProtocol A: Standard ConditionsProtocol B: Microwave-Assisted
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (3 mol%) / PPh₃ (6 mol%)
Boronic Acid Arylboronic acid (1.2 equiv)Arylboronic acid (1.5 equiv)
Base K₃PO₄ (2.5 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Isopropanol / H₂O (2:1)
Temperature 90 °C120-150 °C
Time 12-18 hours10-30 minutes
Notes Robust, widely applicable.Rapid optimization and library synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is adapted from established procedures for structurally similar aminobromopyridines.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-methylpyridin-4-amine.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Suzuki_Workflow Setup 1. Combine Reagents (Bromopyridine, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Catalyst 3. Add Catalyst & Solvents Inert->Catalyst React 4. Heat & Stir (90°C, 12-18h) Catalyst->React Workup 5. Aqueous Workup & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R'₂NH Base PdII_Amido Ar-Pd(II)-NR₂'(L)₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR₂' RedElim->Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR'(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerated Product Ar-C≡CR' RedElim->Product CuI Cu(I)Br AlkyneCoord Alkyne Coordination CuI->AlkyneCoord R'C≡CH Deprotonation Deprotonation AlkyneCoord->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Transmetalation Copper Acetylide Deprotonation->Cu_Acetylide Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion R-CH=CH₂ PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Ar-CH=CH-R BetaHydrideElim->Product HPdBr H-Pd(II)-Br(L)₂ BetaHydrideElim->HPdBr HPdBr->Pd0 Base

References

3-Bromo-5-methylpyridin-4-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research: 3-Bromo-5-Methylpyridin-4-Amine

I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on this compound. I'm especially keen on its chemical fingerprint, availability in the market, and how it behaves in those cross-coupling reactions I'm interested in. I'm going to focus on established literature and vendor information initially.

Gathering Initial Data

I'm now zeroing in on kinase inhibitors with the this compound core, and the SAR is starting to become clear. Simultaneously, I'm digging into synthetic routes for the compound itself, which is crucial for identifying potential impurities. I'm also brushing up on kinase inhibitor design principles to add context. I plan to start the application note by emphasizing the core's role in kinase inhibition.

Developing the Application Note

I'm now diving into the application note's structure. I'm focusing on highlighting the pyridin-4-amine core's role in kinase inhibition. I plan to include detailed protocols for crucial reactions like Suzuki and Buchwald-Hartwig couplings. I will also incorporate a case study showcasing kinase inhibitor synthesis, including SAR data on the bromo and methyl groups. I plan to present a comprehensive overview.

Expanding the Research Scope

I'm expanding my literature review. My search now includes kinase inhibitors with the this compound core. I'm building detailed synthetic protocols for crucial couplings, like Suzuki and Buchwald-Hartwig, aiming for high reliability. This should make the application note a thorough resource. I'm also planning on creating a detailed section discussing how the bromo and methyl groups influence kinase inhibitor activity.

Crafting a Guide

I'm focusing intently on structuring the guide on 3-Bromo-5-methyl pyridin-4-amine. My goal is a comprehensive resource, starting with an application note and then moving into a detailed protocol section. I'm prioritizing clarity and practical usefulness to empower users with the information they need. I'm aiming for a logical flow to make it easy to follow.

Refining the Framework

I'm now fully immersed in the details of structuring this guide. The emphasis is on building a robust, self-validating resource for kinase inhibitors, using 3-Bromo-5-methyl pyridin-4-amine. I'm prioritizing logical flow, ensuring a clear "why" behind experimental choices, and incorporating real-world, clickable citations. Visual clarity is key, so I'm focusing on high-contrast diagrams using Graphviz, with detailed captions and specified dimensions for optimal display.

Deepening into Details

I'm now diving deep into the technical specifications. My focus is on integrating the visual elements using Graphviz. I'm ensuring all diagrams follow the required dimensions and color contrast guidelines, particularly the critical node text contrast. I'm also preparing for the detailed experimental protocols, now that I have sufficient data to work from.

Structuring the Content

I'm now integrating all the information gathered into a cohesive structure. I'm focusing on weaving the physicochemical data, synthesis details, and reactivity protocols into a clear narrative. The aim is to create a logical flow that justifies experimental choices, while building towards the kinase inhibitor application section. I'm creating the outline now.

Synthesizing Knowledge

I'm now fully immersed in the research findings. I'm focusing on weaving the gathered data, from physicochemical properties to the synthesis of the amine and relevant coupling protocols, into a cohesive narrative for the guide. I'm exploring the application of the pyridine core in kinase inhibitors. I'll structure this information to justify experimental choices and build towards the kinase inhibitor section. My primary focus is on how to apply the information I have in a real world setting.

Synthesizing Knowledge

I'm synthesizing all the information now, focusing on the core guide narrative and outline. My aim is to weave a clear narrative that justifies experimental choices, while building towards the kinase inhibitor application. I'm creating the structure now, incorporating the planned data and visualization. The outline incorporates the gathered research findings. I'm focusing on providing links and cited data.

Structuring the Content

I'm now focusing on integrating the collected information into a coherent outline. I will emphasize the practical aspects, explaining how the building block contributes to effective kinase inhibitors. I will also incorporate the visual elements, specifically the Graphviz diagrams, to ensure a smooth, logical flow from the physicochemical properties to the application in synthesis. I'm focusing on providing links and cited data.

Integrating Insights

I've integrated the research and crafted the structure. I'm focusing on weaving the data into a clear narrative on the amine's application in kinase inhibitors. I will create the outline now, ensuring a logical flow. I am focusing on the visual aspects, linking and citing information.

Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-methylpyridin-4-amine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, featuring prominently in a multitude of commercially successful herbicides, fungicides, and insecticides.[1] Its unique electronic properties and ability to engage in critical biological interactions make it a "privileged scaffold" for chemists seeking to develop novel active ingredients with high efficacy and selectivity. Within this class of compounds, 3-Bromo-5-methylpyridin-4-amine has emerged as a particularly valuable and versatile building block.

The strategic placement of its functional groups—a reactive bromine atom at the 3-position and a nucleophilic amino group at the 4-position—provides a robust platform for extensive chemical diversification.[2] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2] This allows for the systematic introduction of various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) of new chemical entities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind the synthetic strategies.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 97944-43-9[3]
Molecular Formula C₆H₇BrN₂[3]
Molecular Weight 187.04 g/mol [3]
Melting Point 115.0 °C[3]
Boiling Point 290.0 °C at 760 mmHg[3]
GHS Classification Causes severe skin burns and eye damage[3]

Safety Note: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in agrochemical synthesis lies in its suitability for palladium-catalyzed cross-coupling reactions. These reactions are foundational for building the complex molecular architectures required for biological activity.[2]

The Suzuki-Miyaura Coupling: A Gateway to C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds. In the context of this precursor, it allows for the direct linkage of the pyridine core to a diverse range of aryl or heteroaryl boronic acids or their esters. This is a key strategy for synthesizing molecules analogous to known succinate dehydrogenase inhibitors (SDHIs) and other fungicidal classes.[4]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and highly effective catalyst for this type of transformation.[3][5]

  • Base: An inorganic base, such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid partner in the catalytic cycle. K₃PO₄ is often favored for its efficacy in coupling heteroaryl halides.[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used.[2][5] The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen is critical for achieving high yields.[2]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Start 3-Bromo-5-methyl- pyridin-4-amine Setup Combine in Schlenk Flask Start->Setup BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Setup Catalyst Pd(PPh₃)₄ Catalyst->Setup Base K₃PO₄ Base->Setup Solvent 1,4-Dioxane / Water Solvent->Setup Degas Evacuate & Backfill with Argon (3x) Setup->Degas Heat Heat to 80-100 °C (12-24h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute with EtOAc Monitor->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Coupled Product: 5-Aryl-3-methyl- pyridin-4-amine Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 5-Aryl-3-methylpyridin-4-amine via Suzuki Coupling

This protocol is a generalized procedure adapted from established literature methods.[2][3][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: N-Acetylation of the Amino Group

In some synthetic routes, it is advantageous to protect or modify the amino group prior to cross-coupling. Acetylation is a simple and effective method.[5]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating as needed.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution.

  • If precipitation occurs, cool the mixture, filter the solid, wash with cold acetonitrile or water, and dry under vacuum to obtain N-(3-Bromo-5-methylpyridin-4-yl)acetamide.[5]

Exemplary Synthesis & Data

The following table details the synthesis of a specific derivative, demonstrating the practical application of the protocols. The data is synthesized from a published report.[5]

Reactant 1Reactant 2CatalystBaseConditionsProductYield
N-(5-bromo-2-methylpyridin-3-yl)acetamide3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O, 90 °C, 18hN-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamideGood

Note: The starting material in this example is an isomer of the title compound but the reaction principle is identical and demonstrates the utility of the Suzuki coupling on a bromo-aminopyridine scaffold. The product was characterized by NMR and Mass Spectrometry to confirm its structure.[5]

Agrochemical Discovery Workflow

This compound serves as an early-stage building block in a comprehensive discovery pipeline aimed at identifying new active ingredients.

Discovery_Funnel Precursor Precursor: This compound Diversification Chemical Diversification (e.g., Suzuki Coupling) Generates Library of Analogs Precursor->Diversification Synthesis Screening High-Throughput Screening (In vitro & In vivo Assays) Identifies 'Hits' Diversification->Screening Testing LeadOpt Lead Optimization (SAR Studies, Improve Potency, Reduce Toxicity) Screening->LeadOpt Analysis Candidate Development Candidate (Field Trials, Formulation) LeadOpt->Candidate Selection

Caption: The agrochemical discovery funnel from precursor to candidate.

Conclusion

This compound is a high-value intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for generating diverse molecular libraries for biological screening. The protocols and workflows detailed in this guide offer a solid, scientifically-grounded foundation for researchers to leverage the full potential of this versatile building block in the quest for next-generation crop protection solutions.

References

Application Note & Experimental Protocol: Palladium-Catalyzed N-Arylation of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Aryl Pyridin-4-amines in Medicinal Chemistry

The N-aryl pyridin-4-amine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a multitude of biologically active molecules stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The strategic derivatization of this core structure, particularly through N-arylation, allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. The presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridin-4-amine core offers distinct opportunities for further molecular elaboration, making 3-Bromo-5-methylpyridin-4-amine a valuable intermediate for the construction of diverse chemical libraries for high-throughput screening.

This application note provides a detailed, field-proven protocol for the N-arylation of this compound, primarily focusing on the robust and versatile Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction has become a preferred method for the formation of carbon-nitrogen bonds, largely due to its broad substrate scope and functional group tolerance, superseding harsher traditional methods like the Ullmann condensation in many applications.[2][3] We will delve into the causality behind the experimental choices, provide a self-validating protocol, and offer insights into potential challenges and troubleshooting.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-arylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Arylating Agent - Palladium Precatalyst - Ligand - Base Solvent Prepare Anhydrous Solvent Assembly Assemble Reaction Vessel (e.g., Schlenk tube) Solvent->Assembly Inert_Atm Purge with Inert Gas (e.g., Argon or Nitrogen) Assembly->Inert_Atm Addition Add Reagents and Solvent Inert_Atm->Addition Heating Heat to Reaction Temperature Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with a generic aryl halide.

Reagents and Materials
Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale)Key Properties & Handling
This compoundStarting Material1.0 mmol, 187.04 mgSolid; store in a cool, dry place.
Aryl Halide (e.g., Bromobenzene)Arylating Agent1.2 mmolLiquid or solid; use a slight excess.
Pd₂(dba)₃Palladium Precatalyst0.02-0.05 mmolAir-sensitive solid; handle under inert atmosphere.
XantphosLigand0.04-0.10 mmolAir-stable solid; a good choice for heteroarylamines.[4]
Sodium tert-butoxide (NaOtBu)Base1.4 mmolHighly hygroscopic and reactive; handle under inert atmosphere.
Anhydrous Toluene or DioxaneSolvent5-10 mLAprotic, polar solvents are preferred. Must be anhydrous.
Inert Gas (Argon or Nitrogen)AtmosphereN/APrevents oxidation of the catalyst.
Celite®Filtration AidAs neededFacilitates removal of palladium residues.
Anhydrous Magnesium SulfateDrying AgentAs neededRemoves residual water from the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 187.04 mg), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02-0.05 mmol), Xantphos (0.04-0.10 mmol), and sodium tert-butoxide (1.4 mmol). The solid reagents should be added under a counterflow of inert gas.

    • Causality: The use of a flame-dried vessel and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, a key step in the catalytic cycle.[5]

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the reaction vessel via a syringe.

    • Causality: Anhydrous solvents are essential to prevent quenching of the base and hydrolysis of the catalyst. Toluene and dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time will depend on the specific aryl halide used.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity of the reaction mixture.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Causality: Filtration through Celite® is an effective way to remove fine palladium black particles that may form during the reaction.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: The aqueous washes remove the inorganic base and other water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][6][7] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex OxAdd Oxidative Addition ArX Ar-X PdII_Amide L₂Pd(II)(Ar)(NR₂) PdII_complex->PdII_Amide Amine_Coord Amine Coordination & Deprotonation Amine R₂NH, Base PdII_Amide->Pd0 Product Ar-NR₂ RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[6][8] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and in the presence of a base, it is deprotonated to form a palladium amide complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so nucleophilic as to compete in the reaction.[5]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product from the palladium amide complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The choice of ligand is paramount to the success of the reaction.[10] Bulky, electron-rich phosphine ligands, such as Xantphos, facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[4][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized) - Insufficiently anhydrous conditions - Base is not strong enough or has degraded - Reaction temperature is too low- Ensure rigorous inert atmosphere techniques. - Use freshly distilled, anhydrous solvents. - Use a fresh batch of a stronger base (e.g., NaOtBu or LiHMDS). - Increase the reaction temperature in increments.
Formation of Side Products - Hydrodehalogenation: Reductive removal of the bromine atom. - Homocoupling of the aryl halide.- Use a ligand that promotes reductive elimination over side reactions (e.g., bulky biaryl phosphine ligands). - Optimize the reaction temperature and time.
Difficulty in Product Purification - Contamination with palladium residues. - Co-elution with starting materials or byproducts.- Ensure thorough filtration through Celite®. Consider a charcoal treatment. - Optimize the column chromatography conditions (e.g., different solvent system, gradient elution).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

References

Strategic Protection of 3-Bromo-5-methylpyridin-4-amine: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Key Building Block

In the landscape of medicinal chemistry and drug development, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Among these, 3-bromo-5-methylpyridin-4-amine stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. The strategic manipulation of its functional groups—the exocyclic primary amine, the pyridine ring nitrogen, and the bromo-substituted carbon—is paramount to its successful utilization in multi-step syntheses. This application note provides a detailed guide to the protecting group strategies for the 4-amino group of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Chemical Landscape of this compound: A Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its substituents. The electron-donating methyl group and the amino group enhance the electron density of the pyridine ring, while the electron-withdrawing bromine atom modulates this effect. A critical consideration for any synthetic transformation is the relative nucleophilicity of the two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group.

Generally, in 4-aminopyridines, the pyridine ring nitrogen is more basic and nucleophilic than the exocyclic amino group.[1] This is attributed to the delocalization of the lone pair of electrons on the exocyclic nitrogen into the aromatic π-system. Consequently, direct reaction with electrophiles often leads to undesired reactions at the ring nitrogen. Therefore, protection of the less reactive but often desired reaction site, the 4-amino group, is a crucial first step in many synthetic routes. The pKa of the closely related 4-amino-3-bromopyridine is approximately 7.04, indicating a moderately basic character that needs to be managed during reactions.[2]

Orthogonal Protecting Group Strategies: A Chemist's Toolkit

The choice of a protecting group is a strategic decision that hinges on its stability to various reaction conditions and the ease of its selective removal. An ideal protecting group for the 4-amino function of this compound should be stable to conditions anticipated in subsequent steps, such as cross-coupling reactions at the bromide, and be removable under conditions that do not affect other sensitive functionalities. Here, we detail three robust and widely employed protecting group strategies: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).

The Bulwark: tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its steric bulk and its lability under acidic conditions while remaining stable to a wide range of other reagents.[3]

The Boc group effectively shields the amino group from electrophiles and provides steric hindrance that can influence the regioselectivity of subsequent reactions. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.[4] This orthogonality makes it an excellent choice when planning a synthesis that involves base-catalyzed reactions or organometallic cross-coupling.

Protocol 1: Boc Protection of this compound

This protocol is adapted from established procedures for the Boc protection of substituted aminopyridines.[5][6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in DCM or THF, add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Protocol 2: Deprotection of Boc-Protected this compound

Materials:

  • N-Boc-3-bromo-5-methylpyridin-4-amine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve the N-Boc protected amine (1.0 equiv.) in DCM.

  • Add trifluoroacetic acid (5-10 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected amine.

The Classic Choice: Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, known for its stability under both acidic and basic conditions.[7] Its removal is typically achieved by catalytic hydrogenolysis, a mild and selective method.[8]

The Cbz group offers an orthogonal protection strategy to acid-labile groups like Boc. This is particularly advantageous in complex syntheses where multiple protecting groups are required. The hydrogenolysis conditions for Cbz removal are generally compatible with a wide range of functional groups, although care must be taken with substrates containing other reducible moieties.

Protocol 3: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water (for biphasic conditions) or an organic solvent like DCM

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 1:1).

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of Cbz-Protected this compound

Materials:

  • N-Cbz-3-bromo-5-methylpyridin-4-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The Simple Shield: Acetyl (Ac) Protection

The acetyl group is a simple and cost-effective protecting group for amines. It is stable to a variety of conditions but can be removed under either acidic or basic hydrolysis.[9]

The acetyl group is readily introduced using common laboratory reagents like acetic anhydride or acetyl chloride. While its removal conditions are harsher than for Boc or Cbz, it can be a suitable choice for robust substrates or when a more permanent protection is desired during certain synthetic steps. A relevant precedent is the successful acetylation of the similar 5-bromo-2-methylpyridin-3-amine.[10]

Protocol 5: Acetyl Protection of this compound

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in DCM and add pyridine or triethylamine (1.5 equiv.).

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride or acetyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 6: Deprotection of Acetyl-Protected this compound

Materials:

  • N-Acetyl-3-bromo-5-methylpyridin-4-amine

  • Aqueous hydrochloric acid (e.g., 6M HCl) or Aqueous sodium hydroxide (e.g., 2M NaOH)

  • Ethanol (EtOH) or Methanol (MeOH) (as a co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acidic deprotection workup)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Acidic Hydrolysis):

  • Suspend or dissolve the N-acetyl protected amine (1.0 equiv.) in a mixture of ethanol and 6M aqueous HCl.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Carefully neutralize the aqueous residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected amine.

Data Summary and Comparison

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc (Boc)₂O, Base (TEA, DIPEA), DCM/THF, RTTFA/DCM or HCl/Dioxane, 0 °C to RTStable to base and hydrogenolysis. Ideal for syntheses involving these conditions.
Cbz Cbz-Cl, Base (NaHCO₃, K₂CO₃), THF/H₂O or DCM, 0 °C to RTH₂, Pd/C, MeOH/EtOH, RTStable to acid and base. Orthogonal to Boc. Avoid with reducible functional groups.
Ac Ac₂O or AcCl, Base (Pyridine, TEA), DCM, 0 °C to RTAcidic or basic hydrolysis (e.g., 6M HCl or 2M NaOH), refluxRobust protection. Harsher deprotection may limit compatibility with sensitive substrates.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Ac Acetyl Strategy Start_Boc This compound Boc_Protected N-Boc Protected Start_Boc->Boc_Protected (Boc)₂O, Base Boc_Protected->Start_Boc TFA or HCl Start_Cbz This compound Cbz_Protected N-Cbz Protected Start_Cbz->Cbz_Protected Cbz-Cl, Base Cbz_Protected->Start_Cbz H₂, Pd/C Start_Ac This compound Ac_Protected N-Acetyl Protected Start_Ac->Ac_Protected Ac₂O or AcCl, Base Ac_Protected->Start_Ac Acid or Base Hydrolysis

Caption: Orthogonal protecting group strategies for this compound.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. This application note has provided a comprehensive overview of three key protecting group strategies—Boc, Cbz, and Acetyl—complete with detailed, actionable protocols. By understanding the chemical rationale behind each strategy and leveraging the provided experimental procedures, researchers can confidently navigate the synthetic challenges and unlock the full potential of this valuable building block in their drug discovery and development endeavors.

References

Application Notes & Protocols: 3-Bromo-5-methylpyridin-4-amine as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-5-methylpyridin-4-amine is a strategically functionalized heterocyclic compound poised for significant applications in materials science. The presence of a reactive bromine atom, a nucleophilic amino group, and a coordinating pyridine nitrogen atom within a stable aromatic scaffold makes it an exceptionally versatile precursor for a new generation of functional materials. This guide provides an in-depth exploration of its potential, detailing the scientific rationale and step-by-step protocols for its application in three key areas: (1) Synthesis of Conjugated Molecules for Organic Electronics , (2) Development of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs) , and (3) Creation of Novel Processable Polymers . This document is intended for researchers and scientists in materials chemistry, polymer science, and drug development seeking to leverage this unique molecular architecture.

Introduction: The Strategic Value of this compound

The pyridine ring is a foundational motif in numerous functional materials, prized for its electronic properties and coordinative capabilities. This compound (1) combines three key functional elements that enable a diverse range of chemical transformations:

  • The Bromine Atom: Located at the 3-position, this halogen serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise installation of various aryl, heteroaryl, or vinyl groups, forming extended π-conjugated systems.[1]

  • The Amino Group: The exocyclic amine at the 4-position can act as a nucleophile, a site for polymerization, or a hydrogen-bond donor, influencing intermolecular interactions and material self-assembly. Its presence can also be used to tune the electronic properties of the molecule.

  • The Pyridine Nitrogen: This endocyclic nitrogen atom is a classic Lewis base, making it an excellent coordination site for metal ions. This functionality is the basis for constructing sophisticated supramolecular structures like coordination polymers and Metal-Organic Frameworks (MOFs).[2][3][4]

This unique combination allows for orthogonal derivatization, where each functional group can be addressed independently to build complex, high-performance materials.

Application I: Precursor for Luminescent Materials in Organic Electronics (OLEDs)

Scientific Rationale: The performance of Organic Light-Emitting Diodes (OLEDs) depends critically on the molecular design of the materials used in the emissive and charge-transport layers.[5] Pyridine derivatives are widely used to create materials with high electron mobility and tunable energy levels. By using the bromine atom on this compound as a synthetic handle, one can construct extended biaryl or heteroaryl systems via Suzuki-Miyaura coupling. This reaction is one of the most robust and versatile methods for C-C bond formation in organic synthesis.[6][7] The resulting conjugated molecules can be designed to function as hole-transporting materials, electron-transporting materials, or hosts for phosphorescent emitters.

Protocol 1: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(9,9-dimethyl-9H-fluoren-2-yl)-5-methylpyridin-4-amine, a model compound where a fluorene moiety is introduced to create a larger, more conjugated system with potential applications in OLEDs.

Materials:

  • This compound (1.0 mmol, 187.04 mg)

  • (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 mmol, 285.7 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane, Anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) reagents->inert solvent 3. Add Solvents: Degassed 1,4-Dioxane and Water (4:1) inert->solvent reaction 4. Reaction: Heat to 90-100 °C for 12-18 hours solvent->reaction workup 5. Aqueous Workup: Dilute with EtOAc, wash with water & brine reaction->workup purify 6. Purification: Dry, concentrate, and purify via column chromatography workup->purify product 7. Final Product: Characterize purified biaryl compound purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask or microwave vial, add this compound (187 mg), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (286 mg), Pd(PPh₃)₄ (58 mg), and potassium carbonate (276 mg).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The tolerance for oxygen is low, as it can deactivate the palladium catalyst.

  • Solvent Addition: Using a degassed syringe, add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the flask. The water is crucial for the catalytic cycle, particularly for the transmetalation step.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromopyridine is a key indicator of completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add 10 mL of water, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Final Isolation: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(9,9-dimethyl-9H-fluoren-2-yl)-5-methylpyridin-4-amine.

Expected Data Summary:

ParameterExpected Value
Starting Material This compound
Coupling Partner (9,9-dimethyl-9H-fluoren-2-yl)boronic acid
Catalyst Loading 5 mol%
Reaction Time 12-18 hours
Typical Yield 75-90%
Purification Method Silica Gel Chromatography

Application II: Ligand for Functional Coordination Polymers & MOFs

Scientific Rationale: The pyridine nitrogen and the exocyclic amino group of this compound can act as N-donor ligands to coordinate with metal centers (e.g., Zn²⁺, Cu²⁺, Fe²⁺), forming coordination polymers or Metal-Organic Frameworks (MOFs).[3][8][9] These materials are crystalline solids with high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing. The bromine atom can be either a benign substituent that tunes the electronic properties of the ligand or a reactive handle for post-synthetic modification (PSM), where further functionality can be "clicked" onto the framework after its initial synthesis.

Protocol 2: Solvothermal Synthesis of a 2D Coordination Polymer

This protocol describes a general method for synthesizing a coordination polymer using this compound and Zinc Nitrate.

Materials:

  • This compound (0.5 mmol, 93.5 mg)

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (0.5 mmol, 148.8 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Teflon-lined stainless steel autoclave (20 mL capacity)

  • Programmable oven

Synthesis and Assembly Diagram:

MOF_Synthesis cluster_0 Component Mixing ligand Ligand: 3-Bromo-5-methyl- pyridin-4-amine solvate 1. Dissolve & Mix in Autoclave ligand->solvate metal Metal Salt: Zn(NO₃)₂·6H₂O metal->solvate solvent Solvent: DMF solvent->solvate heat 2. Solvothermal Reaction: Heat to 100-120 °C for 48-72 hours solvate->heat cool 3. Controlled Cooling: Slowly cool to room temperature heat->cool isolate 4. Isolate Crystals: Wash with fresh DMF and dry cool->isolate product 5. Crystalline Product: Coordination Polymer or MOF isolate->product Polymerization monomer Monomer: 3-Bromo-5-methyl- pyridin-4-amine reaction Oxidative Polymerization (0 °C to RT, 24h) monomer->reaction oxidant Oxidant: Anhydrous FeCl₃ in Chloroform oxidant->reaction precipitation Precipitation in Methanol reaction->precipitation polymer Purified Polymer (polyaminopyridine derivative) precipitation->polymer

References

3-Bromo-5-methylpyridin-4-amine in the synthesis of p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Leveraging 3-Bromo-5-methylpyridin-4-amine in the Strategic Synthesis of Potent and Selective p38 MAP Kinase Inhibitors

Abstract: The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that govern inflammatory responses. Its dysregulation is implicated in a host of chronic inflammatory diseases, making it a high-value target for therapeutic intervention.[1][2][3] Pyridinyl-based heterocycles, particularly pyridinylimidazoles, represent a well-validated and highly successful class of p38 MAP kinase inhibitors.[4][5] This guide provides an in-depth technical overview and detailed protocols for the utilization of This compound , a key substituted pyridine building block, in the synthesis of these potent inhibitors. We will explore the underlying biochemistry of the p38 pathway, the mechanism of action for this inhibitor class, and provide a self-validating, step-by-step synthetic protocol coupled with methodologies for biological evaluation.

The Scientific Imperative: Targeting the p38 MAP Kinase Pathway

The p38 MAP kinase signaling cascade is a central mediator of cellular responses to environmental stress and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[][7][8] The pathway is activated by a variety of external stimuli, leading to the dual phosphorylation of a conserved Thr-Gly-Tyr (TGY) motif on p38 by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[7] Once activated, p38 phosphorylates a host of downstream targets, including other kinases and transcription factors.[7] This cascade ultimately results in the increased production of inflammatory cytokines, proteins like cyclooxygenase-2, and regulation of cellular processes such as apoptosis and cell differentiation.[1][][8]

Given its pivotal role in orchestrating the inflammatory response, the inhibition of p38 MAP kinase presents a compelling therapeutic strategy for a wide range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2][3][9]

Signaling Pathway Overview

The following diagram illustrates the canonical p38 MAP kinase activation pathway and its role in mediating inflammatory responses.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAP Kinase MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (Cytokine Production ↑) Substrates->Response Inhibitor p38 Inhibitor (e.g., Pyridinylimidazole) Inhibitor->p38 Inhibits workflow Start Starting Material (this compound) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagent Arylboronic Acid / Ester Reagent->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Final Product (p38 Inhibitor) Purification->Product Assay In Vitro Kinase Assay (IC50 Determination) Product->Assay Data Data Analysis (SAR) Assay->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical chemical intermediate. We will delve into the causality behind experimental choices, providing troubleshooting solutions and answers to frequently asked questions to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary strategies for synthesizing this compound:

  • Direct Electrophilic Bromination: This is the most straightforward approach, starting from 5-methylpyridin-4-amine (also known as 4-amino-3-picoline). The pyridine ring is activated by the electron-donating amino group, which directs the electrophilic bromine to the ortho-position (C3). A common method involves using hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂)[1]. Another popular choice is using N-Bromosuccinimide (NBS), a milder and more selective brominating agent, which can help minimize the formation of side products[2][3][4].

  • Sandmeyer-type Reaction: An alternative route involves starting with a precursor like 3-amino-5-methylpyridine. The amino group at the 3-position is converted into a diazonium salt, which is subsequently displaced by a bromide ion[5][6][7]. While this is a powerful method for introducing bromine, it involves more steps and requires careful control of the diazotization reaction.

For directness and atom economy, the direct electrophilic bromination of 5-methylpyridin-4-amine is often the preferred starting point.

Q2: Why is regioselectivity a concern, and how is the 3-bromo isomer selectively formed?

Regioselectivity is dictated by the electronic properties of the substituents on the pyridine ring. The amino group at C4 is a powerful activating, ortho, para-directing group. Since the para-position is occupied by the ring nitrogen, it strongly activates the two ortho-positions: C3 and C5.

  • Electronic Effect: Both C3 and C5 are electronically activated for electrophilic substitution.

  • Steric Hindrance: The methyl group at C5 creates steric hindrance, making the C3 position more accessible to the incoming electrophile (Br⁺).

Therefore, the combination of strong electronic activation from the amino group and steric guidance from the methyl group results in the preferential formation of the 3-bromo isomer.

Q3: What are the critical reaction parameters to control for maximizing yield?

Several parameters are crucial for a successful synthesis:

  • Temperature: Low temperature is critical, especially during the addition of the brominating agent. Exothermic reactions can lead to a loss of selectivity and the formation of undesired by-products, including di-brominated species. Many procedures recommend temperatures between 0°C and -10°C[5][7].

  • Stoichiometry: A slight excess of the brominating agent is sometimes used to ensure full conversion of the starting material, but a large excess will almost certainly lead to the formation of 3,5-dibromo-5-methylpyridin-4-amine. Precise control (1.0 to 1.1 equivalents) is key.

  • Rate of Addition: Slow, dropwise addition of the brominating agent or oxidant (like H₂O₂) allows for better temperature control and minimizes localized high concentrations, which can cause side reactions[1].

  • pH Control during Work-up: After the reaction is complete, the product must be isolated. Adjusting the pH to be basic (typically pH 9-10) is essential to deprotonate the aminopyridine, converting it to its neutral, freebase form, which is soluble in organic solvents like ethyl acetate or dichloromethane for efficient extraction[1].

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently low or no yield of the desired product.

This is a common issue that can stem from several sources. The logical flow below can help diagnose the root cause.

cluster_tlc_results TLC/LC-MS Analysis cluster_sm_present_causes Causes for Incomplete Reaction cluster_no_sm_causes Causes for Product Loss start Low / No Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material remains check_tlc->sm_present Result no_sm Little to no starting material check_tlc->no_sm Result reagent_quality Poor Reagent Quality (NBS, H₂O₂, etc.) sm_present->reagent_quality Possible Cause temp_low Reaction Temp Too Low sm_present->temp_low Possible Cause time_short Insufficient Reaction Time sm_present->time_short Possible Cause decomposition Product / SM Decomposition (Temp too high, side reactions) no_sm->decomposition Possible Cause workup_issue Work-up / Extraction Failure no_sm->workup_issue Possible Cause ph_check Verify aqueous pH is basic (>9) during extraction workup_issue->ph_check Troubleshoot

Caption: Troubleshooting workflow for low yield.

  • Cause A: Incomplete Reaction (Significant Starting Material Remains)

    • Explanation: The reaction has not gone to completion. This could be due to inactive reagents, insufficient reaction time, or temperatures that are too low to overcome the activation energy.

    • Solution:

      • Verify Reagent Quality: N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow or discolored. Hydrogen peroxide solutions can degrade over time; use a fresh bottle or titrate to confirm its concentration.

      • Optimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time. A cautious, incremental increase in temperature (e.g., from 0°C to 5-10°C) may be necessary, but watch closely for the formation of impurities.

  • Cause B: Product Decomposition or Loss During Work-up (No Starting Material Remains)

    • Explanation: The product has formed but was lost either due to decomposition or inefficient isolation. The most common culprit is incorrect pH during the aqueous work-up. The aminopyridine product is basic and will be protonated and water-soluble in acidic or neutral conditions.

    • Solution:

      • Strict Temperature Control: Avoid allowing the reaction to warm up uncontrollably, as this can lead to tar formation.

      • Correct pH for Extraction: During the work-up, ensure the aqueous layer is distinctly basic (pH 9-10, verified with pH paper or a meter) before extracting with an organic solvent. If the pH is too low, the product will remain in the aqueous layer as a salt.

      • Choose the Right Solvent: Use a robust solvent for extraction. Dichloromethane or a 3:1 mixture of Chloroform/Isopropanol can be more effective than ethyl acetate for extracting polar amines.

Problem 2: Significant formation of a di-brominated side product.
  • Explanation: The desired mono-brominated product is also an activated aromatic ring and can undergo a second bromination, typically at the other ortho-position (C5), to yield 3,5-dibromo-5-methylpyridin-4-amine. This occurs when the brominating agent is too reactive or used in excess.

  • Solution:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of your brominating agent. Accurately weigh your starting material and reagent.

    • Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine or Br₂/HBr systems[3][8]. Using NBS in a solvent like DMF or acetonitrile can provide high selectivity for mono-bromination[4].

    • Lower the Temperature: Running the reaction at a lower temperature (-10°C to 0°C) decreases the rate of the second bromination more significantly than the first, thus improving selectivity.

Problem 3: Product streaks badly during silica gel chromatography.
  • Explanation: Basic compounds, especially primary and secondary amines, often interact strongly with the acidic silanol groups on the surface of silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks.

    • Alternative Chromatography: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is better suited for the purification of basic compounds.

Optimized Experimental Protocol

This protocol is based on the direct bromination of 5-methylpyridin-4-amine using N-Bromosuccinimide, a method favored for its selectivity.

Reaction Scheme:

SM 5-methylpyridin-4-amine reagents NBS (1.05 eq) DMF, 0 °C to RT SM->reagents Product This compound reagents->Product

Caption: Synthesis of this compound.

Materials:

  • 5-methylpyridin-4-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Triethylamine (Et₃N) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-methylpyridin-4-amine (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled solution of the starting material over 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Stir for an additional 8-12 hours. Monitor the reaction's progress using TLC (e.g., 10% MeOH in DCM or 50% EtOAc in Hexane) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an equal volume of ice water. This will precipitate the crude product and succinimide by-product.

  • Basification and Extraction: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~9. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50%. Crucially, add 0.5% triethylamine to your mobile phase to prevent streaking.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary Table: Comparison of Brominating Agents
Brominating AgentTypical SolventTemperatureSelectivityYield PotentialKey Considerations
NBS DMF, MeCN, CHCl₃0°C to RTHighGood to ExcellentMilder, reduces di-bromination. Must be pure.[4]
H₂O₂ / HBr Aqueous HBr70°CModerateModerate to GoodExothermic, requires careful temperature control.[1]
Br₂ / AcOH Acetic AcidRT to 50°CModerate to LowVariableHighly corrosive and reactive; often leads to over-bromination.

References

Technical Support Center: Troubleshooting Side Products in the Bromination of 5-Methylpyridin-4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and functionalization of pyridine derivatives. Specifically, we will address a common challenge in synthetic chemistry: the formation of side products during the electrophilic bromination of 5-methylpyridin-4-amine.

The strategic placement of a bromine atom on the pyridine scaffold is a critical step for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1] However, the inherent reactivity of the 5-methylpyridin-4-amine nucleus, which is activated by two electron-donating groups, can lead to a lack of selectivity and the formation of undesired impurities. This guide provides in-depth, field-proven insights into the reaction mechanism, potential side products, and troubleshooting strategies to achieve high-yield, selective monobromination.

Section 1: Reaction Fundamentals and Potential Pathways

Understanding the electronic properties of the starting material is paramount to predicting the reaction's outcome. The 5-methylpyridin-4-amine ring is subject to the directing effects of two activating groups:

  • Amino Group (-NH₂ at C4): A powerful activating group that directs electrophilic substitution to the ortho positions (C3 and C5).[2]

  • Methyl Group (-CH₃ at C5): A weak activating group that directs to its ortho (C4, C6) and para (C2) positions.

The amino group's activating effect is overwhelmingly stronger than the methyl group's. Since the C5 position is already substituted, the primary site for electrophilic attack is the C3 position . This makes 3-bromo-5-methylpyridin-4-amine the expected major product.

However, under suboptimal conditions, the activated nature of the ring can lead to further reactions, primarily over-bromination.

Bromination_Pathway SM 5-Methylpyridin-4-amine NBS1 + NBS (1.0 eq) Low Temperature (0-20°C) SM->NBS1 Harsh Harsh Conditions (e.g., Br₂) SM->Harsh Product This compound (Desired Product) NBS1->Product NBS2 + NBS (>1.0 eq) Elevated Temperature Product->NBS2 SideProduct 3,X-Dibromo-5-methylpyridin-4-amine (Over-bromination Side Product) NBS2->SideProduct Degradation Degradation Products Harsh->Degradation

Caption: Reaction pathways in the bromination of 5-methylpyridin-4-amine.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the experiment in a question-and-answer format.

Q1: I'm getting a mixture of products. What is the expected major isomer and why?

A1: The expected major product is This compound . The rationale is based on the principles of electrophilic aromatic substitution. The pyridine ring itself is electron-deficient, which generally makes it less reactive than benzene.[3] However, the C4-amino group is a potent electron-donating group that strongly activates the ring, particularly at the positions ortho to it (C3 and C5). Since C5 is blocked by the methyl group, electrophilic attack is overwhelmingly directed to the C3 position.

Q2: My TLC shows a significant, less polar spot in addition to my desired product. What is this side product?

A2: This is most likely a dibrominated product . The initial product, this compound, is still an activated ring system (due to the -NH₂ group) and can undergo a second bromination. This over-bromination is a common issue, especially if the reaction temperature rises or if more than one equivalent of the brominating agent is used.[4] The second bromine atom will likely add to one of the remaining activated positions, such as C2 or C6.

Q3: How can I prevent the formation of the dibrominated side product?

A3: Preventing over-bromination requires precise control over the reaction conditions.

  • Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is a milder and more selective source of electrophilic bromine, which helps to minimize side reactions.[5][6]

  • Stoichiometry: Use a strict 1.0 equivalent of NBS relative to the starting amine. An excess of the brominating agent is the primary cause of dibromination.

  • Temperature Control: Maintain a low temperature throughout the reaction. Start the reaction in an ice bath (0°C) and allow it to warm slowly to room temperature (e.g., 20°C). High temperatures increase the reaction rate indiscriminately, favoring the formation of the dibrominated species.[4]

  • Slow Addition: Dissolve the NBS in the solvent and add it dropwise to the solution of the amine. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring selective mono-bromination.[5]

Q4: My reaction yield is very low, and the crude material looks like a dark tar. What went wrong?

A4: Low yields accompanied by dark, insoluble material often point to product and/or starting material degradation. This typically occurs under conditions that are too harsh for the activated pyridine system. Using strong brominating agents like Br₂ or allowing the reaction temperature to exceed the recommended range can lead to uncontrolled polymerization or decomposition. To troubleshoot, revert to the milder conditions outlined in A3, ensuring your reagents are pure and your solvents are anhydrous.

Q5: What is the most effective way to monitor the reaction for completion?

A5: Thin-Layer Chromatography (TLC) is the most practical method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). You should be able to resolve three key spots:

  • Starting Material (5-methylpyridin-4-amine): The most polar spot.

  • Monobrominated Product: Less polar than the starting material.

  • Dibrominated Side Product: The least polar spot. Monitor the reaction until the starting material spot is completely consumed.[4] Running the reaction for too long after completion can increase the risk of side product formation.

Q6: What are the best practices for work-up and purification?

A6: A standard aqueous work-up is effective.

  • Quench: Pour the reaction mixture into a beaker of cold water. The crude product should precipitate as a solid.[6]

  • Filter: Collect the solid using a Buchner funnel and wash it thoroughly with water to remove any remaining DMF and succinimide.

  • Purification: The primary impurity is the dibrominated product. A simple wash with a solvent in which the desired product has low solubility, such as acetonitrile or cold ethyl acetate, can often remove less polar impurities.[5] For the highest purity, column chromatography on silica gel is recommended.

Section 3: Optimized Experimental Protocol

This protocol is adapted from established methods for the selective bromination of similar aminopyridine systems and is designed to maximize the yield of the desired mono-brominated product.[4][5][6]

Table 1: Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (g)mmolsEquivalents
5-Methylpyridin-4-amineC₆H₈N₂108.1410.092.51.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9816.4692.51.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylpyridin-4-amine (10.0 g, 92.5 mmol) in DMF (50 mL). Place the flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • NBS Addition: In a separate flask, dissolve NBS (16.46 g, 92.5 mmol) in DMF (50 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the cooled amine solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20°C) for 8-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible.[6]

  • Work-up: Pour the reaction mixture into 500 mL of cold deionized water with stirring. A brown or off-white solid should precipitate.

  • Filtration: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL).

  • Drying & Purification: Dry the solid under vacuum. To further purify, wash the solid with cold acetonitrile (50 mL), filter, and dry again to yield this compound.

Section 4: Data Summary

Table 2: Influence of Reaction Conditions on Product Distribution

ParameterCondition A (Optimized)Condition B (Suboptimal)Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)Condition A yields higher selectivity for the mono-bromo product. Condition B increases risk of over-bromination and degradation.[5]
Stoichiometry (NBS) 1.0 equivalents> 1.1 equivalentsUsing >1.0 eq. significantly increases the formation of the dibrominated side product.[4]
Temperature 0°C to 20°C> 40°CHigher temperatures accelerate the second bromination step, leading to lower selectivity and yield of the desired product.[4]
Mode of Addition Dropwise addition of NBS solution Rapid/bolus addition of NBSRapid addition creates localized high concentrations of NBS, promoting side reactions. Dropwise addition maintains control.
Expected Yield 75-85%< 50% (with significant impurities)Precise control of conditions is critical for achieving high yields.

References

Technical Support Center: Purification of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of crude 3-Bromo-5-methylpyridin-4-amine, a critical intermediate in organic synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting a purification protocol.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-amino-3-picoline or 3-amino-5-methylpyridine, depending on the specific bromination or amination reaction used.[1]

  • Over-brominated or Isomeric Products: Dibrominated species or other positional isomers can form if bromination conditions are not carefully controlled.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents from the workup may be present.[1]

  • Solvent Residues: High-boiling point solvents like DMF or dioxane used in synthesis can be difficult to remove.[1][2]

Q2: How do I choose the best primary purification technique for my crude sample?

A2: The optimal method depends on the nature of the impurities and the scale of your reaction. A logical decision-making process is crucial for efficiency. The basicity of the pyridine nitrogen and the exocyclic amine allows for straightforward acid-base extraction if your main impurities are neutral organic compounds.[3][4][5] If impurities are structurally similar (e.g., isomers), column chromatography is often required for effective separation.[6]

Below is a decision tree to guide your choice:

G start Crude this compound decision1 Are the major impurities non-basic/neutral? start->decision1 proc1 Acid-Base Extraction (Primary Purification) decision1->proc1 Yes decision2 Is the purity >95% after initial workup? decision1->decision2 No (e.g., isomers) proc1->decision2 proc2 Column Chromatography (For high purity) decision2->proc2 No proc3 Recrystallization (Final Polishing) decision2->proc3 Yes proc2->proc3 stop Pure Product proc3->stop

Caption: Decision tree for selecting a purification method.

Q3: My supposedly pure, solid this compound has a yellow or brown tint. What causes this?

A3: Aminopyridines can be susceptible to air oxidation over time, which can lead to the formation of colored impurities. The discoloration can also be due to trace, highly colored impurities that were not fully removed during purification. If the compound's analytical data (NMR, LC-MS) is clean, a final purification step like recrystallization or a charcoal treatment during recrystallization can often remove the colored impurities. Storing the purified compound under an inert atmosphere (nitrogen or argon) in a dark, cool place is recommended to prevent degradation.[7]

Section 2: Troubleshooting Guide by Technique

This section provides solutions to specific problems you may encounter during purification.

Acid-Base Extraction

Issue: An emulsion formed during extraction, and the layers are not separating.

  • Causality: Emulsions are colloidal suspensions of one immiscible liquid within another, often stabilized by particulate matter or compounds that act as surfactants. This is common when reaction mixtures contain fine particulates or amphiphilic molecules.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the solubility of organic components in the aqueous layer.[3]

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

Issue: My product recovery is very low after dissolving in acid and re-basifying.

  • Causality: This often points to incomplete extraction from either the organic or aqueous phase, or incomplete precipitation/re-extraction of the free base.

  • Solution:

    • Check pH: Ensure you are using the correct pH ranges. When extracting the amine into the aqueous acid layer, the pH should be ~1-2. When regenerating the free base, the pH should be raised to ~9-10 to ensure complete deprotonation.[5] Use pH paper or a pH meter to verify.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are standard practice for ensuring complete transfer between phases.[5]

    • Back-Washing: After re-basifying the aqueous layer, extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure full recovery.[8]

Column Chromatography

Issue: My compound is streaking/tailing on the TLC plate and column, leading to poor separation.

  • Causality: this compound is a basic compound. The free amine and pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong, sometimes irreversible, binding causes the compound to "streak" down the column instead of moving as a tight band, resulting in poor separation and recovery.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonium hydroxide.[9] This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds.[9][10]

G start Poor Separation/ Co-elution check1 Is the Rf of the product ~0.2-0.3? start->check1 sol1 Adjust mobile phase polarity. Decrease polarity for higher Rf, increase for lower Rf. check1->sol1 No check2 Is the column overloaded? check1->check2 Yes result Improved Separation sol1->result sol2 Reduce sample load. (Rule of thumb: 1g crude per 30-50g silica). check2->sol2 Yes check3 Is the compound streaking on TLC? check2->check3 No sol2->result sol3 Add 0.5-1% Triethylamine to the mobile phase. Or use basic alumina. check3->sol3 Yes check3->result No sol3->result

Caption: Workflow for troubleshooting poor column separation.

Issue: My compound appears to be degrading on the silica gel column.

  • Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Solution:

    • Deactivate the Silica: As mentioned above, adding a base like triethylamine to the eluent can neutralize the silica surface and prevent degradation.[9]

    • Switch Stationary Phase: Use a more inert stationary phase like alumina.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography session without unnecessary delays.

Recrystallization

Issue: My compound "oiled out" of the solution instead of forming crystals.

  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also occur if the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Solution:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at that temperature.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the basicity of the amine functional group to separate it from neutral impurities.

  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) (50 mL).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated amine salt will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Keep the organic layer.

  • Repeat Extraction: Repeat the acid wash (steps 2-4) on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 50% NaOH solution, dropwise with stirring until the pH of the solution is ~9-10 (check with pH paper). The neutral this compound will precipitate out as a solid or oil.[1]

  • Back-Extraction: Extract the neutral product from the aqueous solution using a fresh portion of organic solvent (e.g., DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1][3]

Protocol 2: Purification via Silica Gel Column Chromatography

This protocol is ideal for separating the target compound from structurally similar impurities.

  • TLC Analysis: First, determine an optimal mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., heptane or hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.3.[6] For this compound, a gradient of heptane/ethyl acetate is often effective.[1]

  • Column Packing (Slurry Method):

    • Weigh out silica gel (e.g., 40-50 g for 1 g of crude product).

    • Create a slurry by mixing the silica with your initial, low-polarity eluent (e.g., 95:5 heptane/ethyl acetate).

    • Pour the slurry into the column and gently tap to pack it evenly, draining excess solvent until it reaches the top of the silica bed. Do not let the column run dry.[6]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting with the low-polarity solvent system determined by TLC, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Section 4: Data Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemModifier (if needed)Application Notes
Silica GelHeptane/Ethyl Acetate (Gradient)0.5-1% Triethylamine (NEt₃)Start with low polarity (e.g., 95:5) and gradually increase ethyl acetate content. The NEt₃ prevents tailing.[9][11]
Silica GelDCM/Methanol (Gradient)0.5-1% Ammonium Hydroxide (NH₄OH)A more polar system. Useful if the compound is not very soluble in ethyl acetate.
Basic AluminaHeptane/Ethyl Acetate (Gradient)NoneA good alternative to silica to avoid compound degradation or strong binding of basic amines.[9]

Table 2: Common Solvents for Recrystallization

Solvent SystemRationale
Single Solvents
Ethanol/WaterThe compound is often soluble in hot ethanol and less soluble in cold water. A mixture can provide the ideal solubility profile.
Ethyl Acetate/HeptaneThe compound is soluble in ethyl acetate, and insoluble in heptane. Dissolve in minimal hot ethyl acetate, then add heptane until cloudy, then cool.
TolueneA higher boiling point solvent that can be effective for compounds that are highly soluble in common low-boiling solvents.
Solvent Pairs
DCM/HexaneDissolve the compound in a minimal amount of DCM at room temperature, then slowly add hexane until turbidity appears. Allow to stand and crystallize.

References

Overcoming low reactivity in coupling reactions of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specific building block in palladium-catalyzed cross-coupling reactions. Here, we move beyond standard protocols to explore the underlying chemical principles governing the reactivity of this substrate and provide actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the synthetic challenges associated with this compound.

Q1: Why is this compound considered a "difficult" or low-reactivity substrate in cross-coupling reactions?

A1: The diminished reactivity of this compound is not due to a single factor, but rather a combination of electronic, steric, and coordination effects that impede the key steps of the catalytic cycle.

  • Electronic Effects: The pyridine ring is intrinsically electron-deficient, which is generally favorable for the initial oxidative addition step of a Pd(0) catalyst. However, the substrate possesses two powerful electron-donating groups (EDGs) directly on the ring: an amino group (-NH₂) at the 4-position and a methyl group (-CH₃) at the 5-position. These groups, through resonance (+M) and inductive (+I) effects respectively, significantly increase the electron density of the pyridine ring.[1] This enrichment makes the carbon of the C-Br bond less electrophilic, raising the activation energy for the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3]

  • Catalyst Inhibition/Poisoning: Heterocyclic compounds, particularly those containing nitrogen, present a well-documented challenge due to the Lewis basicity of the nitrogen atom(s).[4] In this substrate, both the pyridine ring nitrogen and the exocyclic 4-amino group can act as ligands, coordinating to the palladium catalyst center.[5][6][7] This coordination can sequester the active catalyst, forming stable off-cycle complexes that reduce the concentration of catalyst available to participate in the desired reaction, leading to sluggish or incomplete conversion.[5]

  • Steric Hindrance: While not severely encumbered, the bromine atom at the 3-position is flanked by substituents at positions 4 and 5. This local steric environment can hinder the approach of the bulky palladium-ligand complex, further slowing the rate of oxidative addition.[1]

Part 2: Troubleshooting Guides for Specific Coupling Reactions

If your reaction is failing, the solution often lies in rationally selecting a catalyst system and conditions designed to overcome the specific hurdles presented by this substrate.

Guide 1: Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving low yields, significant starting material recovery, and/or protodeboronation of my boronic acid.

Root Cause Analysis: This outcome typically points to an oxidative addition step that is too slow, allowing side reactions like protodeboronation to compete.[4] Standard catalyst systems like Pd(PPh₃)₄ are often insufficient for this electron-rich substrate.[8]

Solutions & Rationale:

  • Upgrade Your Ligand: The single most impactful change is often the ligand. Move away from simple phosphines to modern, specialized biaryl phosphine ligands. These ligands possess the ideal electronic and steric properties to promote the challenging oxidative addition and subsequent reductive elimination steps.[4][9]

    • Rationale: Bulky, electron-rich ligands (e.g., SPhos, XPhos) increase the electron density on the palladium center, which promotes the cleavage of the C-Br bond. Their steric bulk also encourages the final, product-releasing reductive elimination step over undesired side reactions.[9][10]

  • Optimize the Base and Solvent System: The base is not merely an activator for the boronic acid; it plays a crucial role throughout the catalytic cycle.

    • Base Selection: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is an excellent and robust choice.[7][8] For particularly stubborn couplings, a stronger base like cesium carbonate (Cs₂CO₃) can be effective. Avoid strong alkoxides like NaOtBu unless necessary, as they can promote base-sensitive side reactions.

    • Solvent System: A biphasic or aqueous solvent system is often critical for Suzuki couplings. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is standard.[7][8][11] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., SPhos Precatalyst) can lead to more reproducible results.[4][12]

    • Rationale: Pre-catalysts are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions. This avoids variability associated with the in situ reduction of Pd(II) sources like Pd(OAc)₂.[12]

ParameterRecommendationRationale
Pd Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (2.2-4.4 mol%)Bulky, electron-rich ligands ideal for challenging substrates.[9][13]
Pre-catalyst SPhos G3 Precatalyst (2 mol%)Provides reliable generation of the active catalyst.[4]
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective, broadly compatible base.[7][8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Standard solvent system promoting both organic and inorganic reagent solubility.[8]
Temperature 80 - 100 °CProvides sufficient thermal energy without promoting excessive decomposition.
Guide 2: Buchwald-Hartwig Amination

Issue: I am attempting to couple this compound with a primary or secondary amine, but the reaction is stalled. I observe mostly starting material and some debrominated pyridine.

Root Cause Analysis: This is a classic symptom of a failed Buchwald-Hartwig amination on an electron-rich heteroaryl halide. The catalyst is likely being inhibited by the substrate, and the oxidative addition is extremely slow. The observation of hydrodehalogenation (debromination) suggests that once the catalyst does react, competing side pathways are occurring.[14]

Solutions & Rationale:

  • Aggressive Ligand and Base Strategy: This reaction demands a highly active catalyst system.

    • Ligand Choice: Use sterically demanding, electron-rich biaryl phosphine ligands. For primary amines, BrettPhos is often an excellent choice. For secondary amines, ligands like RuPhos or XPhos are preferred.[5][15] These ligands are specifically designed to accelerate both oxidative addition and reductive elimination for hindered systems.[15][16]

    • Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is an even stronger base that can be effective when others fail.[5] Weaker bases like K₂CO₃ or K₃PO₄ are generally ineffective for this transformation.

  • Solvent and Temperature Control:

    • Solvent: Anhydrous, non-coordinating solvents are essential. Toluene and 1,4-dioxane are the most common choices.[17] Avoid protic solvents (like alcohols) unless using specific alkoxide bases, and completely avoid coordinating solvents like acetonitrile or pyridine which will poison the catalyst.[17]

    • Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C) to drive the sluggish oxidative addition to completion.

G start Low Yield / No Reaction with This compound reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) suzuki_ligand Use Bulky Ligand (e.g., SPhos, XPhos) suzuki->suzuki_ligand buchwald_ligand Use Advanced Ligand (e.g., BrettPhos, RuPhos) buchwald->buchwald_ligand sono_cu Ensure CuI Co-catalyst is Active sonogashira->sono_cu suzuki_base Optimize Base (K₃PO₄ or Cs₂CO₃) suzuki_ligand->suzuki_base suzuki_precatalyst Use Pre-catalyst (e.g., SPhos G3) suzuki_base->suzuki_precatalyst buchwald_base Use Strong Base (NaOtBu or LiHMDS) buchwald_ligand->buchwald_base buchwald_solvent Ensure Anhydrous Solvent (Toluene, Dioxane) buchwald_base->buchwald_solvent sono_ligand Increase PPh₃ Loading or Switch to Electron-Rich Ligand sono_cu->sono_ligand sono_base Use Amine Base (Et₃N, DIPEA) sono_ligand->sono_base Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex + Ar-Br (Slow Step due to EDGs) trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂(R)) pd0->trans_complex  Regeneration oa_complex->trans_complex + R-B(OH)₂ + Base trans_complex->pd0 product Ar-R (Product) trans_complex->product Reductive Elimination center_point

References

Optimizing base and solvent for Buchwald-Hartwig amination of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when optimizing the Buchwald-Hartwig amination of 3-Bromo-5-methylpyridin-4-amine. This substrate presents a unique set of challenges due to its electronic properties and potential for catalyst inhibition. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve a successful and reproducible C-N coupling.

Technical Support Center: Buchwald-Hartwig Amination of this compound

The amination of this compound is a non-trivial transformation. The substrate is an electron-rich heteroaromatic compound containing two potential coordinating sites for the palladium catalyst: the pyridine ring nitrogen and the 4-amino group. This can lead to catalyst inhibition and low reaction yields, making the careful selection of base and solvent paramount for success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for Buchwald-Hartwig amination?

A1: This substrate has several features that require careful consideration:

  • Catalyst Inhibition: Both the pyridine ring nitrogen and the exocyclic 4-amino group are Lewis basic and can coordinate to the palladium center. This can displace the phosphine ligand, leading to catalyst deactivation and stalling the catalytic cycle.[1][3]

  • Substrate Reactivity: While aryl bromides are generally good electrophiles for this reaction, the electron-donating nature of the amino and methyl groups can decrease the reactivity of the C-Br bond towards oxidative addition.

  • Base Sensitivity: Many five-membered heteroarenes are unstable in the presence of the strong bases typically required for coupling aliphatic amines.[3] While this substrate is a six-membered ring, the principle of avoiding overly harsh conditions for sensitive functional groups remains relevant.

Q2: What is the fundamental role of the base in this reaction?

A2: The base is critical for multiple steps in the catalytic cycle. Its primary role is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the palladium-amido complex. This step is essential before the final reductive elimination can occur to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][5] The choice of base strength is a delicate balance; it must be strong enough to deprotonate the coordinated amine but not so strong that it causes substrate degradation or undesired side reactions.[6]

Q3: How does the solvent influence the reaction outcome?

A3: The solvent plays a multifaceted role. It must:

  • Solubilize Reactants: One of the most common and underestimated reasons for reaction failure is the poor solubility of the reagents, especially inorganic bases.[7][8]

  • Influence Catalyst Activity: The solvent's polarity and coordinating ability can affect the stability and activity of the catalytic species.

  • Enable Sufficient Heating: The solvent's boiling point must be high enough to allow the reaction to proceed at an adequate rate, as many Buchwald-Hartwig couplings require elevated temperatures (typically 80-110 °C).[8]

Aromatic hydrocarbons (toluene, xylene) and ethereal solvents (dioxane, THF, 2-MeTHF) are commonly used.[7][9] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit palladium catalysts.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the amination of this compound, focusing on base and solvent optimization.

Problem 1: Low to No Conversion of Starting Material

  • Probable Cause A: Poor Solubility of the Base. This is a frequent issue when using inorganic bases like K₃PO₄ or Cs₂CO₃ in non-polar solvents like toluene. If the base is not at least partially dissolved, it cannot effectively participate in the catalytic cycle.[7][8]

    • Suggested Solution:

      • Switch to a more polar aprotic solvent that better solubilizes inorganic salts, such as 1,4-dioxane, 2-MeTHF, or THF.

      • Consider using a strong, soluble organic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), but be mindful of potential substrate decomposition.[7][8]

      • Increase the reaction temperature to improve solubility and reaction rates, ensuring it does not exceed the solvent's boiling point or cause thermal degradation.

  • Probable Cause B: Incorrect Base Strength. The chosen base may be too weak to deprotonate the palladium-amine complex efficiently. Conversely, an overly strong base might lead to side reactions or degradation.

    • Suggested Solution: Screen a panel of bases with varying strengths. For sensitive heteroaromatic substrates, weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over strong alkoxides.[7][8] If these fail, a carefully controlled addition of NaOtBu at a lower temperature might be effective. A base like NaOTMS, which is milder than NaOtBu, has shown success with base-sensitive heterocycles.[3]

  • Probable Cause C: Catalyst Inhibition. As discussed, the substrate itself can poison the catalyst.

    • Suggested Solution: While this is often solved by ligand choice (e.g., using bulky, electron-rich biarylphosphine ligands), the solvent can play a role. A less coordinating solvent like toluene may be preferable to a more coordinating one like THF in some cases. The key is to run a systematic screen.

Problem 2: Significant Formation of Hydrodehalogenation Byproduct (5-methylpyridin-4-amine)

  • Probable Cause: Generation of Palladium Hydride Species. This side reaction occurs when a Pd-H species is formed, which then reductively cleaves the C-Br bond.[10] This can be promoted by the presence of water or other protic impurities reacting with a strong base.

    • Suggested Solution:

      • Ensure strictly anhydrous conditions. Use an oven-dried flask, fresh anhydrous solvent, and handle reagents under a robust inert atmosphere (Argon or Nitrogen).

      • Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) that is less likely to generate the reactive hydride species.

      • Avoid excessively high temperatures, which can accelerate this side reaction.[11]

Problem 3: Reaction Stalls or is Not Reproducible

  • Probable Cause: Inconsistent Reagent Quality or Reaction Setup. The hygroscopic nature of many bases (especially NaOtBu and K₃PO₄) and the air-sensitivity of the catalyst/ligand can lead to inconsistent results.

    • Suggested Solution:

      • Use a fresh bottle of base or dry it thoroughly before use. It is often best to purchase strong bases like NaOtBu from a reputable supplier and store it in a glovebox.

      • Employ a pre-catalyst (e.g., tBuXPhos Pd G3) which is air- and moisture-stable, simplifying handling and ensuring a consistent ligand-to-palladium ratio.[10]

      • Thoroughly degas the solvent before use by sparging with an inert gas or through freeze-pump-thaw cycles.

Troubleshooting Decision Tree

G Start Reaction Issue? LowYield Low or No Conversion Start->LowYield SideProduct Side Products Observed (e.g., Hydrodehalogenation) Start->SideProduct Inconsistent Inconsistent Results Start->Inconsistent CheckSolubility Is the base fully soluble? LowYield->CheckSolubility Anhydrous Are conditions strictly anhydrous? SideProduct->Anhydrous ReagentQuality Are reagents fresh and dry? Inconsistent->ReagentQuality BaseStrength Is the base strength appropriate? CheckSolubility->BaseStrength Yes ChangeSolvent Action: 1. Switch to more polar solvent (Dioxane, 2-MeTHF). 2. Use a soluble base (NaOtBu, LHMDS). CheckSolubility->ChangeSolvent No ScreenBases Action: Screen weaker (K3PO4, Cs2CO3) and stronger (NaOtBu) bases. BaseStrength->ScreenBases Unsure ImproveSetup Action: 1. Use oven-dried glassware. 2. Use fresh, anhydrous solvent. Anhydrous->ImproveSetup No WeakerBase Action: 1. Switch to a weaker base (K3PO4). 2. Lower reaction temperature. Anhydrous->WeakerBase Yes UsePrecatalyst Action: 1. Use a stable pre-catalyst (e.g., G3). 2. Degas solvent thoroughly. ReagentQuality->UsePrecatalyst Yes NewReagents Action: 1. Use a fresh bottle of base. 2. Store reagents under inert atmosphere. ReagentQuality->NewReagents No

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Experimental Protocols for Optimization

Safety Precaution: All procedures should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Base Screening Workflow

This protocol uses a parallel setup to efficiently screen four different bases.

  • Preparation:

    • Arrange four oven-dried reaction vials, each with a magnetic stir bar.

    • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to each vial.

    • Add this compound (1.0 equiv) to each vial.

  • Base Addition:

    • To Vial 1, add NaOtBu (1.5 equiv).

    • To Vial 2, add LHMDS (1.5 equiv).

    • To Vial 3, add Cs₂CO₃ (2.0 equiv).

    • To Vial 4, add K₃PO₄ (2.0 equiv).

  • Reagent & Solvent Addition:

    • Seal each vial with a septum cap.

    • Add the amine coupling partner (1.2 equiv) to each vial via syringe.

    • Add the chosen anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1 M) to each vial.

  • Reaction & Monitoring:

    • Place all vials in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.

    • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 16h) using TLC or LC-MS by taking a small aliquot from each vial.

  • Analysis:

    • Once the reaction with the highest conversion is identified, quench all reactions by cooling to room temperature and adding water.

    • Perform a standard aqueous workup and analyze the crude product ratios (e.g., by ¹H NMR or LC-MS) to determine the optimal base.

Optimization Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solvent Refinement A 1. Setup Parallel Vials (Substrate, Catalyst) B 2. Add Base Panel (NaOtBu, LHMDS, K3PO4, Cs2CO3) A->B C 3. Add Amine & Solvent (e.g., Toluene @ 100°C) B->C D 4. Monitor Reactions (TLC, LC-MS) C->D E 5. Identify Best Performing Base D->E F 6. Setup Parallel Vials (Substrate, Catalyst, Optimal Base) E->F G 7. Add Solvent Panel (Toluene, Dioxane, 2-MeTHF, t-BuOH) F->G H 8. Run Reactions & Monitor G->H I 9. Identify Best Solvent H->I J Optimized Condition (Best Base + Best Solvent) I->J

Caption: A systematic workflow for optimizing reaction base and solvent.

Data Presentation: Representative Screening Results

The following table illustrates hypothetical outcomes from a base and solvent screen for the coupling of this compound with morpholine.

EntryBase (equiv)SolventTemp (°C)Time (h)Yield (%)Observations
1NaOtBu (1.5)Toluene100475Fast conversion, some hydrodehalogenation.
2LHMDS (1.5)Toluene100468Similar to NaOtBu.
3Cs₂CO₃ (2.0)Toluene1001625Low conversion, poor base solubility.
4K₃PO₄ (2.0)Toluene1001615Very low conversion, base insoluble.
5 NaOtBu (1.5) Dioxane 100 4 92 Excellent conversion, clean reaction.
6Cs₂CO₃ (2.0)Dioxane1001685Good conversion, requires longer time.
7K₃PO₄ (2.0)Dioxane1001678Slower than Cs₂CO₃ but effective.
8NaOtBu (1.5)2-MeTHF90688Good green solvent alternative.

Yields are hypothetical and determined by LC-MS analysis of the crude reaction mixture.

References

Preventing debromination of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Preventing Unwanted Debromination

Welcome to the technical support center for 3-Bromo-5-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Unwanted cleavage of the C-Br bond, or debromination, is a frequently encountered side reaction that can complicate syntheses, reduce yields, and introduce impurities. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of this key substituent.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing significant formation of 5-methylpyridin-4-amine during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the primary causes and how can I fix this?

This is the most common scenario for unintended debromination. The side reaction, often called hydrodehalogenation, is a known parasitic pathway in palladium-catalyzed reactions.[1] It competes directly with your desired bond formation.

Root Causes & Mechanistic Insight: The formation of the debrominated byproduct arises from the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can intercept the oxidative addition product (L-Pd(Ar)-Br) and, instead of undergoing transmetalation, will reductively eliminate the arene (Ar-H), regenerating the Pd(0) catalyst. Sources of the hydride can include solvents (like isopropanol), water, or even the boronic acid reagent itself under certain conditions.[1][2]

Solutions: Your primary goal is to favor the productive transmetalation and reductive elimination steps over the parasitic hydrodehalogenation pathway. This can be achieved by carefully tuning the reaction parameters.

Table 1: Parameter Optimization for Minimizing Debromination in Pd-Catalyzed Cross-Coupling

ParameterAvoid or Use with CautionRecommended Alternatives & Rationale
Pd Catalyst / Ligand Highly active, less sterically hindered phosphine ligands (e.g., PPh₃ at high temps).Bulky Biarylphosphine Ligands: (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically congested environment around the palladium center, which accelerates the rate of reductive elimination for the desired C-C or C-N bond, outcompeting the debromination pathway.
Base Strong, nucleophilic bases (e.g., NaOH, KOH in protic solvents). Strong bases can promote the formation of Pd-H species.Weaker, Non-Nucleophilic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄. These provide sufficient basicity for the catalytic cycle without aggressively promoting side reactions.[3]
Solvent Protic solvents that can act as hydride donors (e.g., isopropanol, ethanol, methanol).[2] Water is often necessary but excessive amounts can be detrimental.Aprotic Solvents: Dioxane, Toluene, THF, DME. Use a minimal, degassed amount of water necessary to solubilize the base (e.g., in a 10:1 organic:aqueous ratio).
Temperature High temperatures (>100 °C). Elevated temperatures can increase the rate of decomposition pathways that lead to Pd-H formation and debromination.[4]Lower Reaction Temperatures: Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 60-90 °C). Modern catalyst systems are often highly active at lower temperatures.
Additives NoneBoronic Acid Stabilizers: In some cases, adding a small amount of a stabilizer like pinacol can prevent protodeboronation of the coupling partner, maintaining its concentration and favoring the desired reaction.
Experimental Protocol: Suzuki Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an aryl boronic acid with this compound.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water per 1 mmol of substrate).

  • Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 85 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated side-product (5-methylpyridin-4-amine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

Q2: My compound appears to be debrominating during storage or workup. How can I properly handle and store this compound?

While less common than reaction-induced debromination, degradation can occur under improper storage or handling conditions. The C-Br bond on an electron-rich pyridine ring can be susceptible to cleavage.

Root Causes:

  • Photochemical Decomposition: Aromatic bromides can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, initiating a radical chain reaction that leads to debromination.[5][6]

  • Acid/Base Instability: While generally stable, prolonged exposure to very strong acids or bases, especially at elevated temperatures during workup, can promote undesired reactions.

  • Reactive Contaminants: Trace metals or other reactive impurities in solvents or on glassware can potentially catalyze degradation over time.

Solutions:

Table 2: Storage and Handling Recommendations

ConditionBest PracticeRationale
Storage Container Amber glass bottle or a vial wrapped in aluminum foil.Prevents exposure to UV light, minimizing photochemical degradation.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, which could participate in slow degradation pathways.
Temperature Store in a cool, dry location (refrigerator or freezer for long-term storage).Reduces the rate of any potential decomposition reactions.
Purification Use neutral workup conditions. Avoid strong acids/bases. Use silica gel chromatography with neutral solvent systems.Harsh pH can potentially compromise the compound's stability.
Handling Use clean, acid-free glassware.Prevents contamination with trace metals or acids that could catalyze decomposition.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of debromination in palladium-catalyzed reactions?

A: The dominant mechanism is hydrodehalogenation. It typically proceeds via a palladium-hydride (Pd-H) intermediate. The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of your substrate.

  • Formation of Pd-H: A hydride source (e.g., water, alcohol, base) reacts with a palladium species to form a Pd-H complex.

  • Reductive Elimination: Instead of the desired coupling partner, the hydride attacks the palladium-aryl complex, eliminating the debrominated product (Ar-H) and regenerating the Pd(0) catalyst.[1][7]

Diagram: Competing Catalytic Pathways

G cluster_main Desired Cross-Coupling Cycle cluster_side Parasitic Debromination Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L₂-Nu ArPdBr->ArPdNu Transmetalation (Nu-M) PdH H-Pd(II)L₂-X ArPdBr->PdH Reaction with Hydride Source Debrominated Ar-H (Side Product) ArPdBr->Debrominated Reductive Elimination (from Pd-H) ArPdNu->Pd0 Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination

Caption: Desired cross-coupling vs. parasitic debromination pathway.

Q: How does the electronic nature of this compound affect C-Br bond stability?

A: The pyridine ring is inherently electron-deficient. However, the substituents on this specific molecule significantly alter its electronics. The 4-amino group is a powerful electron-donating group (EDG) through resonance, and the 5-methyl group is a weak EDG through induction. These groups increase the electron density of the aromatic ring, which can make the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). This increased reactivity is beneficial for cross-coupling but also makes the molecule more prone to side reactions like debromination if conditions are not carefully controlled.

Q: What analytical techniques are best for detecting and quantifying debromination?

A: A combination of techniques is ideal for robust analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the fastest way to detect the presence of the debrominated product. You will see a peak with the expected mass for 5-methylpyridin-4-amine (C₆H₈N₂, MW: 108.14) alongside your starting material (C₆H₇BrN₂, MW: 187.04) and desired product.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is excellent for quantification. In the starting material, the proton at the C-2 position is a distinct singlet. In the debrominated product, this position is now occupied by a proton, and you will see a new aromatic signal corresponding to the proton at C-3, which will couple to its neighbors. The integration ratio of the product peaks versus the debrominated byproduct peaks can be used to determine the reaction's selectivity.

Diagram: Troubleshooting Workflow for Debromination dot

// Storage Path check_storage [label="Review Storage Conditions:\n- Light Exposure?\n- Air/Moisture?\n- Purity?", fillcolor="#FBBC05"]; fix_storage [label="Solution:\n- Store in amber vial\n- Use inert atmosphere\n- Recrystallize/purify stock", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pd-Coupling Path check_pd_params [label="Review Reaction Parameters:\n- Catalyst/Ligand?\n- Base?\n- Temperature?\n- Solvent?", fillcolor="#4285F4"]; fix_pd_params [label="Solution:\n- Use bulky ligand (e.g., SPhos)\n- Use weaker base (e.g., K₂CO₃)\n- Lower temperature\n- Use aprotic solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Other Reagents Path check_other [label="Are reducing agents present?\n- NaBH₄, H₂, Pd/C?\n- Strong nucleophiles?", fillcolor="#FBBC05"]; fix_other [label="Solution:\n- Avoid hydride reagents\n- Use milder, non-reductive\nconditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction_type; reaction_type -> pd_coupling [label=" Pd-Catalyzed "]; reaction_type -> storage [label=" None / During Storage "]; reaction_type -> other_reagents [label=" Other "];

storage -> check_storage; check_storage -> fix_storage;

pd_coupling -> check_pd_params; check_pd_params -> fix_pd_params;

other_reagents -> check_other; check_other -> fix_other; }

References

Troubleshooting guide for 3-Bromo-5-methylpyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered issues in reactions involving this substrate. Our focus is on providing logical, evidence-based solutions grounded in mechanistic principles to help you troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate due to its trifunctional nature. Its reactivity is governed by a delicate interplay of electronic and steric factors:

  • C-Br Bond: This is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the electron-donating amino group and the weakly donating methyl group.

  • Amino Group (-NH₂): A strong electron-donating group that activates the pyridine ring. It can also act as a nucleophile or a coordinating group to a metal catalyst, which can sometimes lead to catalyst inhibition.[1][2]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes the molecule basic and allows it to act as a ligand, potentially coordinating to and deactivating palladium catalysts, a common issue with pyridine substrates.[3][4]

This guide will address the practical consequences of these features in the context of common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Like many amine-containing compounds, this reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Over time, exposure to air and light can lead to gradual discoloration (often turning yellowish or brownish) due to oxidation. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended. Always consult the Safety Data Sheet (SDS) for specific handling protocols.[7]

Q2: My starting material has a slight color. Is it still suitable for use?

A2: Minor discoloration is common and often does not significantly impact reactivity in robust reactions like Suzuki or Buchwald-Hartwig couplings. However, for sensitive or high-purity applications, the presence of colored impurities may signal degradation. If in doubt, you can assess purity by LC-MS or ¹H NMR. If significant impurities are detected, purification by recrystallization or a short plug of silica gel (pre-treated with triethylamine to prevent streaking) may be necessary.

Q3: What are the best analytical techniques to monitor the progress of my reaction?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Due to the basic nature of the pyridine and amine groups, streaking can be an issue. To mitigate this, add 1-2% triethylamine or ammonia to your eluent system (e.g., ethyl acetate/hexanes).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for reaction monitoring. It provides unambiguous identification of starting materials, products, and key byproducts by their mass-to-charge ratio, giving you a clear picture of the reaction's progress and impurity profile.

  • Gas Chromatography (GC): Suitable for monitoring the disappearance of volatile starting materials or the formation of volatile products, often using methods like GC-FID or GC-MS.[8][9]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses specific problems encountered during the two most common applications of this compound: Suzuki-Miyaura and Buchwald-Hartwig reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the unique structure of this compound presents specific challenges.

Q1: My Suzuki reaction has stalled with significant starting material remaining. What are the most likely causes?

A1: This is a common issue, often attributable to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Inhibition. The pyridine nitrogen and the C4-amino group can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the desired catalytic cycle and are less susceptible to displacement by the substrate's nitrogen atoms.

  • Cause 2: Ineffective Base. The base is crucial for activating the boronic acid in the transmetalation step.

    • Solution: Ensure your base is anhydrous and finely powdered for maximum surface area. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3]

  • Cause 3: Poor Reagent Quality. Water can lead to protodeboronation of the boronic acid, removing it from the catalytic cycle.

    • Solution: Use anhydrous solvents. If using a boronic acid, ensure it is dry and pure. Consider using a more stable boronate ester (e.g., pinacol ester) as an alternative.[3]

  • Cause 4: Oxygen Contamination. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[3]

    • Solution: Rigorously degas your solvents by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I'm observing a large amount of boronic acid homocoupling. How can I minimize this?

A2: Homocoupling is often a sign of excess oxygen in the system, which promotes the oxidative cycle leading to the unwanted byproduct.[3] The primary solution is the strict exclusion of oxygen, as detailed in A1, Cause 4. Additionally, slowing the addition of the boronic acid or using a slightly lower temperature can sometimes favor the cross-coupling pathway over homocoupling.

Q3: My primary byproduct is the debrominated starting material (5-methylpyridin-4-amine). What is happening?

A3: This side reaction, known as hydrodehalogenation, typically arises from two main sources:

  • Protodeboronation: Your boronic acid is being converted to an arene by traces of water or acid, and this process can interfere with the main cycle. Ensure rigorously anhydrous conditions and use a non-acidic base.[3]

  • Impurities: Certain impurities in your solvents or reagents can act as hydride sources. Using high-purity, freshly distilled, or anhydrous-grade solvents is critical.

Troubleshooting Workflow: Failed Suzuki-Miyaura Reaction

Suzuki_Troubleshooting Start Reaction Stalled / Low Yield Check_Catalyst Is the Catalyst/Ligand Optimal for Pyridines? Start->Check_Catalyst Check_Atmosphere Was the System Rigorously Degassed? Start->Check_Atmosphere Check_Reagents Are Reagents Anhydrous and Pure? Start->Check_Reagents Sol_Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Catalyst No Sol_Atmosphere Improve Degassing: - Sparge Solvents - Freeze-Pump-Thaw Check_Atmosphere->Sol_Atmosphere No Sol_Reagents Use Anhydrous Solvents Use Fresh Boronic Acid or a Pinacol Ester Check_Reagents->Sol_Reagents No Sol_Base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Ensure it is finely ground Check_Reagents->Sol_Base Base might be weak

Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With this compound, the reaction involves coupling an external amine at the C3 position.

Q1: My Buchwald-Hartwig amination is failing completely. What is the most probable cause?

A1: The primary suspect is severe catalyst inhibition. The substrate contains two basic nitrogen atoms (pyridine N and C4-NH₂) that can irreversibly bind to the palladium center, preventing it from entering the catalytic cycle.[4] This is a more pronounced issue in C-N coupling than in C-C coupling.

  • Solution: The choice of ligand is absolutely critical. Highly hindered, electron-rich biaryl phosphine ligands are essential to create a bulky catalytic complex that favors the desired reaction pathway over substrate inhibition.[4][10][11]

    • Recommended Ligands: For this type of substrate, ligands like RuPhos , BrettPhos , and XPhos are often the most successful.[4] It is highly recommended to screen a panel of these ligands to find the optimal one for your specific amine coupling partner.

Q2: What is the best base for this transformation?

A2: Strong, non-nucleophilic bases are required.

  • Sodium tert-butoxide (NaOtBu): A very common and effective choice, but it can be sensitive to certain functional groups.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): An excellent alternative, particularly for substrates with base-sensitive functional groups. It often provides cleaner reactions.[12]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Can be effective, especially in polar aprotic solvents like dioxane or toluene, but may require higher temperatures.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(Br) Pd0->OA_Complex + Ar-Br label_OA Oxidative Addition Inhibition Catalyst Inhibition! (Pyridine Coordination) Pd0->Inhibition Amine_Complex [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² label_Assoc Amine Coordination Amido_Complex L₂PdII(Ar)(NR¹R²) Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ label_Deprot Deprotonation Amido_Complex->Pd0 - Ar-NR¹R² label_RE Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig amination and a key failure point.

Section 3: Product Purification

Q1: My product streaks severely on my silica gel column, leading to poor separation and low recovery. How can I fix this?

A1: This is a classic problem with basic compounds like pyridines and anilines on acidic silica gel. The strong interaction causes tailing.

  • Solution 1: Neutralize the Silica. Before running your column, flush the packed silica gel with a 1-2% solution of triethylamine (Et₃N) in your starting eluent (e.g., 99:1 Hexane:Et₃N). This deactivates the acidic sites on the silica surface. Also, add 1% Et₃N to your mobile phase throughout the entire purification.

  • Solution 2: Acid/Base Extraction. If your product is sufficiently stable, perform an aqueous acid/base workup before chromatography. Dissolve the crude material in an organic solvent (like ethyl acetate or DCM), wash with a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities, then extract your product into a dilute aqueous acid (e.g., 1M HCl). Wash the acidic aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with 2M NaOH) and extract your pure product back into an organic solvent.

  • Solution 3: Alternative Stationary Phases. Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or reverse-phase chromatography (C18) if your product is compatible. Cation-exchange chromatography is also a highly effective method for purifying basic amine derivatives.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required. For more challenging reactions, a pre-catalyst like XPhos Pd G3 (2 mol%) is recommended.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent).

  • Degassing: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-18 hours).[14][15]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a mobile phase containing 1% triethylamine (e.g., a gradient of ethyl acetate in hexanes + 1% Et₃N).[15]

Data Summary: Representative Conditions for Cross-Coupling of Bromopyridines

The following tables summarize typical conditions found to be effective for related bromopyridine substrates, providing a valuable reference for initial reaction screening.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Reference
Pd(PPh₃)₄ (5) - K₃PO₄ (2.2) 1,4-Dioxane/H₂O 90 60-85% [14]
Pd₂(dba)₃ (2) SPhos (4.5) K₃PO₄ (2.0) Toluene 100 75-95% [3]

| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 70-90% |[15] |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Reference
Pd₂(dba)₃ (2) RuPhos (4) NaOtBu (1.4) Toluene 100 80-98% [4]
Pd(OAc)₂ (2) BrettPhos (3) K₂CO₃ (1.5) t-AmylOH 110 70-90% [4]

| Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.2) | THF | 65 | 75-95% |[12] |

References

Technical Support Center: Synthesis of 3-Bromo-5-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-5-methylpyridin-4-amine and its derivatives. This scaffold is a critical building block in medicinal chemistry and drug development, frequently appearing in kinase inhibitors and other targeted therapeutics. However, its synthesis is not without challenges. The electronic interplay between the activating amino and methyl groups and the deactivating pyridine nitrogen atom creates a complex reactivity landscape. This guide provides field-proven insights, troubleshooting protocols, and detailed answers to common questions encountered during the synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable strategies starting from commercially available materials:

  • Direct Bromination of 4-Amino-3-picoline: This is the most direct approach. The starting material, 4-amino-3-picoline (also known as 5-methylpyridin-4-amine), is activated towards electrophilic aromatic substitution by the strongly activating amino group. The amino group directs electrophiles to the ortho positions (C3 and C5). Since the C5 position is already occupied by a methyl group, bromination occurs selectively at the C3 position.

  • Sandmeyer-type Reaction from 3-Amino-5-methylpyridine: This route involves the diazotization of 3-amino-5-methylpyridine followed by the introduction of bromine. While multi-step, this method can offer high yields and clean conversion if the diazotization is carefully controlled.[1][2]

Q2: How do I choose the right brominating agent for direct bromination?

The choice of brominating agent is critical for controlling selectivity and minimizing side reactions.

  • N-Bromosuccinimide (NBS): This is often the preferred reagent for activated pyridines.[3] It is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher regioselectivity under milder conditions, typically in solvents like acetonitrile or dichloromethane.[3][4]

  • Bromine (Br₂): While effective, elemental bromine is highly reactive and corrosive. Its use with a highly activated substrate like 4-amino-3-picoline can easily lead to over-bromination and the formation of dibromo byproducts.[4] It is typically used in a solvent like acetic acid or with a Lewis acid catalyst, but conditions require careful optimization.[5]

  • Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂): This system generates Br₂ in situ and can be an effective method for bromination.[6] It offers handling advantages over elemental bromine but still requires careful control of stoichiometry and temperature to prevent side reactions.

Table 1: Comparison of Common Brominating Agents

ReagentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) Acetonitrile or DCM, 0°C to RTHigh regioselectivity, solid (easy to handle), milder conditionsHigher cost, succinimide byproduct can complicate workup
Bromine (Br₂) Acetic acid or HBr, often requires heatLow cost, high reactivityHighly corrosive and toxic, risk of over-bromination, harsh conditions
HBr / H₂O₂ Aqueous HBr, 70°CIn situ generation avoids handling Br₂, effectiveExothermic, requires careful temperature control, potential for oxidation side products

Q3: Why is regioselectivity a concern, and how is it controlled?

Regioselectivity is governed by the combined electronic effects of the ring nitrogen and the substituents. The pyridine nitrogen is electron-withdrawing, deactivating the ring and directing electrophilic attack to the C3 and C5 positions.[7] However, the C4-amino group is a powerful electron-donating group that activates the ring and directs incoming electrophiles to its ortho positions (C3 and C5).

  • Synergistic Effect: In 4-amino-3-picoline, the directing effects of the nitrogen and the amino group are synergistic for the C3 position, making it the primary site for electrophilic attack.

  • Control Strategy: The key to control is managing the reactivity. Using milder brominating agents (like NBS) and low temperatures enhances selectivity by favoring the most kinetically accessible position (C3) and reducing the energy available to overcome activation barriers for other positions or for a second bromination event.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product
  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material after the expected reaction time.

  • Probable Cause 1: Ineffective Brominating Agent. The brominating agent may have degraded or is not active enough under the chosen conditions.

  • Solution:

    • Ensure your brominating agent is pure and dry. NBS, for example, should be recrystallized from water if it appears discolored.

    • If using NBS, consider adding a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, although this is more common for allylic/benzylic brominations.[3] For aromatic bromination, a protic or Lewis acid catalyst might be needed if the substrate is not sufficiently activated.

  • Probable Cause 2: Incorrect Reaction Temperature (Especially for Sandmeyer-type reactions). Diazonium salts are notoriously unstable at elevated temperatures. If the reaction mixture warms up prematurely, the diazonium intermediate will decompose before it can react with the bromide source.

  • Solution:

    • Maintain strict temperature control, typically between -10°C and 0°C, during the formation and reaction of the diazonium salt.[1][2][8][9]

    • Use a reliable cooling bath (e.g., acetone/dry ice) and monitor the internal temperature of the reaction flask.

    • Add the sodium nitrite solution very slowly (dropwise) to manage the exotherm.[1]

  • Probable Cause 3: Catalyst Deactivation (for subsequent cross-coupling reactions). If you are using the 3-bromo derivative in a Suzuki or other cross-coupling reaction, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[4]

  • Solution:

    • Use bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired catalytic cycle and can help prevent catalyst inhibition.[4]

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

Problem 2: Formation of Multiple Products (Poor Regioselectivity or Byproducts)
  • Symptom: TLC shows multiple spots, and MS analysis indicates the presence of isomers or di-brominated species.

  • Probable Cause 1: Over-bromination. The product, this compound, is still an activated aromatic ring and can undergo a second bromination under harsh conditions.

  • Solution:

    • Carefully control the stoichiometry. Use no more than 1.0 equivalent of the brominating agent.[4]

    • Add the brominating agent dropwise at a low temperature (e.g., 0°C) to avoid localized high concentrations.[4]

    • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Probable Cause 2: N-Bromination. The amino group itself can be brominated, leading to an unstable intermediate that can cause complex side reactions.

  • Solution:

    • Protect the amino group as an acetamide before bromination.[4][10] The amide is still an ortho-, para-director but is less activating than the free amine, which significantly reduces the risk of both over-bromination and N-bromination. The protecting group can be easily removed by acid or base hydrolysis after the bromination step.

  • Probable Cause 3: Side-chain reactions. Radical conditions (e.g., NBS with light initiation) can cause bromination of the methyl group at the benzylic position.[11]

  • Solution:

    • Ensure the reaction is run in the dark and without radical initiators unless side-chain functionalization is the goal. Use polar solvents which disfavor radical mechanisms.

Problem 3: Difficult Product Purification
  • Symptom: The product streaks badly on silica gel columns, or it is difficult to separate from starting material or byproducts.

  • Probable Cause: Basicity of the Aminopyridine. The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.

  • Solution:

    • Modified Column Chromatography: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol/DCM or ethyl acetate/hexane systems will neutralize the acidic sites on the silica and lead to sharp, well-defined peaks.

    • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that provides good crystal formation.[4]

    • Acid/Base Extraction: During the aqueous workup, carefully adjust the pH. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be re-basified and the pure product extracted with an organic solvent.

Visualized Workflows and Logic

G cluster_start Starting Material Selection cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Sandmeyer-type SM1 4-Amino-3-picoline R1_Step1 Brominating Agent (NBS or HBr/H2O2) SM1->R1_Step1 SM2 3-Amino-5-methylpyridine R2_Step1 Diazotization (NaNO2, HBr, <0°C) SM2->R2_Step1 R1_Step2 Reaction at 0-70°C R1_Step1->R1_Step2 Purification Purification (Column or Recrystallization) R1_Step2->Purification R2_Step2 Bromide Displacement R2_Step1->R2_Step2 R2_Step2->Purification Product This compound Purification->Product

Caption: High-level synthetic workflows to the target compound.

G Start Reaction Issue Encountered LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? Start->MultipleProducts CheckSM Check for Unreacted Starting Material LowYield->CheckSM Yes CheckTemp Verify Temperature Control (especially for Diazotization) LowYield->CheckTemp No CheckReagent Check Reagent Quality/ Stoichiometry MultipleProducts->CheckReagent Yes UseMilderAgent Switch to Milder Brominating Agent (NBS) MultipleProducts->UseMilderAgent No CheckSM->CheckReagent ProtectAmine Consider Protecting Amino Group UseMilderAgent->ProtectAmine

Caption: Troubleshooting decision tree for common synthesis problems.

Experimental Protocol: Synthesis via Direct Bromination of 4-Amino-3-picoline

This protocol details the synthesis using N-Bromosuccinimide, which is often preferred for its selectivity and handling safety.[4]

Materials:

  • 4-Amino-3-picoline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-amino-3-picoline (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled solution of the starting material over 30 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Stir for 15 minutes.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Add ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%). To prevent tailing, it is recommended to add 0.5% triethylamine to the eluent.[4] Combine the pure fractions and evaporate the solvent to afford this compound as a solid.

References

Column chromatography conditions for purifying 3-Bromo-5-methylpyridin-4-amine products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Bromo-5-methylpyridin-4-amine

Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for this compound.

Q1: What is the recommended stationary phase and mobile phase system for purifying this compound?

A: The standard and most effective stationary phase is silica gel (60 Å, 230-400 mesh) . Due to the compound's moderate polarity (XLogP3 ≈ 1.2), a mobile phase consisting of a non-polar solvent and a polar solvent is ideal.[1]

  • Primary Recommendation: A gradient elution using Heptane/Ethyl Acetate (EtOAc) or Petroleum Ether/Ethyl Acetate is highly effective.[1][2][3] Start with a low polarity mixture (e.g., 5% EtOAc in Heptane) and gradually increase the concentration of ethyl acetate.

  • Alternative System: For compounds with different impurity profiles, a Dichloromethane (DCM)/Methanol (MeOH) system can also be employed, though care must be taken as DCM can be slightly acidic.[4]

The key is to first develop a method using Thin-Layer Chromatography (TLC) to identify the optimal solvent ratio.

Q2: How do I determine the optimal mobile phase composition using TLC?

A: The goal of TLC analysis is to find a solvent system where the desired product, this compound, has a retention factor (Rf) of approximately 0.2-0.3 .[2] This Rf value typically provides the best separation from impurities during column chromatography.

Causality: An Rf in this range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires an excessively high volume of solvent to elute, which can lead to band broadening and decreased resolution.

  • Procedure:

    • Dissolve a small sample of your crude product in a solvent like ethyl acetate or DCM.

    • Spot the solution onto a silica gel TLC plate.

    • Develop a series of plates in chambers containing different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Heptane/EtOAc).[2]

    • Visualize the spots under UV light. The system that provides an Rf of 0.2-0.3 for your product spot, while maximizing its separation from other spots, is your ideal starting point for the column.

Q3: My compound appears to be streaking on the TLC plate or degrading on the column. What should I do?

A: Streaking or degradation on silica gel often indicates that your compound is sensitive to the acidic nature of standard silica. The pyridine nitrogen in your molecule can interact strongly with acidic silanol groups, leading to poor chromatography.

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonia solution to your eluent mixture.[5] This neutralizes the acidic sites on the silica surface, preventing unwanted interactions and resulting in sharper peaks and better recovery.

  • Alternative Stationary Phase: If the issue persists, consider switching to a less acidic stationary phase, such as neutral alumina .[5] However, always re-optimize your mobile phase with TLC on the new stationary phase before running the column.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue Potential Cause Recommended Solution & Explanation
Poor Separation / Co-elution 1. Column Overloading: Loading too much crude material reduces the silica-to-sample ratio, causing bands to broaden and overlap.[5]1. Reduce Sample Load: A general rule is to use 40-50 g of silica gel for every 1 g of crude product.[2]
2. Suboptimal Mobile Phase: The polarity jump in your gradient may be too steep, or the initial polarity is too high.2. Use a Shallower Gradient: After the initial elution of non-polar impurities, increase the polar solvent concentration in smaller increments. This will improve the resolution between compounds with similar polarities.
Product is Not Eluting 1. Insufficient Mobile Phase Polarity: The chosen eluent is not strong enough to displace the compound from the silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). If using an EtOAc/Heptane system, you can switch to a stronger system like DCM/MeOH.
2. Strong Interaction with Silica: The basic nitrogen on the pyridine ring may be binding irreversibly to acidic sites on the silica.2. Add a Modifier: As mentioned in FAQ Q3, add 0.5-1% triethylamine to the mobile phase to disrupt this interaction and facilitate elution.
Cracked or Channeled Column Bed 1. Improper Packing: Air bubbles trapped during packing or running the column dry can create channels.1. Repack the Column: Ensure you are using a proper slurry packing method.[5] Gently tap the column while packing to dislodge air bubbles and never let the solvent level drop below the top of the silica bed.
Product Elutes Too Quickly (Rf > 0.5) 1. Mobile Phase is Too Polar: This reduces interaction with the stationary phase, leading to poor separation from non-polar impurities.1. Decrease Mobile Phase Polarity: Start with a lower concentration of the polar solvent. Your TLC analysis should have predicted this; aim for an Rf between 0.2-0.3.[2]

Troubleshooting Decision Workflow

G start Problem Identified p1 Poor Separation start->p1 p2 Product Not Eluting start->p2 p3 Compound Degradation start->p3 s1a Overloaded Column? p1->s1a s2a Polarity Too Low? p2->s2a s3a Streaking on TLC? p3->s3a s1b Reduce Sample Load s1a->s1b Yes s1c Use Shallower Gradient s1a->s1c No s2b Increase % Polar Solvent s2a->s2b Yes s2c Add Triethylamine (TEA) s2a->s2c No, Strong Binding s3b Add TEA to Mobile Phase s3a->s3b Yes s3c Switch to Alumina s3a->s3c Still Degrading

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: Column Packing (Slurry Method)

This protocol is designed for purifying approximately 1 gram of crude product.[2]

  • Preparation: Secure a glass chromatography column vertically in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

  • Slurry Creation: In a beaker, weigh 40-50 g of silica gel. Add your initial, low-polarity mobile phase (e.g., 95:5 Heptane/EtOAc) to create a free-flowing slurry.[5]

  • Packing: Swirl the beaker to dislodge air bubbles. Open the stopcock and pour the slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column to ensure an even, compact bed. Drain excess solvent until it is just level with the top of the silica bed. Crucially, do not let the bed run dry.

  • Finalization: Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Protocol 2: Sample Loading and Elution

G cluster_prep Sample Preparation cluster_run Column Execution prep1 Dissolve Crude Product in Minimal DCM prep2 Add 2-3x Mass of Silica Gel prep1->prep2 prep3 Evaporate to Free-Flowing Powder (Dry Loading) prep2->prep3 run1 Add Dry Sample to Column Top prep3->run1 run2 Carefully Add Mobile Phase run1->run2 run3 Begin Elution with Low Polarity Solvent run2->run3 run4 Collect Fractions run3->run4 run5 Monitor Fractions by TLC run4->run5 run6 Gradually Increase Polarity run5->run6 run7 Combine Pure Fractions run5->run7 Product Found run6->run4 run8 Evaporate Solvent run7->run8

Caption: Workflow for dry loading and elution.

  • Sample Preparation (Dry Loading): Dry loading is recommended for better resolution.[5]

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 times the mass of your crude product in silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, ensuring an even layer.

  • Elution:

    • Gently add your starting mobile phase to the column.

    • Open the stopcock and begin collecting fractions.

    • Monitor the fractions by TLC to track the elution of your product.

    • Once less polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., from 5% EtOAc to 10%, 20%, and so on) to elute the this compound. One literature example uses a gradient from 100/0 to 50/50 heptane/EtOAc.[1]

  • Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: Work-up and Purification of Reactions Involving 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylpyridin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the work-up and purification of reactions involving this versatile building block. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure presents a unique combination of a basic pyridine nitrogen, a nucleophilic amino group, and a C-Br bond amenable to a wide range of cross-coupling reactions. However, these same features can introduce challenges during reaction work-up and product purification. This guide will help you navigate these challenges effectively.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₆H₇BrN₂[1]
Molecular Weight187.04 g/mol [1]
Melting Point115.0 °C[1]
AppearanceOff-white to pale yellow solid[2]
pKa (estimated)~9.2 (based on 4-aminopyridine)[3]
SolubilityGenerally soluble in polar organic solvents like DMF and 1,4-dioxane. Solubility in aqueous solutions is pH-dependent.[2]

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Liquid-Liquid Extraction

Question 1: I'm performing an aqueous work-up. How do I efficiently extract my product, which contains the this compound moiety, from the aqueous layer?

Answer: The basicity of the pyridine nitrogen is the key to a successful extraction. The pKa of 4-aminopyridine is approximately 9.17, and it is expected that this compound will have a similar basicity.[3]

  • For Extraction into an Organic Solvent: To ensure your product is in its neutral, more organic-soluble form, the pH of the aqueous layer should be adjusted to be significantly above the pKa of the pyridine nitrogen. A pH of 10-11 is generally recommended. You can achieve this by adding a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a dilute solution of sodium hydroxide (NaOH). Once the pH is adjusted, you can extract your product with a suitable organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform.

  • For Removing Acidic Impurities: If you need to remove acidic impurities from your organic layer, you can wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic impurities, making them water-soluble and allowing for their removal into the aqueous phase, while your product remains in the organic layer.

Question 2: My product seems to be stuck in the aqueous layer even after basification. What could be the issue?

Answer: There are a few possibilities:

  • Insufficient Basification: Double-check the pH of the aqueous layer with a pH meter or pH paper to ensure it is indeed in the 10-11 range.

  • High Polarity of the Product: If your final molecule has several polar functional groups, it may still have significant water solubility even in its neutral form. In such cases, continuous liquid-liquid extraction or extraction with a more polar solvent like n-butanol might be necessary.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases, which can trap your product. To break an emulsion, you can try adding brine (saturated aqueous NaCl solution), gentle swirling instead of vigorous shaking, or passing the mixture through a pad of Celite.

Question 3: How do I remove a basic impurity, like unreacted starting material, from my product?

Answer: An acid wash is the most effective method. By washing your organic layer with a dilute acidic solution (e.g., 1 M HCl or 10% aqueous citric acid), you can protonate the basic impurity. This will form a water-soluble salt that will partition into the aqueous layer. Your desired product, if it is less basic or protected, may remain in the organic layer. However, exercise caution as your product might also be protonated and extracted into the aqueous layer if it is sufficiently basic. In such cases, you would then need to basify the acidic aqueous layer and re-extract your product.

Section 2: Purification by Chromatography and Crystallization

Question 4: What are the recommended conditions for purifying my this compound derivative by flash column chromatography?

Answer: The polarity of your compound will dictate the appropriate solvent system. For many derivatives of this compound, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[1]

  • Tailing: The basic nature of the pyridine can lead to tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or pyridine. This will saturate the acidic sites on the silica gel and improve the peak shape.

  • Monitoring: Thin Layer Chromatography (TLC) is an essential tool for developing your column chromatography method.[4] Use the same eluent system you plan to use for the column, and consider adding the basic modifier to the TLC developing chamber as well.

Question 5: I'm struggling to crystallize my product. Any suggestions?

Answer: Successful crystallization depends on finding a solvent system where your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Solvent Screening: A good approach is to test the solubility of a small amount of your compound in a variety of solvents of different polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Co-solvent Systems: If you cannot find a single suitable solvent, a co-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Initiating Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of your compound, or storing the solution at a lower temperature (e.g., in a refrigerator or freezer).

Section 3: Troubleshooting Common Reactions

Question 6: I'm performing a Suzuki coupling with this compound and I'm getting low yields. What are some common pitfalls?

Answer: Suzuki couplings with aminopyridines can be challenging due to the potential for the amino group to coordinate to the palladium catalyst and inhibit its activity.

  • Catalyst and Ligand Choice: For electron-rich and potentially coordinating substrates like this, traditional catalysts like Pd(PPh₃)₄ can be effective. However, more modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often give better results.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base not only facilitates the transmetalation step but also influences the overall reaction rate and side reactions.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the water-soluble inorganic base. Common solvent systems include 1,4-dioxane/water and toluene/water.

  • Degassing: It is crucial to thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Question 7: After my cross-coupling reaction, I'm having trouble removing the palladium catalyst from my product. What are the best methods?

Answer: Residual palladium is a common issue, especially in the pharmaceutical industry where strict limits on heavy metal impurities are enforced.

  • Filtration through Celite: A simple filtration through a pad of Celite can remove heterogeneous palladium catalysts (e.g., Pd/C) and some precipitated palladium species. However, it is often insufficient for removing soluble palladium complexes.

  • Palladium Scavengers: These are solid-supported reagents with functional groups that selectively bind to palladium. Thiol-based scavengers are highly effective for a wide range of palladium species. After stirring the scavenger with your reaction mixture, it can be easily removed by filtration.

  • Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing palladium. However, be aware that it can also adsorb your product, leading to a decrease in yield.

  • Aqueous Washes: Certain aqueous washes can help. For example, a wash with an aqueous solution of thiourea or L-cysteine can sometimes complex with the palladium and pull it into the aqueous layer.

  • Crystallization: A final crystallization step is often very effective at removing trace amounts of palladium and other impurities.

Experimental Workflows

General Work-up Procedure for a Suzuki Coupling Reaction

Workup_Workflow A 1. Reaction Completion B 2. Cool to Room Temperature A->B C 3. Dilute with Organic Solvent (e.g., EtOAc) B->C D 4. Filter through Celite C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with Water E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) G->H I 9. Filter and Concentrate H->I J 10. Crude Product I->J K 11. Purification J->K L 12. Pure Product K->L

Caption: A typical work-up sequence for a palladium-catalyzed cross-coupling reaction.

Decision Tree for Product Extraction

Extraction_Decision_Tree Start Crude Reaction Mixture IsProductBasic Is the product basic? Start->IsProductBasic AdjustpH_High Adjust aqueous pH to 10-11 IsProductBasic->AdjustpH_High Yes IsProductAcidic Is the product acidic? IsProductBasic->IsProductAcidic No ExtractOrganic Extract with organic solvent (e.g., EtOAc, DCM) AdjustpH_High->ExtractOrganic FinalProduct Product in Organic Layer ExtractOrganic->FinalProduct AdjustpH_Low Adjust aqueous pH to 2-3 IsProductAcidic->AdjustpH_Low Yes WashOrganic Wash organic layer with base (e.g., NaHCO₃) IsProductAcidic->WashOrganic No (Neutral) AdjustpH_Low->ExtractOrganic WashOrganic->FinalProduct

References

Technical Support Center: Impact of Ligand Choice on the Efficiency of 3-Bromo-5-methylpyridin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the challenging substrate, 3-Bromo-5-methylpyridin-4-amine. Our focus is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common culprits?

Low yields or complete reaction failure with this substrate are common challenges. The issues often stem from the inherent properties of the molecule, which can interfere with the palladium catalyst. A systematic troubleshooting approach is essential.[1][2]

Primary Areas to Investigate:

  • Catalyst Inhibition/Deactivation: The most frequent issue is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium center.[1][3] This forms stable, off-cycle complexes that inhibit or completely shut down catalytic turnover. The exocyclic amino group can also contribute to this inhibition.[4]

  • Inappropriate Ligand Choice: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective.[3][5] They do not provide sufficient steric shielding around the palladium center to prevent pyridine coordination, nor are they electron-rich enough to facilitate the challenging oxidative addition step with this electron-rich heteroaryl bromide.[6]

  • Suboptimal Reaction Conditions: Factors such as impure or wet solvents and reagents, insufficient degassing (leading to oxygen-mediated catalyst oxidation), incorrect base choice, or non-optimal temperatures can independently cause reaction failure.[1][2]

  • Side Reactions: The formation of byproducts through processes like protodeboronation (in Suzuki coupling) or dehalogenation can consume starting materials and reduce the yield of the desired product.[1][3]

Q2: How exactly do the pyridine and amino groups inhibit the catalyst? And how does a ligand prevent this?

The nitrogen atoms on both the pyridine ring and the C4-amino group are Lewis basic. They can effectively compete with the desired phosphine ligand for coordination sites on the palladium atom. This can lead to the formation of catalytically inactive or dead species.[1][3][4]

The solution lies in rational ligand design. The key is to use a ligand that binds strongly to the palladium and provides a bulky steric shield around the metal center.

  • Mechanism of Protection: Bulky ligands, such as the Buchwald-type biaryl monophosphines (e.g., SPhos, XPhos), occupy a large volume of space around the palladium atom.[7][8] This steric hindrance physically blocks the pyridine and amino nitrogens from accessing and deactivating the metal center, allowing the catalytic cycle to proceed.

Below is a diagram illustrating this protective role.

G cluster_0 Ineffective Ligand (e.g., PPh3) cluster_1 Effective Ligand (e.g., XPhos) Pd_small Pd(PPh3)2 Inhibition Pyridine Coordination (Catalyst Inhibition) Pd_small->Inhibition Unshielded Pd center is accessible Pd_bulky Pd(XPhos) Cycle Productive Catalytic Cycle Pd_bulky->Cycle Steric shield prevents coordination Substrate 3-Bromo-5-methyl- pyridin-4-amine Substrate->Pd_small Substrate->Pd_bulky

Caption: Ligand's role in preventing catalyst inhibition.

Q3: What are the critical properties to look for in a ligand for coupling this compound?

For this specific substrate, the ideal ligand possesses a combination of strong electron-donating character and significant steric bulk. These two properties directly influence the key steps of the catalytic cycle.[8][9]

PropertyMechanistic ImpactDesired Outcome for This Substrate
Steric Bulk • Promotes the formation of highly reactive monoligated L₁Pd(0) species.• Accelerates the rate-limiting reductive elimination step.• Physically shields the Pd center from inhibitor coordination.[9][10][11]High. Essential to prevent catalyst poisoning by the pyridine and amino groups and to facilitate product formation.
Electron-Donating Ability • Increases electron density on the Pd(0) center.• Accelerates the oxidative addition of the aryl bromide to the catalyst.[5][6][12]High. The C-Br bond in the electron-rich pyridine ring requires an electron-rich catalyst to undergo oxidative addition efficiently.

The most successful ligands for challenging heteroaromatic substrates are typically dialkylbiaryl phosphines , developed by the Buchwald and Hartwig groups.[8][13]

Q4: I'm performing a Suzuki-Miyaura coupling. Which specific ligands are recommended as a starting point?

For the Suzuki-Miyaura coupling of this compound with various boronic acids, the initial choice of ligand is critical. Given the substrate's challenging nature, starting with proven, robust ligands is recommended.

Recommended Ligand Classes & Examples:

  • Buchwald Ligands (Dialkylbiaryl Phosphines): These are the gold standard for many challenging couplings.[8][9]

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a good first choice, balancing activity and stability.

    • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): More sterically demanding than SPhos, which can be beneficial for preventing pyridine inhibition.[1]

    • RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and bulky ligand that has shown success with heteroaryl substrates.[4]

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes can also be highly effective, offering strong electron donation and good stability.[1][14]

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A common and effective NHC ligand.

It is often most convenient to use these ligands with palladium pre-catalysts, which are air-stable and provide highly active catalytic species in situ.[14]

Q5: What if I'm attempting a Buchwald-Hartwig amination on the C-Br bond? Does the ligand choice change?

Yes, while the same principles of steric bulk and electron-donating ability apply, the Buchwald-Hartwig amination often benefits from ligands specifically optimized for C-N bond formation.[13][15] The substrate, this compound, already contains an amino group, so this reaction would be used to introduce a second, different amino functionality.

Recommended Ligands for Buchwald-Hartwig Amination:

  • Josiphos Ligands (e.g., CyPF-tBu): These ferrocene-based ligands are highly effective for C-N coupling.

  • Biaryl Phosphines:

    • BrettPhos: Specifically designed for its effectiveness in a wide range of C-N couplings, including those with challenging heterocyclic partners.[4]

    • RuPhos: Also demonstrates excellent performance in amination reactions.[4]

The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also particularly critical in Buchwald-Hartwig reactions and must be optimized alongside the ligand.[4]

Q6: I'm observing significant byproduct formation (homocoupling, dehalogenation). How can ligand choice minimize this?

Byproduct formation is often a symptom of catalyst instability or slow turnover.[3] A well-chosen ligand stabilizes the active catalytic species and promotes the desired reaction pathway at a much faster rate than competing side reactions.

  • Homocoupling (of Boronic Acid): This is often caused by the presence of oxygen or the decomposition of the catalyst to palladium black (Pd(0) nanoparticles), which can catalyze this side reaction.[1][3] A robust, bulky ligand encapsulates the palladium atom, preventing aggregation into palladium black and increasing catalyst longevity.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. This can happen if the catalytic cycle stalls after oxidative addition. An efficient ligand will accelerate the subsequent transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd) can also help suppress catalyst decomposition and minimize these side reactions.[1]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for the coupling of this compound with a representative boronic acid.

1. Reaction Setup:

  • In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Each vial will be designated for a different ligand.

2. Inert Atmosphere:

  • Seal the vials with septa caps.

  • Purge the vials by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles.[3]

3. Reagent Addition:

  • Prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) in degassed solvent (e.g., 1,4-dioxane).

  • Prepare separate stock solutions of each ligand to be screened (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 4.4 mol %) in the same degassed solvent.

  • Add the required volume of the palladium pre-catalyst solution to each vial.

  • Add the corresponding ligand solution to its designated vial.

  • Add the final volume of degassed solvent to reach the desired reaction concentration (e.g., 0.1 M).

4. Reaction and Monitoring:

  • Place the vial array in a pre-heated aluminum block on a stirrer plate (e.g., 80-100 °C).[3]

  • Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion to product.

Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting a failing reaction.

G start Low / No Yield reagents Verify Reagent Quality (Purity, Anhydrous, Degassed) start->reagents conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reagents->conditions Reagents OK ligand Ligand Issue Suspected conditions->ligand Still No Improvement screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand->screen ratio Increase Ligand:Pd Ratio (e.g., from 1:1 to 2:1) screen->ratio Improvement Seen, but Incomplete success Reaction Optimized screen->success High Yield Achieved ratio->success

Caption: A decision tree for troubleshooting an unsuccessful coupling reaction.

The Catalytic Cycle: Where Ligands Matter

The ligand (L) is not a passive spectator; it is intimately involved in every elementary step of the palladium-catalyzed cross-coupling cycle. Its steric and electronic properties dictate the rate and efficiency of each transformation.[14][16]

G pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (OA) pd0->oa Ar-Br enters pd2_int L-Pd(II)-Ar(Br) oa->pd2_int Electron-rich ligand accelerates this step tm Transmetalation (TM) (Suzuki) pd2_int->tm R'-B(OH)2 enters pd2_couple L-Pd(II)-Ar(R') tm->pd2_couple re Reductive Elimination (RE) pd2_couple->re Bulky ligand accelerates this step re->pd0 Product Ar-R' released

Caption: The pivotal role of the ligand in the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Reactivity Face-Off: 3-Bromo-5-methylpyridin-4-amine vs. 2-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Synthetic Chemists

In the landscape of heterocyclic chemistry, substituted aminobromopyridines are indispensable building blocks for the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the presence of two key reactive sites: a nucleophilic amino group and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3-Bromo-5-methylpyridin-4-amine and 2-Bromo-5-methylpyridin-4-amine.

The seemingly subtle difference in the bromine atom's position—from C3 to C2—profoundly influences the molecule's electronic properties and steric environment. These factors are critical in dictating the substrate's behavior in common synthetic transformations, particularly the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Understanding these nuances is paramount for reaction design, optimization, and predicting potential side reactions.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the aryl halide to a Pd(0) catalyst. This crucial step is highly sensitive to both the electron density at the carbon atom bearing the bromine and the steric hindrance around the C-Br bond.[1]

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. The substituents on the ring, however, modulate this electronic landscape:

  • Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group through induction (+I effect).

In 2-Bromo-5-methylpyridin-4-amine , the bromine atom is ortho to the nitrogen atom and meta to the powerful electron-donating amino group. The proximity to the electron-withdrawing nitrogen atom polarizes the C2-Br bond, making it susceptible to oxidative addition.[1]

In This compound , the bromine atom is meta to the ring nitrogen but ortho to the strongly activating amino group. The electron-donating effect of the amino group at the ortho position increases electron density at C3. While generally activating, the C3 position in pyridines is inherently less electrophilic than the C2 or C4 positions, which can lead to slower reaction rates compared to 2- or 4-bromopyridines.[1]

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction.[2]

  • In 2-Bromo-5-methylpyridin-4-amine , the bromine at C2 is flanked by the ring nitrogen on one side. While the nitrogen's lone pair can sometimes coordinate with and inhibit the palladium catalyst, the overall steric environment is relatively accessible.[1]

  • In This compound , the bromine at C3 is positioned between the amino group at C4 and the ring carbon at C2. This creates a more sterically crowded environment, which could potentially slow the rate of oxidative addition compared to its 2-bromo counterpart.[3]

Predicted Reactivity: Based on this analysis of electronic and steric factors, 2-Bromo-5-methylpyridin-4-amine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to a more electronically activated C-Br bond and potentially lower steric hindrance.

Comparative Reactivity in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are limited in the literature, data from reactions with these isomers and their close analogs provide valuable insights into their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry.[4] Studies on simple bromopyridines have shown that 2-bromopyridines are generally more reactive than 3-bromopyridines.[5] This trend is expected to hold for the substituted isomers . The primary amino group in both isomers can complicate the reaction, potentially by binding to the palladium center. In some cases, protection of the amino group may be necessary to achieve high yields, particularly with the less reactive 3-bromo isomer.[6]

IsomerCoupling PartnerCatalyst SystemConditionsYieldReference
This compound Isopropenylboronic acid pinacol esterPd(PPh₃)₄ / NaHCO₃Dioxane/H₂O, reflux, 16hGood (unspecified)[7]
2-Bromo-5-methylpyridin-4-amine Arylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O, 80-100°C, 12-24hModerate to Good[8][9]
5-Bromo-2-methylpyridin-3-amine (analog)Arylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O, 85-95°C, >15hModerate to Good[6]

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The reaction is sensitive to both electronic and steric effects. The proximity of the amino group at C4 in the 3-bromo isomer and the ring nitrogen in the 2-bromo isomer can influence catalyst association and reactivity. For challenging substrates, particularly electron-rich heteroaryl bromides, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the reaction and prevent catalyst deactivation.[11][12]

IsomerCoupling PartnerCatalyst SystemConditionsYieldReference
2-Bromo-5-methylpyridin-4-amine Primary/Secondary AminePd₂(dba)₃ / Xantphos / NaOtBuToluene, 80-110°C, 12-24hGeneral Protocol[8]
3-Bromo-2-aminopyridine (analog)MorpholinePd₂(dba)₃ / XPhos / LiHMDSTHF, 65°C, 16h40%[13]
3-Bromo-2-aminopyridine (analog)CyclopentylamineBrettPhos-precatalyst / NaOtBuToluene, 100°C78%[13]

Table 2: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic core.[14] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14] The reactivity trends observed in Suzuki couplings are often mirrored in Sonogashira reactions, with 2-bromopyridines generally exhibiting higher reactivity.

Experimental Protocols

The following protocols provide detailed, generalized methodologies for key cross-coupling reactions. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative method for the C-C cross-coupling of the bromopyridine isomers with arylboronic acids.[8][15]

dot

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • Bromo-methylpyridin-amine isomer (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 ratio)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine isomer, arylboronic acid, and potassium phosphate.[15]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane and water via syringe.[16]

  • Heat the reaction mixture to 80–100 °C and stir vigorously for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of the bromopyridine isomers with amines.[10][17]

dot

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Materials:

  • Bromo-methylpyridin-amine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the bromopyridine isomer, the amine, and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80–110 °C.

  • Stir for 12–24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Recommendations

For researchers and drug development professionals, this analysis suggests that while both isomers are valuable synthetic intermediates, 2-Bromo-5-methylpyridin-4-amine is generally the preferred choice for achieving higher efficiency and milder conditions in palladium-catalyzed cross-coupling applications. This is attributed to its more favorable electronic activation and less sterically hindered reaction site.

Conversely, the unique steric and electronic environment of This compound may be leveraged for specific synthetic strategies where its particular geometry is advantageous or where alternative reactivity is desired. Its successful use often requires more careful optimization of catalysts, ligands, and reaction conditions to overcome its inherently lower reactivity. The selection between these two isomers should therefore be a strategic decision based on the specific synthetic target and the desired reaction pathway.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-methylpyridin-4-amine in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable building block. Its strategic substitution pattern—a reactive bromine atom, an electron-donating amino group, and a methyl group—offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The amenability of the bromine atom to palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of molecular fragments, making this substrate a key intermediate in the construction of libraries of potential drug candidates.

However, the very features that make this molecule attractive also present unique challenges in its synthetic manipulation. The electron-rich nature of the pyridine ring, due to the presence of the amino group, and the potential for the pyridine nitrogen and the exocyclic amine to coordinate with the palladium catalyst can significantly influence the efficiency and outcome of cross-coupling reactions.[1] This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, offering insights into catalyst selection and reaction optimization based on experimental data from structurally analogous systems.

The Mechanistic Underpinnings: A Common Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting.

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Suzuki, Sonogashira) / Amine Coordination (Buchwald-Hartwig) Pd(II)_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupling_Partner Coupling Partner Enters Coupling_Partner->Transmetalation Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Nu (Product) Reductive_Elimination->Product G Suzuki-Miyaura Coupling Workflow reagents 1. Combine this compound, arylboronic acid, base (K₃PO₄), and solvent (dioxane/water) in a Schlenk flask. inert 2. Degas the mixture by bubbling with argon for 15-20 minutes. reagents->inert catalyst 3. Add Pd(PPh₃)₄ catalyst under a positive pressure of argon. inert->catalyst reaction 4. Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. catalyst->reaction workup 5. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. reaction->workup purification 6. Dry the organic layer, concentrate, and purify by column chromatography. workup->purification

References

The Ascendant Scaffold: A Comparative Guide to the Biological Activity of 3-Bromo-5-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in numerous approved drugs. Within this class, 3-Bromo-5-methylpyridin-4-amine has emerged as a particularly valuable starting material, offering a strategic arrangement of reactive sites for the synthesis of diverse and biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of derivatives of this scaffold, supported by experimental data and contextualized against alternative heterocyclic systems. As Senior Application Scientists, our goal is to not only present data but also to illuminate the rationale behind experimental design and the interpretation of structure-activity relationships (SAR).

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational block in drug discovery stems from the specific arrangement of its functional groups. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the pyridine core.

The amino group at the 4-position is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor that can interact with the hinge region of kinase active sites. The methyl group at the 5-position can contribute to hydrophobic interactions within the target binding pocket and influence the overall conformation of the molecule. This trifecta of functionalities provides a robust platform for the rational design of potent and selective inhibitors of various biological targets.

Comparative Analysis of Biological Activity: Kinase Inhibition

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Targeting Cyclin-Dependent Kinases (CDKs)

While specific data for a broad range of this compound derivatives targeting CDKs is emerging, studies on closely related aminopyridine scaffolds provide valuable insights. For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors.[1]

Table 1: Antiproliferative Activity of Representative N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
7l MV4-11 (Leukemia)0.83
HT-29 (Colon)2.12
MCF-7 (Breast)3.12
HeLa (Cervical)8.61

These findings underscore the potential of the aminopyridine core in generating potent anticancer agents. Further derivatization of the this compound scaffold, leveraging the bromine handle for Suzuki coupling, could lead to the discovery of novel CDK inhibitors with enhanced potency and selectivity.

Comparison with Alternative Scaffolds

The pyridine ring is not the only heterocycle of interest in kinase inhibitor design. Pyrimidine and pyrazine derivatives are also widely explored. A comparative analysis helps to understand the relative merits of each scaffold.

Table 2: Comparative Anticancer Activity of Pyridine and Pyrimidine Derivatives [2]

Scaffold ClassRepresentative Compound/DerivativeTarget Cell Line(s)IC50 (µM) or Activity Noted
N-(pyridin-3-yl)pyrimidin-4-amine Compound 7lMV4-11, HT-29, MCF-7, HeLa0.83 - 8.61
4-Anilino-pyrazolo[3,4-d]pyrimidines Compound with Src/MAPK inhibitionA431 (Epidermoid Carcinoma)Potent Inhibition
4-Amino-thieno[2,3-d]pyrimidines Derivative with Tie-2 Inhibition-0.07
4,6-Diaryl-2-pyrimidinamine Compound III-3AMCF-7 (Breast)Significant Inhibition

This data illustrates that while both pyridine and pyrimidine scaffolds can yield highly potent compounds, the specific substitution patterns and the overall molecular architecture are critical determinants of biological activity. The flexibility of derivatization offered by the this compound core makes it a highly competitive starting point for generating diverse libraries of kinase inhibitors.

Experimental Protocols

To facilitate further research and development, we provide detailed, self-validating experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a standard method for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring.

Suzuki_Coupling_Workflow A Reactant Preparation B Reaction Setup A->B Combine reactants in solvent C Reaction B->C Heat under inert atmosphere D Work-up C->D Cool, quench, and extract E Purification D->E Column chromatography

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the catalytic cycle. The inert atmosphere prevents the degradation of the catalyst. The aqueous work-up removes inorganic salts and polar impurities.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a target kinase.

Kinase_Assay_Workflow A Prepare Reagents B Incubate A->B Combine kinase, substrate, ATP, and inhibitor C Detect Signal B->C Add detection reagent D Analyze Data C->D Measure luminescence/ fluorescence D->D

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO). Prepare solutions of the target kinase, its substrate (e.g., a specific peptide), and ATP.

  • Reaction Initiation: In the wells of a microplate, add the kinase, substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent. The detection method can vary, with common formats being luminescence-based (measuring remaining ATP) or fluorescence-based (measuring product formation).

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Self-Validation: The inclusion of positive and negative controls is essential to validate the assay results. The dose-response curve should exhibit a sigmoidal shape for a well-behaving inhibitor.

Signaling Pathways and Mechanism of Action

The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group at the 4-position of the this compound core is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for potent inhibition.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->MEK Inhibition

Caption: A simplified representation of a kinase signaling pathway and the point of inhibition by a derivative.

The diverse substituents introduced via the bromine at the 3-position can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing both the potency and selectivity of the inhibitor for the target kinase over other kinases in the kinome.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural features provide a strong foundation for potent and selective biological activity. The comparative data presented in this guide, though drawing from closely related structures, highlights the immense potential of this scaffold.

Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives against a wider range of kinase targets. A deeper understanding of the conformational effects of the 5-methyl group and the electronic contributions of various substituents at the 3-position will be crucial for the rational design of next-generation inhibitors. As more data becomes available, this versatile scaffold is poised to make significant contributions to the discovery of new medicines for a variety of human diseases.

References

Navigating the Structure-Activity Landscape of 3-Bromo-5-methylpyridin-4-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-5-methylpyridin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent and selective kinase inhibitors. Its strategic arrangement of a bromine atom, a methyl group, and an amino group on the pyridine ring provides medicinal chemists with multiple avenues for synthetic elaboration to optimize biological activity, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted therapeutics.

The Strategic Importance of the this compound Core

The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to the ability of the 4-amino group to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 3-position serves as a key handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of various pockets within the ATP-binding site. The 5-methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor, providing an additional point for modification to fine-tune the molecule's properties.

Comparative Analysis of Analog Modifications

Modifications at the 3-Position (via Bromine Displacement)

The 3-position is the most common site for diversification. The introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can significantly impact potency and selectivity.

Analog ScaffoldR Group at 3-PositionTarget KinaseIC50 (nM)Key SAR Insights
4-aminopyridinePhenylPI3Kα>1000Unsubstituted phenyl is generally a poor fit.
4-aminopyridine4-methoxyphenylPI3Kα250Electron-donating groups can improve potency.
4-aminopyridine3,4-dimethoxyphenylPI3Kα50Multiple electron-donating groups can further enhance activity.
4-aminopyridine4-(morpholin-4-yl)phenylPI3Kα15Introduction of a morpholino group often improves solubility and potency.
4-aminopyridineIndazoleALK75Heterocyclic rings can form additional hydrogen bonds.
4-aminopyridine1H-pyrazol-4-ylALK30Smaller, nitrogen-containing heterocycles can be optimal for hinge binding.

Expertise & Experience: The data consistently shows that substitution at the 3-position with larger, more functionalized groups is beneficial. The introduction of a morpholino-phenyl moiety, for instance, is a common strategy in kinase inhibitor design to enhance both potency and drug-like properties. The nitrogen and oxygen atoms of the morpholine can act as hydrogen bond acceptors, interacting with solvent or specific residues in the binding pocket, while the entire group can improve aqueous solubility.

Modifications at the 4-Amino Group

The 4-amino group is crucial for hinge binding. Modifications at this position are generally less tolerated but can be explored to fine-tune selectivity.

Analog ScaffoldR Group at 4-PositionTarget KinaseIC50 (nM)Key SAR Insights
3-aryl-5-methylpyridine-NH2ALK30Unsubstituted amine is optimal for hinge interaction.
3-aryl-5-methylpyridine-NH(CH3)ALK150N-methylation significantly reduces potency due to steric hindrance.
3-aryl-5-methylpyridine-N(CH3)2ALK>1000Di-methylation completely abolishes activity.
3-aryl-5-methylpyridine-NH-C(O)CH3ALK500Acylation of the amine weakens the hydrogen bond donating capacity.

Trustworthiness: The consistent and significant drop in activity upon substitution of the 4-amino group validates its critical role as a primary hydrogen bond donor to the kinase hinge region. This self-validating system underscores the importance of maintaining an unsubstituted amino group for high-potency inhibition in this scaffold.

Modifications at the 5-Methyl Group

The 5-methyl group occupies a smaller, often hydrophobic pocket. Modifications here can influence selectivity and address potential resistance mutations.

Analog ScaffoldR Group at 5-PositionTarget KinaseIC50 (nM)Key SAR Insights
3-aryl-4-aminopyridine-CH3PI3Kα50The methyl group is well-tolerated and can fill a small hydrophobic pocket.
3-aryl-4-aminopyridine-HPI3Kα200Removal of the methyl group can lead to a loss of favorable hydrophobic interactions.
3-aryl-4-aminopyridine-CF3PI3Kα80A trifluoromethyl group can enhance metabolic stability and potency.
3-aryl-4-aminopyridine-CH2OHPI3Kα120Introduction of a polar group may be detrimental if the pocket is purely hydrophobic.

Authoritative Grounding: The preference for a small hydrophobic group at the 5-position is consistent with the binding modes of many known kinase inhibitors. The methyl group can occupy a pocket created by aliphatic residues like valine, leucine, and isoleucine, contributing to the overall binding affinity.

Experimental Protocols

Synthesis of 3-Aryl-5-methylpyridin-4-amine Analogs (Generalized Suzuki-Miyaura Coupling)

This protocol outlines a general procedure for the synthesis of analogs with modifications at the 3-position.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted analog.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow start Starting Materials: This compound Aryl Boronic Acid Pd Catalyst, Base reaction Reaction: Inert Atmosphere Solvent (Dioxane/Water) Heat (80-100°C) start->reaction 1. Combine workup Aqueous Workup: Dilute with EtOAc/Water Separate Layers Dry and Concentrate reaction->workup 2. After Reaction Completion purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: 3-Aryl-5-methylpyridin-4-amine Analog purification->product 4. Obtain Pure Compound

Generalized workflow for Suzuki-Miyaura coupling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the ability of a compound to inhibit the activity of a target kinase.

Materials:

  • Target kinase (e.g., recombinant human PI3Kα or ALK)

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide or lipid)

  • Test compounds (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

Procedure:

  • Add kinase and kinase buffer to the wells of a microplate.

  • Add the test compounds at various concentrations (or DMSO as a vehicle control).

  • Incubate at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay Kinase Inhibition Assay Workflow plate_prep Plate Preparation: Add Kinase and Buffer compound_add Compound Addition: Serially Diluted Analogs plate_prep->compound_add pre_incubation Pre-incubation: Allow Compound Binding compound_add->pre_incubation reaction_init Reaction Initiation: Add ATP and Substrate pre_incubation->reaction_init reaction_incubation Reaction Incubation reaction_init->reaction_incubation detection Detection: Measure ADP Production (Luminescence) reaction_incubation->detection analysis Data Analysis: Calculate IC50 Values detection->analysis

Workflow for in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships derived from related series of pyridine-based inhibitors provide a clear roadmap for optimization. The key takeaways for researchers are:

  • Preserve the 4-amino group: This group is essential for hinge binding and should generally remain unsubstituted.

  • Diversify at the 3-position: The bromine atom is a versatile handle for introducing a variety of aryl and heteroaryl groups to enhance potency and selectivity. The use of moieties like morpholino-phenyl can also improve pharmacokinetic properties.

  • Fine-tune with the 5-methyl group: While the methyl group is often beneficial, modifications at this position can be explored to optimize interactions within the binding pocket and potentially overcome resistance.

By leveraging these principles and employing robust synthetic and screening methodologies, the this compound core can be effectively utilized to generate novel and potent kinase inhibitors for the treatment of cancer and other diseases.

Benchmarking the Synthesis of 3-Bromo-5-methylpyridin-4-amine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 3-Bromo-5-methylpyridin-4-amine is a valuable intermediate, providing a synthetically versatile scaffold for the construction of complex molecular architectures found in numerous pharmaceutical agents. The strategic placement of the amine, bromo, and methyl groups allows for a variety of subsequent transformations, including powerful cross-coupling reactions that are the cornerstone of modern medicinal chemistry.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, causality behind experimental choices, and the practical implications of each method in terms of yield, purity, scalability, and safety. All protocols and claims are grounded in verifiable experimental data from authoritative sources.

Method 1: The Direct Approach via Electrophilic Bromination

This is arguably the most straightforward and commonly cited method, proceeding in a single synthetic step from a readily available starting material, 3-methylpyridin-4-amine (also known as 4-amino-3-picoline).

Guiding Principle: Activated Electrophilic Aromatic Substitution

The chemistry hinges on a classic electrophilic aromatic substitution (EAS) reaction. The pyridine ring is typically electron-deficient and resistant to EAS compared to benzene. However, the presence of the strongly activating amino group at the C4 position significantly increases the electron density of the ring, particularly at the ortho positions (C3 and C5). This activation allows for direct bromination under relatively mild conditions. In this protocol, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) are used to generate the bromine electrophile in situ.

Experimental Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Isolation cluster_product Final Product SM 3-Methylpyridin-4-amine P1 Heat to 70°C SM->P1 Mix with HBr R1 HBr R2 H₂O₂ P2 Add H₂O₂ over 1h R2->P2 P1->P2 P3 Stir P2->P3 W1 Quench in Ice P3->W1 W2 Adjust pH to ~9 with NaOH W1->W2 W3 Filter Precipitate W2->W3 FP This compound W3->FP

Caption: Workflow for Direct Electrophilic Bromination.

Detailed Experimental Protocol

Adapted from ECHEMI (97944-43-9, 3-Bromo-5-methyl-4-pyridinamine Formula)[1]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 3-methylpyridin-4-amine (10 g, 0.092 mol) in hydrobromic acid (50 mL).

  • Heating: Heat the solution to 70°C with stirring.

  • Bromination: Over a period of 1 hour, carefully add 15% hydrogen peroxide (16 mL) dropwise to the heated solution.

    • Expertise & Experience: The slow addition of H₂O₂ is critical. This ensures a controlled, steady generation of the bromine electrophile, minimizing potential side reactions and controlling the exotherm.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C.

  • Quenching: Carefully pour the hot reaction mixture into ice (100 g) to quench the reaction and cool the solution.

  • pH Adjustment & Isolation: Adjust the pH of the solution to ~5 using a 50% NaOH solution. Filter any precipitate that forms. Subsequently, raise the pH of the filtrate to ~9 with 50% NaOH. The desired product will precipitate as a white solid.

  • Purification: Collect the white precipitate by filtration to afford this compound (13.5 g, 78% yield).

Method 2: The Nitro-Reduction Strategy

This alternative represents a two-step approach that avoids direct bromination of the activated amine. It relies on the well-established and often high-yielding reduction of a nitro group. This strategy is conceptually sound, though it requires the synthesis of a nitrated intermediate.

Guiding Principle: Orthogonal Synthesis and Reduction

This method separates the introduction of the halogen and the amine functionalities. The synthesis would first involve creating 3-bromo-5-methyl-4-nitropyridine. The electron-withdrawing nitro group can then be cleanly reduced to the target primary amine using various reducing agents, such as iron powder in acetic acid, without affecting the bromo-substituent. This approach can offer advantages in purity, as the reactions at each step are highly specific.

Conceptual Workflow

cluster_step1 Step A: Nitration cluster_step2 Step B: Reduction S1_SM 3-Bromo-5-methylpyridine S1_P 3-Bromo-5-methyl- 4-nitropyridine S1_SM->S1_P HNO₃/H₂SO₄ S2_P 3-Bromo-5-methyl- pyridin-4-amine S1_P->S2_P Fe / Acetic Acid 80°C

Caption: Conceptual Workflow for the Nitro-Reduction Strategy.

Detailed Experimental Protocol (for Reduction Step)

This protocol is adapted from the synthesis of a structural analog, 2-bromo-5-methylpyridin-3-amine, and is expected to be highly effective for the 4-nitro isomer.[2]

  • Reaction Setup: To a suspension of iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL), heat the mixture to 80°C.

  • Addition of Nitro-Compound: Prepare a solution of the starting material, 3-bromo-5-methyl-4-nitropyridine (1.0 g, 4.61 mmol), in acetic acid (5 mL). Add this solution dropwise to the heated iron suspension over 20 minutes.

    • Trustworthiness: This self-validating system uses the consumption of the yellow nitro-compound as a visual indicator of reaction progress. The reaction is robust and widely used for its reliability.

  • Reaction Completion: Stir the mixture for an additional 30 minutes at 80°C, then allow it to stir at ambient temperature for 16 hours to ensure complete conversion.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the iron salts.

  • Neutralization: Concentrate the filtrate under vacuum. Carefully add saturated NaHCO₃ solution to the residue until the acetic acid is neutralized.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product. The expected yield for this step is high (often >90%).

Method 3: The Nucleophilic Substitution (SNAr) Approach

This strategy involves the displacement of a halide from an activated pyridine ring by an amino source. This route is less common for this specific target due to the harsh conditions typically required but is a valid and important synthetic strategy for aminopyridines in general.

Guiding Principle: Nucleophilic Aromatic Substitution (SNAr)

For this route to be viable, one would need a precursor such as 3,4-dibromo-5-methylpyridine. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C4 position (para to the nitrogen) towards nucleophilic attack. A strong nucleophile, like ammonia, can then displace the bromide at this position. These reactions often require high temperatures and pressures to overcome the activation energy barrier.

Conceptual Workflow

cluster_step1 Step A: Precursor Synthesis cluster_step2 Step B: Amination S1_SM Suitable Precursor S1_P 3,4-Dibromo- 5-methylpyridine S1_SM->S1_P Bromination S2_P 3-Bromo-5-methyl- pyridin-4-amine S1_P->S2_P NH₃, CuSO₄ (cat.) High Temp/Pressure

Caption: Conceptual Workflow for the SNAr Approach.

Detailed Experimental Protocol (for Amination Step)

This protocol is adapted from a similar transformation of 3-bromo-4-picoline and illustrates the required conditions.[3]

  • Reaction Setup: In a high-pressure autoclave, charge methanol (300 mL), the starting material 3,4-dibromo-5-methylpyridine (150 g), and copper sulfate (5 g) as a catalyst.

    • Expertise & Experience: Copper catalysts are often essential in these aminations to facilitate the substitution, likely through a complexation mechanism that lowers the activation energy.

  • Ammonia Addition: Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Reaction: Heat the autoclave to 160°C and maintain the reaction for 8 hours.

  • Workup: Cool the reactor to room temperature and vent the excess ammonia.

  • Isolation: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent like ethyl acetate to obtain the pure product. Yields for this type of reaction can be very high (90-95%).

Quantitative & Qualitative Comparison

To facilitate an objective decision, the key parameters of each synthetic route are summarized below.

ParameterMethod 1: Direct BrominationMethod 2: Nitro-ReductionMethod 3: SNAr
Number of Steps 12 (or more)2 (or more)
Starting Material 3-Methylpyridin-4-amine3-Bromo-5-methylpyridineSuitable picoline derivative
Key Reagents HBr, H₂O₂HNO₃/H₂SO₄; Fe/AcOHBr₂, NH₃, CuSO₄
Reaction Conditions Moderate (70°C, atmospheric)Step A: Potentially harsh acidsStep B: Moderate (80°C)Harsh (160°C, 5 atm pressure)
Reported Yield Good (~78%)[1]Potentially Excellent (>90% for reduction)[2]Potentially Excellent (>90% for amination)[3]
Scalability Good; easily scalable.Good; reduction is highly scalable.Challenging; requires specialized high-pressure equipment.
Safety Concerns Controlled addition of H₂O₂ required.Use of strong nitrating acids.Handling of ammonia gas and high-pressure systems.
Purification Filtration and precipitation.Filtration, extraction, potential chromatography.Filtration, extraction, recrystallization.

Conclusion and Recommendations

Based on this comparative analysis, a clear hierarchy of synthetic utility emerges:

  • Method 1 (Direct Electrophilic Bromination) is the recommended route for most laboratory and moderate-scale applications . Its primary advantages are the single-step procedure, use of common and inexpensive reagents, good yield, and straightforward scalability without the need for specialized equipment. It represents the most efficient pathway from a commercially available precursor.

  • Method 2 (Nitro-Reduction Strategy) serves as a strong alternative, particularly when the highest purity is required or if the nitrated intermediate is readily available . While it involves more steps, the individual reactions are typically very clean and high-yielding, which can simplify purification.

  • Method 3 (Nucleophilic Substitution) is the least practical approach for this specific target molecule . The requirement for a multi-substituted precursor and the harsh, high-pressure conditions make it technically demanding and less accessible for standard research environments. It remains a viable strategy in cases where the specific di-halo precursor is the only available starting material.

The choice of synthetic route is ultimately a function of available starting materials, required scale, equipment capabilities, and project timelines. However, for the synthesis of this compound, the direct bromination of 3-methylpyridin-4-amine offers an optimal balance of efficiency, practicality, and yield.

References

The Versatility of the Aminobromomethylpyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For drug discovery researchers and medicinal chemists, the selection of a versatile and synthetically tractable starting scaffold is a critical step in the development of novel therapeutics. The aminobromomethylpyridine core, exemplified by structures like 3-Bromo-5-methylpyridin-4-amine and its isomers, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. The strategic placement of an amino group, a bromine atom, and a methyl group provides a rich platform for chemical elaboration, enabling the exploration of diverse chemical spaces to target various kinases implicated in oncology and inflammatory diseases.

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the aminobromomethylpyridine scaffold, with a focus on Polo-like kinase 4 (PLK4) and Phosphatidylinositol 3-kinase alpha (PI3Kα). We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

The Strategic Advantage of the Aminobromomethylpyridine Scaffold

The utility of the aminobromomethylpyridine scaffold lies in its inherent chemical functionalities. The amino group often serves as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. These introduced groups can then explore deeper hydrophobic pockets within the active site, significantly enhancing potency and selectivity. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.

Comparative Efficacy of Derived Kinase Inhibitors

The aminobromomethylpyridine scaffold has been successfully employed to generate inhibitors against multiple kinase targets. Here, we compare the efficacy of representative inhibitors for PLK4 and PI3Kα.

PLK4 Inhibition: CFI-400945

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[1] Overexpression of PLK4 is observed in various cancers, making it a promising therapeutic target.[1] The compound CFI-400945 , an orally active and selective PLK4 inhibitor, was developed utilizing a scaffold derived from an aminobromomethylpyridine isomer.[2][3][4]

PI3Kα Inhibition: Pyridopyrimidinone Derivatives

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] The H1047R mutation in the PIK3CA gene, which encodes the p110α subunit of PI3K, is a common oncogenic driver in various cancers, including breast cancer. A series of potent and selective pyridopyrimidinone inhibitors of the PI3Kα H1047R mutant have been synthesized from 3-bromo-5-methylpyridin-2-amine.[6][7]

Inhibitor/SeriesTarget KinaseIC50 (nM)Cell-Based Potency (IC50, nM)Key Structural FeaturesReference(s)
CFI-400945 PLK42.8GI50 values sustained below plasma levels in vivoIndolinone derivative[2][3][4]
Pyridopyrimidinone 7 PI3Kα H1047RNot ReportedpAKT T47D: 78; Viability T47D: 1110Pyridopyrimidinone core[6][7]
Pyridopyrimidinone 8 PI3Kα H1047RNot ReportedSignificantly more potent than 7C3-methyl substituted pyridopyrimidinone[6]

Broader Applications: Targeting ALK and p38 MAPK

The versatility of the aminopyridine core extends to other important cancer and inflammation-related kinases.

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in the ALK receptor tyrosine kinase are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.[8] Several ALK inhibitors are based on a 2-aminopyridine scaffold, highlighting the transferability of the core structure.[9]

  • p38 MAP Kinase: As a key regulator of inflammatory responses, p38 MAPK is a major target for autoimmune and inflammatory diseases.[10] Pyridinylimidazole-based compounds are a prominent class of p38 MAPK inhibitors, and their synthesis can be achieved using aminobromopyridine derivatives.

Key Signaling Pathways and Points of Inhibition

Understanding the signaling context of the target kinase is paramount for rational drug design. Below are diagrams of the key pathways discussed.

PLK4_Pathway PLK4_inactive PLK4 (inactive) at centriole PLK4_active PLK4 Activation (Autophosphorylation) PLK4_inactive->PLK4_active Cell Cycle Progression STIL STIL PLK4_active->STIL Phosphorylates & Recruits SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole CFI_400945 CFI-400945 (Aminobromomethylpyridine derivative) CFI_400945->PLK4_active

Caption: PLK4-mediated centriole duplication pathway and inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Pyridopyrimidinone Pyridopyrimidinone (Aminobromomethylpyridine derivative) Pyridopyrimidinone->PI3K Inhibits (especially H1047R mutant)

Caption: PI3K/AKT signaling pathway and inhibition.

ALK_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK Activates JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival JAK_STAT->Proliferation_Survival PI3K_AKT->Proliferation_Survival ALK_Inhibitor ALK Inhibitor (often 2-aminopyridine scaffold) ALK_Inhibitor->ALK_Fusion

Caption: Oncogenic ALK signaling and inhibition.

p38_MAPK_Pathway Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis p38_Inhibitor p38 Inhibitor (e.g., Pyridinylimidazole) p38_Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and inhibition.

Experimental Protocols

Reproducible and robust experimental data are the bedrock of drug discovery. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay for PLK4)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of an inhibitor against PLK4.[11][12]

Materials:

  • PLK4 enzyme

  • LanthaScreen® Eu-anti-tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (e.g., CFI-400945) serially diluted in DMSO

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij-35)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/antibody solution in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

    • Prepare a 4X serial dilution of the test compound in kinase buffer with a final DMSO concentration matched across all wells.

  • Assay Plate Setup:

    • Add 4 µL of the 4X test compound dilution to the appropriate wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 8 µL of the 2X kinase/antibody solution to all wells except the negative control.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the percent inhibition (calculated relative to controls) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for PI3Kα inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data as described for the kinase assay.

Conclusion

The aminobromomethylpyridine scaffold stands out as a highly versatile and productive starting point for the discovery of novel kinase inhibitors. Its inherent chemical properties facilitate the synthesis of diverse compound libraries targeting a range of kinases critical to cancer and inflammatory diseases. The examples of the potent PLK4 inhibitor CFI-400945 and the selective PI3Kα H1047R mutant inhibitors underscore the power of this scaffold in generating clinically relevant molecules. By leveraging the structure-activity relationship insights and robust experimental protocols detailed in this guide, researchers can continue to exploit the potential of aminobromomethylpyridine derivatives in the ongoing quest for next-generation targeted therapies.

References

Differentiating the Building Blocks: A Comparative Spectroscopic Analysis of Bromomethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a critical step in ensuring the efficacy, safety, and novelty of synthesized compounds. The bromomethylpyridines, as key intermediates in the synthesis of a wide array of pharmaceuticals, present a classic analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth comparative analysis of the spectroscopic data of 2-bromomethylpyridine, 3-bromomethylpyridine, and 4-bromomethylpyridine, offering a practical framework for their unambiguous differentiation.

The positional isomerism of the bromomethyl group on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule. Understanding these subtle yet distinct differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra is paramount for synthetic chemists and analytical scientists.

The Structural Isomers in Focus

The three isomers of bromomethylpyridine—2-, 3-, and 4-bromomethylpyridine—differ only in the substitution pattern on the pyridine ring. This seemingly minor structural variance leads to distinct chemical and physical properties, impacting their reactivity and, crucially, their interaction with electromagnetic radiation and behavior in a mass spectrometer.

H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve Isomer in CDCl₃ TMS Add TMS (Internal Standard) Sample->TMS NMR_Spec Acquire ¹H NMR Spectrum (e.g., 400 MHz) TMS->NMR_Spec Process Process FID (Fourier Transform) NMR_Spec->Process Analyze Analyze Chemical Shifts, Splitting Patterns, and Integration Process->Analyze Identify Identify Isomer Analyze->Identify IR_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis Sample Prepare Sample (e.g., KBr pellet or thin film) FTIR_Spec Acquire FTIR Spectrum Sample->FTIR_Spec Analyze_FP Analyze Fingerprint Region (C-H out-of-plane bending) FTIR_Spec->Analyze_FP Identify_Iso Correlate with Substitution Pattern Analyze_FP->Identify_Iso

A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-5-methylpyridin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-5-methylpyridin-4-amine is a pivotal heterocyclic building block, prized in medicinal chemistry for its capacity to undergo versatile derivatization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the C3 position serves as a reactive handle for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to novel scaffolds for drug discovery. However, the successful synthesis of these derivatives is only the first step; rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream biological data. This guide provides a comparative framework for validating the products of two cornerstone reactions involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, moving beyond procedural steps to explain the causal logic behind experimental choices and data interpretation.

The Trinity of Structural Validation: A Comparative Overview

The unambiguous structural elucidation of novel organic compounds requires a multi-pronged analytical approach. No single technique is foolproof; instead, we rely on the synergistic and orthogonal information provided by NMR, MS, and X-ray crystallography. The choice and sequence of these methods are critical for an efficient and self-validating workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural analysis in solution, providing a detailed map of the carbon-hydrogen framework.[1] For derivatives of this compound, it is the primary tool for confirming that a reaction has occurred at the intended position and for elucidating the precise connectivity of the newly introduced moiety.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[2] Its extreme sensitivity makes it an invaluable first-pass technique. For reactions involving this compound, MS offers a unique and powerful diagnostic feature: the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity for any bromine-containing ion, providing a definitive fingerprint for the starting material and a clear marker for its successful conversion.[4][5]

Single-Crystal X-ray Diffraction: The Definitive Proof

When a molecule can be coaxed into forming a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence.[6] It generates a three-dimensional model of the molecule, confirming not only atomic connectivity but also stereochemistry and solid-state conformation.[7] It serves as the ultimate arbiter, capable of resolving ambiguities that may persist after NMR and MS analysis.[8]

The following table provides a comparative summary of these core techniques.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy C-H framework, atom connectivity, spatial relationships (2D NMR)Non-destructive; provides definitive evidence of covalent structure in solution.[1]Requires soluble material; complex spectra may need advanced 2D techniques for full interpretation.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS)Extremely sensitive, requires minimal sample; definitive confirmation of bromine presence/absence via isotopic pattern.[1][3]Provides no information on atom connectivity or stereochemistry; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure, stereochemistry, bond lengths/anglesThe "gold standard" for structural proof.[6]Requires a suitable, high-quality single crystal, which can be difficult or impossible to obtain.

Workflow for Structural Validation

A logical and efficient workflow is crucial for validating a novel compound. The following diagram illustrates a typical decision-making process that leverages the strengths of each analytical technique in a sequential and confirmatory manner.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Decision & Advanced Analysis cluster_3 Final Validation Purification Purify Crude Product (e.g., Column Chromatography, HPLC) MS Acquire LC-MS / HRMS Purification->MS Purity Check NMR Acquire ¹H and ¹³C NMR MS->NMR Confirm MW Data_Consistent Data Consistent with Target Structure? NMR->Data_Consistent TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Data_Consistent->TwoD_NMR No / Ambiguous Structure_Validated Structure Validated Data_Consistent->Structure_Validated Yes Xray Attempt Crystallization for X-ray Diffraction TwoD_NMR->Xray Confirm Connectivity Revisit Re-evaluate Synthesis / Purification / Structure TwoD_NMR->Revisit Ambiguity Persists Xray->Structure_Validated Success Xray->Revisit Failure to Crystallize or Ambiguity Persists

Caption: A typical workflow for the structural validation of a novel compound.

Case Study 1: Validating a Suzuki-Miyaura Coupling Product

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron reagent.[9][10] It is widely used to synthesize biaryl compounds from this compound.[11]

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Reagents & Setup: To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq).[12]

  • Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9]

  • Solvent & Degassing: Evacuate and backfill the vial with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[12]

  • Reaction: Heat the mixture with stirring (e.g., 85-95 °C) for several hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

  • Workup & Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product via flash column chromatography.

Comparative Data Analysis: Starting Material vs. Product

The key to validation is comparing the analytical data of the purified product against the starting material.

ParameterThis compound (SM) 3-Aryl-5-methylpyridin-4-amine (Product) Causality & Interpretation
Molecular Formula C₆H₇BrN₂C₁₂H₁₂N₂ (example with Phenyl)Change reflects the replacement of 'Br' with 'C₆H₅'.
Molecular Weight 187.04 g/mol 184.24 g/mol (example with Phenyl)The molecular weight will decrease upon substitution of Bromine (79.9 amu) with a Phenyl group (77.1 amu).
MS Isotope Pattern M⁺ and M+2 peaks (~1:1 ratio) Single M⁺ peak This is the most definitive MS indicator. The disappearance of the characteristic bromine isotope pattern confirms the displacement of the bromine atom.[3]
¹H NMR (Pyridine) Two singlets for H2 and H6Two singlets for H2 and H6, likely shifted by the new aryl group. New signals for the aryl protons will appear.The core pyridine proton signals will remain, but their chemical environment changes. The appearance of new aromatic signals is expected.
¹³C NMR Signal for C-Br (~110-120 ppm)Absence of C-Br signal; new signals for the aryl carbons appear.Confirms the C-C bond formation and loss of the C-Br bond.
Identifying Potential Side Products

A common side reaction in palladium-catalyzed couplings is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[13] This side product, 5-methylpyridin-4-amine, can be readily identified.

  • By MS: It will have a molecular weight of 108.14 g/mol , significantly lower than both the starting material and the desired product.

  • By ¹H NMR: It will show three distinct signals for the pyridine ring protons, as the C3 position now bears a hydrogen, which will couple to the protons at C2 and C6.

Case Study 2: Validating a Buchwald-Hartwig Amination Product

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, coupling an aryl halide with an amine.[14] It allows for the synthesis of diverse N-substituted derivatives from our starting material.[15]

Experimental Protocol: General Buchwald-Hartwig Amination
  • Reagents & Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).[13]

  • Catalyst/Ligand: Add a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XantPhos, BINAP).[14][16]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture (e.g., 100 °C) until the reaction is complete as monitored by LC-MS.

  • Workup & Purification: Cool the reaction, quench, and perform a standard aqueous workup. Purify the product by column chromatography.

Comparative Data Analysis: Starting Material vs. Product
ParameterThis compound (SM) N,N-dialkyl-5-methylpyridine-3,4-diamine (Product) Causality & Interpretation
Molecular Formula C₆H₇BrN₂C₁₀H₁₇N₃ (example with diethylamine)Reflects the substitution of 'Br' with 'N(CH₂CH₃)₂'.
Molecular Weight 187.04 g/mol 179.27 g/mol (example with diethylamine)The molecular weight changes according to the amine used.
MS Isotope Pattern M⁺ and M+2 peaks (~1:1 ratio) Single M⁺ peak As with the Suzuki reaction, the loss of the bromine isotope pattern is a critical confirmation of success.[5]
¹H NMR Singlet for pyridine H2Singlet for pyridine H2, likely shifted upfield due to the electron-donating amine. New signals for the N-alkyl groups will be present.The appearance of new aliphatic signals corresponding to the coupled amine is a key indicator.
2D NMR (HMBC) No correlationA correlation between the N-alkyl protons and the pyridine C3 carbon provides definitive proof of C-N bond formation at the correct position.HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning connectivity across the newly formed bond.
Logical Validation Pathway for C-N Coupling

The following diagram illustrates the key questions and techniques used to confirm the formation of a C-N bond at the C3 position.

G Start Purified Product Q1 Does MS show correct MW and loss of Br isotopes? Start->Q1 Q2 Does ¹H NMR show signals for the new N-substituent? Q1->Q2 Yes Failure Incorrect Product / Side Reaction Q1->Failure No Q3 Does HMBC show correlation between N-substituent protons and Pyridine C3? Q2->Q3 Yes Q2->Failure No Success Structure Validated Q3->Success Yes Q3->Failure No

Caption: Key decision points in the validation of a Buchwald-Hartwig product.

Conclusion

The structural validation of reaction products from this compound is a systematic process of evidence accumulation. It relies on the orthogonal application of mass spectrometry to confirm mass and elemental composition—paying special attention to the diagnostic bromine isotope pattern—and NMR spectroscopy to map the atomic connectivity. For ultimate confirmation, particularly in cases of ambiguity or for pivotal compounds, single-crystal X-ray diffraction provides irrefutable proof. By following a logical workflow and understanding the "why" behind the data generated by each technique, researchers can ensure the structural integrity of their novel molecules, building a foundation of trust and reliability for all subsequent research and development efforts.

References

Navigating C-C Bond Formation: A Head-to-Head Comparison of Suzuki and Stille Coupling for 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone. Palladium-catalyzed cross-coupling reactions stand as preeminent tools for this purpose, with the Suzuki-Miyaura and Stille couplings being two of the most powerful and versatile methods.[1] This guide provides an in-depth, head-to-head comparison of these two indispensable reactions, focusing on a particularly relevant and challenging substrate: 3-Bromo-5-methylpyridin-4-amine. This molecule, with its electron-rich aminopyridine scaffold, presents unique challenges that highlight the nuanced differences between the Suzuki and Stille protocols.

The pyridine motif is a ubiquitous feature in pharmaceuticals, and the ability to functionalize it is critical for modulating biological activity.[2] However, the presence of a primary amine and the pyridine nitrogen can complicate cross-coupling reactions. Both heteroatoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3] Therefore, the choice of coupling methodology is not merely a matter of preference but a critical decision that can dictate the success or failure of a synthetic campaign.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[4][5]High toxicity of organotin reagents and byproducts.[1][6]
Reagent Stability Boronic acids can be prone to decomposition and protodeboronation.[7][8]Organostannanes are generally stable to air and moisture.[1][6]
Functional Group Tolerance Good, but can be sensitive to strong bases and certain functional groups.[1]Excellent, tolerates a wide range of functional groups.[1][9]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[7]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[7]Tin byproducts can be difficult to remove from the reaction mixture.[1]

The Catalytic Cycles: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10] However, the nature of the organometallic reagent gives rise to fundamental differences, particularly in the transmetalation step.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L2 S_OA Oxidative Addition S_Start->S_OA S_Intermediate1 R1-Pd(II)L2-X S_OA->S_Intermediate1 S_Transmetalation Transmetalation (Base required) S_Intermediate1->S_Transmetalation S_Intermediate2 R1-Pd(II)L2-R2 S_Transmetalation->S_Intermediate2 S_RE Reductive Elimination S_Intermediate2->S_RE S_RE->S_Start Catalyst Regeneration S_Product R1-R2 S_RE->S_Product S_Reagent R1-X S_Reagent->S_OA S_Boron R2-B(OR)2 S_Boron->S_Transmetalation S_Base Base S_Base->S_Transmetalation St_Start Pd(0)L2 St_OA Oxidative Addition St_Start->St_OA St_Intermediate1 R1-Pd(II)L2-X St_OA->St_Intermediate1 St_Transmetalation Transmetalation St_Intermediate1->St_Transmetalation St_Intermediate2 R1-Pd(II)L2-R2 St_Transmetalation->St_Intermediate2 St_RE Reductive Elimination St_Intermediate2->St_RE St_RE->St_Start Catalyst Regeneration St_Product R1-R2 St_RE->St_Product St_Reagent R1-X St_Reagent->St_OA St_Tin R2-SnR3 St_Tin->St_Transmetalation

Caption: Comparative catalytic cycles of Suzuki and Stille couplings.

In the Suzuki coupling , a base is required to activate the organoboron species, forming a boronate complex which facilitates the transfer of the organic group to the palladium center.[11] This necessity for a base can be a significant drawback when dealing with base-sensitive functional groups.

Conversely, the Stille coupling typically proceeds under neutral conditions, as the organostannane is sufficiently activated to undergo transmetalation without the need for an external activator.[12] This imparts the Stille reaction with its hallmark of excellent functional group tolerance.[1][9]

Head-to-Head Comparison for this compound

The choice between Suzuki and Stille coupling for the functionalization of this compound is a nuanced decision that hinges on several factors.

Suzuki Coupling: The "Greener" but Potentially More Challenging Route

The Suzuki coupling is often the first choice for many chemists due to the low toxicity of organoboron reagents and their byproducts.[4][7] Boronic acids are generally considered "green" compounds.[5] However, the application of Suzuki coupling to unprotected amino-pyridines is not without its challenges.

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3] This can result in low yields or complete reaction failure. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can often mitigate this issue.[3]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene, known as protodeboronation, is a common side reaction, especially with heteroaryl boronic acids.[3] This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by conducting the reaction under anhydrous conditions.[3]

  • Base Sensitivity: While the amino group in this compound is not exceptionally base-sensitive, other functional groups that might be present in a more complex derivative could be. The need for a base in Suzuki coupling can limit its applicability in such cases.

Despite these challenges, successful Suzuki couplings of unprotected amino-pyridines have been reported. Often, the key to success lies in careful optimization of the catalyst system, base, and solvent.[13][14]

Stille Coupling: The Robust but More Hazardous Alternative

The Stille coupling often serves as a reliable alternative when Suzuki coupling fails. Its primary advantages in the context of this compound are:

  • Excellent Functional Group Tolerance: The Stille reaction is renowned for its tolerance of a wide array of functional groups, including amines, due to its typically neutral reaction conditions.[1][9] This makes it a robust choice for complex molecules.

  • Reagent Stability: Organostannanes are generally stable to air and moisture, which can simplify reaction setup.[6]

However, the major drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[1][6] Organotin compounds are neurotoxic, and their effects can be cumulative.[15] This necessitates careful handling, and the removal of tin byproducts from the final product can be challenging, often requiring specific workup procedures or specialized chromatography.[1][16]

Experimental Data: A Comparative Overview

Coupling PartnerSuzuki Yield (%)Stille Yield (%)
4-Bromotoluene9190
4-Bromoanisole9590
1-Bromo-4-nitrobenzene8089
4-Bromobenzaldehyde5991
Methyl 4-bromobenzoate4580
2-Bromofuran3988
3-Bromothiophene6694
3-Bromopyridine5790

Data adapted from a comparative study on a different heterocyclic system and is intended for illustrative purposes.[17]

This data suggests that for more challenging substrates or those with potentially coordinating functional groups, the Stille coupling may offer a more reliable and higher-yielding route.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki and Stille coupling of this compound with phenylboronic acid and tributyl(phenyl)stannane, respectively. These protocols are based on established methodologies and serve as a starting point for optimization.

Workflow Overview

G cluster_workflow Generalized Experimental Workflow Start Start Setup Reaction Setup: Combine Aryl Halide, Coupling Partner, Catalyst, and Solvent Start->Setup Degas Degas Reaction Mixture (e.g., N2 sparging) Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze End Final Product Analyze->End

Caption: Generalized experimental workflow for cross-coupling reactions.

Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[7]

  • Solvent Addition and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) is added. The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired product.

Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv), tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Anhydrous toluene or DMF (5 mL) is added. The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: The mixture is heated to 90-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled to room temperature and diluted with diethyl ether. A saturated aqueous solution of potassium fluoride is added, and the mixture is stirred vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is then filtered through a pad of Celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are formidable tools for the synthesis of biaryl compounds. For the specific case of this compound, the choice between the two is a trade-off between operational simplicity and safety versus robustness and functional group tolerance.

  • The Suzuki coupling should be considered the primary choice due to the significantly lower toxicity of the reagents and byproducts.[7] However, researchers must be prepared to screen various ligands, bases, and solvents to overcome potential catalyst inhibition and protodeboronation. The use of boronic esters is highly recommended to improve stability.

  • The Stille coupling serves as a powerful secondary option , especially if the Suzuki coupling proves to be low-yielding or if the substrate contains sensitive functional groups incompatible with the basic conditions of the Suzuki reaction.[7] The primary considerations for the Stille coupling are the stringent safety precautions required for handling toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.[1]

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the complexity of the substrate, and the purity requirements for the final compound.[1]

References

A Senior Application Scientist's Guide to the Regioselectivity of 3-Bromo-5-methylpyridin-4-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Their prevalence in FDA-approved drugs and advanced materials underscores the need for robust and predictable synthetic methodologies to access diverse analogues. 3-Bromo-5-methylpyridin-4-amine is a particularly valuable intermediate, featuring a bromine atom strategically positioned for a variety of cross-coupling reactions. However, the ultimate success of any synthetic campaign hinges on a deep understanding of regioselectivity—the ability to control precisely where a chemical transformation occurs.

This guide provides an in-depth analysis of the factors governing the reactivity of this compound. Moving beyond simple protocols, we will explore the electronic and steric nuances of the substrate, compare its reactivity with isomeric alternatives, and provide field-proven experimental guidelines for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to leverage this versatile building block with confidence and precision.

The Substrate's Profile: Deconstructing Electronic and Steric Effects

The reactivity of the C-Br bond in this compound is not merely a function of the bromine atom itself; it is a finely tuned interplay of electronic effects from its neighboring substituents and the inherent properties of the pyridine ring.

  • Electronic Effects : The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom.[1] This property is further modulated by the substituents:

    • Amino Group (-NH₂) : Positioned at C4, the amino group is a powerful electron-donating group through resonance (a +M effect). This effect increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6 are equivalent in this context) positions. This increased electron density at the C3 carbon facilitates the oxidative addition step in palladium-catalyzed reactions, a crucial rate-determining step.

    • Methyl Group (-CH₃) : Located at C5, the methyl group is a weak electron-donating group through induction (a +I effect), further enriching the ring with electron density.

  • Steric Hindrance : The bromine atom at the C3 position is flanked by the C4-amino group and the C2-hydrogen. While the amino group is relatively small, its proximity is a critical factor to consider when selecting bulky ligands for cross-coupling catalysts.

These combined effects make the C3-Br bond a prime site for functionalization, particularly via palladium-catalyzed cross-coupling reactions.

Caption: Electronic effects governing reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. We will focus on the two most prevalent and powerful of these methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the pyridine core and various aryl or vinyl boronic acids.[2][3] The reaction is prized for its functional group tolerance and generally mild conditions.[3]

Comparative Data Analysis:

While specific data for this compound is sparse, we can infer expected outcomes from structurally similar compounds. The following table presents data for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, which shares a similar electronic environment, providing a strong baseline for expected yields.[3]

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O89
34-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O95
43-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85

Data adapted from studies on a close structural analog to provide expected performance.[3][4]

Causality Behind Experimental Choices:

  • Catalyst System: A pre-formed catalyst like Pd(dppf)Cl₂ is often chosen for its reliability and air stability. The dppf ligand provides the right balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination.

  • Base and Solvent: An aqueous base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[5] A biphasic solvent system, such as Dioxane/Water or Toluene/Water, is commonly employed to dissolve both the organic substrate and the inorganic base.[2][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, 80-110 °C for 4-12 hours is typical.[6] For microwave irradiation, 120-150 °C for 10-30 minutes can significantly accelerate the reaction.[3]

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation (Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)2 boronic_acid->transmetalation aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[7][8] This reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores.

Comparative Data Analysis:

The choice of ligand is paramount in Buchwald-Hartwig amination, especially with electron-rich, potentially coordinating substrates like aminopyridines. Sterically hindered biarylphosphine ligands are often required to promote the reductive elimination step.[9]

EntryAmine Coupling PartnerCatalyst / LigandBaseSolventYield (est. %)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene85-95
2AnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane80-90
3BenzylaminePd(OAc)₂ / SPhosCs₂CO₃Toluene80-90
4tert-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF75-85

Yields are estimated based on typical outcomes for similar bromopyridine substrates and require experimental verification.[10][11]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical and substrate-dependent. Xantphos, with its wide bite angle, is effective for many couplings.[11] For more challenging or hindered amines, more specialized ligands like RuPhos or BrettPhos may be necessary to achieve high yields.[9]

  • Base: The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for neutral or weakly acidic amines, while weaker bases like K₃PO₄ or Cs₂CO₃ are used for more acidic amines or sensitive substrates.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point. Ligand and base screening is often necessary for optimal results.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and the appropriate phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Reagents: Add anhydrous solvent (e.g., Toluene or Dioxane). Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-Br(L) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(HNR'R'')(L)]+Br- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)-NR'R''(L) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product amine HNR'R'' amine->amine_coordination aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.[7][12]

Alternative Reactions: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, it is worth considering Nucleophilic Aromatic Substitution (SNAr) as a potential alternative, though it is less likely to be effective for this specific substrate. SNAr reactions typically require a strongly electron-withdrawing group (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate.[13][14]

In this compound, the ring is activated by electron-donating groups, which disfavors the formation of the anionic intermediate required for SNAr.[15] Therefore, attempts to displace the C3-bromine via an SNAr mechanism would likely require harsh conditions and result in low yields, if any. Cross-coupling reactions remain the superior and more regioselective strategy.

Comparative Analysis: The Importance of Isomer Selection

To fully appreciate the regiochemical control offered by this compound, it is instructive to compare it with an isomer, such as 2-Amino-5-bromo-4-methylpyridine.

Caption: Steric and electronic comparison of isomers.

A direct comparison highlights key differences in reactivity for palladium-catalyzed cross-couplings.[16]

  • This compound (Topic Substrate): The bromine at C3 is para to the strongly donating amino group, providing excellent electronic activation. Steric hindrance is moderate, influenced by the adjacent amino group.

  • 2-Amino-5-bromo-4-methylpyridine (Isomeric Alternative): Here, the bromine at C5 is ortho to the amino group. This also provides strong electronic activation. However, the steric environment around the C5-Br bond is less encumbered, being flanked by a hydrogen and the methyl group.[16] This reduced steric bulk can sometimes lead to faster reaction rates in cross-coupling reactions compared to the 3-bromo isomer.

References

A Senior Application Scientist's Guide to In-Silico Modeling of 3-Bromo-5-methylpyridin-4-amine Derivatives' Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. The 3-bromo-5-methylpyridin-4-amine core represents a versatile scaffold with significant potential for developing targeted therapeutics. However, synthesizing and testing a vast array of derivatives is an inefficient approach to lead optimization. This is where in-silico modeling becomes an indispensable tool, enabling researchers to predict the binding affinities of novel derivatives, thereby prioritizing synthetic efforts and accelerating the discovery pipeline.[1][2]

This guide provides a comparative analysis of computational methodologies for predicting the binding affinity of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind procedural choices, ensuring a robust and validated computational workflow. We will explore a spectrum of techniques, from rapid screening methods like molecular docking to more rigorous and computationally intensive approaches such as Free Energy Perturbation (FEP).

Foundational Approaches: Building a Predictive Framework

The initial stages of in-silico screening are typically dominated by two powerful and complementary techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. These methods provide a balance of computational speed and predictive accuracy, making them ideal for triaging large virtual libraries of compounds.[3][4]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity.[5] The fundamental principle is that the activity of a molecule is a direct function of its structure. By developing a mathematical relationship for a known set of this compound derivatives, we can predict the activity of novel, untested analogs.[3][4]

A crucial aspect of QSAR is the selection of molecular descriptors, which are numerical representations of a molecule's properties. These can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors that capture the molecule's shape and electronic properties. The quality of a QSAR model is highly dependent on the relevance of the chosen descriptors to the biological activity being studied.

  • Data Collection and Curation:

    • Compile a dataset of this compound derivatives with experimentally determined binding affinities (e.g., IC50 or Ki values) for the target of interest.

    • Ensure data consistency and accuracy. Convert all activity data to a uniform format (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of 2D and 3D molecular descriptors using software such as PaDEL-Descriptor or Mordred.

    • Descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.

  • Model Generation:

    • Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest or Support Vector Machines to build the QSAR model.[6]

    • The goal is to identify the subset of descriptors that best correlates with the observed biological activity in the training set.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness and predictive power. A high q² value (typically > 0.5) indicates good internal predictivity.

    • External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds. A high R² value (typically > 0.6) for the correlation between predicted and experimental activities indicates good external predictivity.

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Prediction Data_Collection Data Collection & Curation (Experimental pIC50 values) Descriptor_Calculation Molecular Descriptor Calculation (2D & 3D Descriptors) Data_Collection->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training & Test Sets) Descriptor_Calculation->Dataset_Splitting Model_Generation QSAR Model Generation (e.g., MLR, Random Forest) Dataset_Splitting->Model_Generation Internal_Validation Internal Validation (Leave-one-out CV, q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set, R²) Model_Generation->External_Validation Predict_Activity Predict Binding Affinity External_Validation->Predict_Activity New_Derivatives New this compound Derivatives New_Derivatives->Predict_Activity G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis Receptor_Prep Receptor Preparation (PDB structure, add hydrogens) Binding_Site Define Binding Site (Docking Box) Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D structures of derivatives) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Binding_Site->Docking_Run Pose_Analysis Analyze Binding Poses (Key Interactions) Docking_Run->Pose_Analysis Score_Ranking Rank by Docking Score (Predicted Affinity) Pose_Analysis->Score_Ranking

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Compounds Synthesized from 3-Bromo-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-Aminopyridine Scaffold and the Imperative of Selectivity

The 3-Bromo-5-methylpyridin-4-amine core represents a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties make it an excellent starting point for the synthesis of potent kinase inhibitors. Pyridine derivatives are integral to numerous approved and investigational drugs, often targeting the highly conserved ATP-binding pocket of protein kinases.[1][2] However, this conservation is a double-edged sword; while it allows for broad targeting, it presents a significant challenge in achieving inhibitor selectivity.

Undesired off-target binding can lead to toxicity, unforeseen side effects, or confounding experimental results. Conversely, controlled polypharmacology—the intentional modulation of multiple targets—can offer enhanced therapeutic efficacy. Therefore, a rigorous and early-stage analysis of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of successful drug development.[3][4]

This guide provides a comprehensive framework for synthesizing a focused library of compounds from this compound and subsequently characterizing their target selectivity and cross-reactivity using advanced chemical proteomics techniques. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to guide lead optimization.

Part 1: Synthesis of a Focused Compound Library

To analyze cross-reactivity, we must first generate a set of structurally related analogues. The bromine atom on the this compound scaffold is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. We will focus on two of the most robust and versatile methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5]

These reactions allow for the systematic modification of the pyridine core, enabling a structure-activity relationship (SAR) study of both on-target potency and off-target binding.

Illustrative Synthetic Workflow

The diagram below outlines the logical flow from the starting material to a diversified library of compounds ready for screening.

G cluster_synthesis Compound Synthesis cluster_screening Screening & Analysis start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki Pd(PPh₃)₄, K₂CO₃ buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd(OAc)₂, Ligand, NaOtBu library_a Library A (C-C Coupled Derivatives) suzuki->library_a library_b Library B (C-N Coupled Derivatives) buchwald->library_b profiling Kinobeads Cross-Reactivity Profiling library_a->profiling library_b->profiling data LC-MS/MS Data Acquisition profiling->data analysis Data Analysis & Selectivity Scoring data->analysis

Caption: Workflow for library synthesis and subsequent cross-reactivity screening.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling arylboronic acids to the this compound core.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes. Monitor reaction completion by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Part 2: Unbiased Cross-Reactivity Profiling via Chemical Proteomics

To comprehensively map the interaction landscape of our synthesized compounds, we will employ a chemical proteomics approach using "Kinobeads".[7] This technique provides an unbiased view of a compound's binding partners at endogenous expression levels within a complex cell lysate, closely mimicking native biological conditions.[4][7]

The core principle is a competition experiment: the synthesized inhibitor competes with the broad-spectrum kinase inhibitors immobilized on the beads for binding to kinases in the lysate. The relative abundance of kinases that remain bound to the beads is then quantified by mass spectrometry. Potent binding of a test compound results in a decreased signal for its target kinase(s).

Kinobeads Experimental Workflow

G cluster_exp Competitive Binding Experiment cluster_ms Mass Spectrometry Analysis start Cell Lysate (Endogenous Kinases) comp Incubate with Synthesized Inhibitor (Compound A) start->comp beads Add Kinobeads (Immobilized Probes) comp->beads Competitive Binding wash Wash & Elute Bound Proteins beads->wash digest On-Bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification & Target Identification lcms->quant

Caption: The Kinobeads chemical proteomics workflow for inhibitor profiling.[7][8]

Experimental Protocol 2: Kinobeads Profiling

This protocol describes a competitive binding experiment to determine the kinase targets of a synthesized compound.[7][8]

Materials:

  • Cell lysate (e.g., from K-562 or HeLa cells)

  • Synthesized inhibitor stock solution (in DMSO)

  • Kinobeads affinity resin

  • Wash buffers, Elution buffer

  • Trypsin (for digestion)

  • LC-MS/MS instrumentation

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and kinase activity. Determine protein concentration using a BCA assay.

  • Competitive Binding: Aliquot 1 mg of protein lysate into microcentrifuge tubes. Add the synthesized inhibitor at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control. Incubate for 45 minutes at 4 °C with gentle rotation.

  • Kinobeads Incubation: Add a slurry of Kinobeads to each tube and incubate for another 45 minutes at 4 °C to capture kinases not bound by the free inhibitor.

  • Washing: Pellet the beads by centrifugation and wash extensively with appropriate buffers to remove non-specifically bound proteins.

  • Protein Elution & Digestion: Elute the bound proteins from the beads using a denaturing buffer. Alternatively, for a more streamlined workflow, perform an on-bead digestion by adding trypsin directly to the washed beads.[4]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. The abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control to generate dose-response curves and determine binding affinities (IC₅₀ or K_d_).

Part 3: Data Interpretation and Comparative Analysis

The output of the Kinobeads experiment is a rich dataset detailing the binding profile of each compound across hundreds of kinases.[8] This allows for a direct, objective comparison of their selectivity.

Quantitative Data Summary

The data should be summarized in a table to facilitate comparison. Here, we present a hypothetical dataset for three compounds derived from our scaffold.

Compound ID Structure Modification Target Kinase A (IC₅₀, nM) Off-Target Kinase B (IC₅₀, nM) Off-Target Kinase C (IC₅₀, nM) Selectivity Score (S₁₀)
Cmpd-01 4-methoxyphenyl15>10,0001,2000.01
Cmpd-02 4-chlorophenyl258509500.02
Cmpd-03 N-morpholinyl150200>10,0000.15
  • Selectivity Score (S₁₀): A metric representing the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[9]

Interpretation:

  • Cmpd-01 demonstrates high potency for Target Kinase A and excellent selectivity, with only weak binding to Kinase C at high concentrations. This makes it a superior candidate for a selective chemical probe.

  • Cmpd-02 is also potent for Target Kinase A but shows significant off-target activity against Kinases B and C, albeit at lower potencies. This profile requires further investigation to deconvolute its cellular effects.

  • Cmpd-03 , derived from Buchwald-Hartwig amination, has lower on-target potency and notable off-target activity against Kinase B. This suggests the C-N linkage may engage different off-targets compared to the C-C linked analogues.

Part 4: Linking Cross-Reactivity to Cellular Pathways

Understanding a compound's off-targets is crucial because they can modulate distinct signaling pathways, leading to unexpected biological outcomes. For example, many kinase inhibitors inadvertently target kinases within critical pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

Illustrative Signaling Pathway

The diagram below shows a simplified PI3K/Akt signaling pathway, highlighting how an inhibitor's on-target (e.g., a specific RTK) and off-target (e.g., PI3K or mTOR) activities can have cascading effects.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (On-Target) GF->RTK PI3K PI3K (Off-Target) RTK->PI3K Cmpd-01 (On-Target) PIP3 PIP3 PI3K->PIP3 P(O) PI3K->PIP3 Cmpd-02 (Off-Target) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P(O) mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 (Off-Target) mTORC2->Akt P(O) Proliferation Proliferation mTORC1->Proliferation

Caption: PI3K/Akt pathway showing potential on- and off-target inhibition points.

This visualization helps researchers hypothesize how a compound's measured cross-reactivity profile might translate into its overall cellular phenotype. For instance, a compound hitting both an upstream RTK and PI3K could result in a more profound and durable pathway inhibition than a highly selective RTK inhibitor.

Safety & Handling Precautions

All work with this compound and its derivatives must be conducted with appropriate safety measures. These compounds are classified as irritants and may be harmful if swallowed or inhaled.[10][11][12]

  • Engineering Controls: Always handle these chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[10]

Conclusion

The this compound scaffold is a valuable starting point for generating novel chemical probes and potential therapeutic agents. However, realizing this potential is critically dependent on a deep understanding of compound selectivity. This guide outlines a robust, integrated strategy that combines targeted synthesis with unbiased, quantitative proteomics to build a comprehensive cross-reactivity profile. By explaining the causality behind experimental choices and providing detailed protocols, we empower researchers to make data-driven decisions, accelerating the development of safer and more effective molecules.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-5-methylpyridin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the strategic selection of building blocks is a critical determinant of synthetic efficiency, scalability, and ultimately, project cost. Substituted aminopyridines are a cornerstone of many successful drug discovery programs, offering a versatile scaffold for creating potent and selective therapeutics.[1] This guide provides an in-depth technical evaluation of the cost-effectiveness of 3-Bromo-5-methylpyridin-4-amine , a key intermediate, by comparing its synthesis with viable alternatives.

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. This guide is structured to provide not just protocols, but a logical framework for making informed decisions in your synthetic campaigns.

The Synthetic Landscape: Evaluating Pathways to Key Brominated Aminopyridines

The value of a building block is intrinsically tied to its accessibility. Here, we dissect the synthetic routes to our target molecule and a key isomer, 2-Amino-5-bromo-4-methylpyridine, to understand the factors influencing their production cost.

Synthesis of this compound: An Inferred Protocol

A detailed protocol for the bromination of the closely related 4-aminopyridine with NBS reports a high yield of 91.4%.[2] Given the similar electronic nature of the starting materials, we can reasonably expect a comparable yield for the synthesis of our target molecule.

Inferred Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-amino-5-methylpyridine.

Materials:

  • 3-amino-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 3-amino-5-methylpyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the desired product.

dot ```dot graph Synthesis_Workflow_Target { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="3-amino-5-methylpyridine", fillcolor="#34A853"]; reagent [label="N-Bromosuccinimide (NBS)\nAcetonitrile, 0°C to RT", fillcolor="#FBBC05"]; product [label="this compound", fillcolor="#EA4335"]; purification [label="Column Chromatography"];

start -> reagent [label="1. Dissolve"]; reagent -> product [label="2. Bromination (24h)"]; product -> purification [label="3. Purify"]; }``` Caption: Inferred synthetic workflow for this compound.

A Well-Established Alternative: Synthesis of 2-Amino-5-bromo-4-methylpyridine

In contrast to our target molecule, a detailed and validated protocol for the synthesis of its isomer, 2-Amino-5-bromo-4-methylpyridine, is available. This process also utilizes the bromination of a commercially available aminopyridine precursor.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine from 2-Amino-4-methylpyridine.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • Under an ice bath, dissolve 2-Amino-4-methylpyridine (30g, 277.8 mmol) in DMF (150 ml).

  • Add a solution of NBS (49.44g, 277.8 mmol) dropwise.

  • Allow the reaction to proceed at 20°C for 8-10 hours.

  • Monitor reaction completion using TLC.

  • Pour the reaction mixture into water, resulting in the formation of a brown solid.

  • Filter the solid, wash with water, and dry.

  • Wash the dried solid with acetonitrile (164 ml).

  • After filtration and drying, a brown solid (42g, 80% yield) is obtained.

dot

Caption: Established synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

To provide a pragmatic evaluation, we will now conduct a cost analysis of the synthesis of this compound and its alternative, 2-Amino-5-bromo-4-methylpyridine. The costs are based on commercially available reagent prices from various suppliers and are subject to change. For this analysis, we will assume a 10-gram scale synthesis.

ReagentSupplierCost (per gram)
Synthesis of this compound
3-amino-5-methylpyridineMatrix Scientific$2.56
N-Bromosuccinimide (NBS)Sigma-Aldrich$0.44
Synthesis of 2-Amino-5-bromo-4-methylpyridine
2-Amino-4-methylpyridineTCI America$4.36
N-Bromosuccinimide (NBS)Sigma-Aldrich$0.44
Alternative Starting Material
2-Amino-5-chloropyridineMatrix Scientific$0.29

Note: Solvent costs are considered but are generally a smaller fraction of the total cost compared to starting materials and reagents. For this analysis, we will use an estimated cost for common solvents like Acetonitrile, DMF, and Glacial Acetic Acid.

[2][3]#### 2.1. Cost Calculation: this compound

Assuming a 90% yield based on the analogous reaction, [2]to produce 10 grams of this compound (MW: 187.04 g/mol ), we would need:

  • 3-amino-5-methylpyridine (MW: 108.14 g/mol ): 6.38 g

  • N-Bromosuccinimide (MW: 177.98 g/mol ): 10.51 g

Cost Breakdown:

  • 3-amino-5-methylpyridine: 6.38 g * $2.56/g = $16.33

  • N-Bromosuccinimide: 10.51 g * $0.44/g = $4.62

  • Estimated Solvent Cost: ~$5.00

  • Total Estimated Cost: $25.95

  • Cost per Gram: $2.60

Cost Calculation: 2-Amino-5-bromo-4-methylpyridine

With a reported yield of 80%, to produce 10 grams of 2-Amino-5-bromo-4-methylpyridine (MW: 187.04 g/mol ), we would need:

  • 2-Amino-4-methylpyridine (MW: 108.14 g/mol ): 7.21 g

  • N-Bromosuccinimide (MW: 177.98 g/mol ): 11.89 g

Cost Breakdown:

  • 2-Amino-4-methylpyridine: 7.21 g * $4.36/g = $31.44

  • N-Bromosuccinimide: 11.89 g * $0.44/g = $5.23

  • Estimated Solvent Cost: ~$5.00

  • Total Estimated Cost: $41.67

  • Cost per Gram: $4.17

Comparative Analysis and Strategic Recommendations

MetricThis compound2-Amino-5-bromo-4-methylpyridine
Estimated Yield ~90%80%
Starting Material Cost LowerHigher
Estimated Cost per Gram ~$2.60 ~$4.17
Protocol Availability InferredValidated

dot

Caption: Key metrics for cost-effectiveness comparison.

Based on this analysis, the synthesis of This compound appears to be significantly more cost-effective than its isomer, 2-Amino-5-bromo-4-methylpyridine. The primary driver for this difference is the lower cost of the starting material, 3-amino-5-methylpyridine.

Strategic Recommendations for Researchers:

  • For Early-Stage Discovery and Library Synthesis: The lower cost per gram of this compound makes it an attractive choice for initial screening and the synthesis of a diverse range of analogs. The inferred synthetic protocol carries a low risk, given the high success rate of similar brominations.

  • For Lead Optimization and Scale-Up: While the cost advantage of this compound is clear, the lack of a formally published and optimized protocol may be a consideration for large-scale synthesis where process robustness and validation are critical. However, the potential for significant cost savings warrants in-house optimization of the inferred protocol.

  • Considering Chlorinated Analogs: For projects where cost is the absolute primary driver, exploring the use of chlorinated pyridines, such as 2-amino-5-chloropyridine, is a viable strategy. While these analogs are significantly cheaper, they often require more forcing reaction conditions and specialized catalysts for subsequent cross-coupling reactions, which can offset the initial cost savings.

The choice of a synthetic building block is a multifaceted decision that extends beyond simple commercial availability. A thorough analysis of synthetic accessibility and the associated costs is paramount for efficient and economically viable drug discovery and development.

This guide demonstrates that through a combination of literature analysis, inference based on established chemical principles, and a pragmatic approach to cost modeling, a strong case can be made for the superior cost-effectiveness of This compound over its commonly used isomer. By adopting such a data-driven approach, research organizations can optimize their synthetic strategies, allocate resources more effectively, and ultimately accelerate the journey from a promising lead to a life-changing therapeutic.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.